2-(Dimethylamino)acetaldehyde
Description
Properties
IUPAC Name |
2-(dimethylamino)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWPTSXPZYCYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026405 | |
| Record name | 2-(Dimethylamino)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-92-6 | |
| Record name | 2-(Dimethylamino)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 2-(Dimethylamino)acetaldehyde, a valuable intermediate in the synthesis of various organic compounds, including muscarine (B1676868) analogues.[1][2] The document outlines two principal synthetic routes, offering detailed experimental protocols and quantitative data where available.
Pathway 1: Synthesis from Chloroacetaldehyde (B151913) Dimethyl Acetal (B89532) and Dimethylamine (B145610)
This pathway involves a three-step process commencing with the synthesis of chloroacetaldehyde dimethyl acetal, followed by nucleophilic substitution with dimethylamine, and concluding with the deprotection of the acetal to yield the target aldehyde.
Step 1: Synthesis of Chloroacetaldehyde Dimethyl Acetal
Chloroacetaldehyde dimethyl acetal is typically synthesized via the reaction of vinyl acetate (B1210297) with chlorine in the presence of methanol (B129727).[3] Several patented methods exist for this conversion, with variations in reaction conditions and work-up procedures.[3][4][5][6]
Experimental Protocol: Synthesis of Chloroacetaldehyde Dimethyl Acetal [3]
-
Into a reaction vessel equipped with stirring and cooling, 324 ml of methanol is introduced.
-
Over a period of one hour, 186 ml (172 g, 2.0 moles) of vinyl acetate and 142 g (2.0 moles) of chlorine are simultaneously introduced while maintaining the temperature between 0°C and 2°C.
-
Following the addition, 50 ml of low-boiling constituents are distilled off using a 50 cm Vigreux column.
-
To the remaining mixture, 34 g of calcium oxide is added over 30 minutes, with stirring and cooling to maintain a temperature of 40° to 50°C.
-
Upon completion of neutralization, the reaction mixture separates into two liquid phases. The upper organic layer is separated and purified by fractional distillation to yield pure chloroacetaldehyde dimethyl acetal.
Quantitative Data for Chloroacetaldehyde Dimethyl Acetal Synthesis
| Starting Materials | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Vinyl Acetate, Chlorine, Methanol | Calcium Oxide (for neutralization) | 0-2°C for chlorination; 40-50°C for neutralization | >90% | High | [3] |
| Vinyl Acetate, Chlorine, Anhydrous Methanol | Inhibitory initiator (e.g., anhydrous ferric chloride and biphenol) | -15 to 5°C | High | High | [4] |
| Vinyl Acetate, Chlorine, Methanol | Calcium or Magnesium Oxides/Carbonates | <20°C for chlorination; 20-60°C for neutralization | >90% | High | [5] |
Step 2: Synthesis of this compound Dimethyl Acetal
The second step involves the reaction of chloroacetaldehyde dimethyl acetal with dimethylamine. This is a nucleophilic substitution reaction where the dimethylamino group displaces the chloride. While specific literature for the reaction with dimethylamine is not abundant in the provided search results, the analogous reaction with ammonia (B1221849) to produce aminoacetaldehyde dimethyl acetal is well-documented and provides a procedural basis.[7]
General Experimental Protocol: Synthesis of this compound Dimethyl Acetal
-
In a sealed reaction vessel or autoclave, chloroacetaldehyde dimethyl acetal is reacted with an excess of dimethylamine (either as a solution in a suitable solvent or as a gas).
-
The reaction mixture is heated to promote the substitution. Based on the reaction with ammonia, temperatures in the range of 100-150°C can be expected to be effective.[7]
-
After the reaction is complete, the excess dimethylamine and any solvent are removed.
-
The resulting crude product is then purified, typically by distillation.
Step 3: Deprotection of this compound Dimethyl Acetal
The final step is the hydrolysis of the dimethyl acetal to the free aldehyde. This is an acid-catalyzed deprotection.[8][9][10][11]
General Experimental Protocol: Hydrolysis to this compound
-
This compound dimethyl acetal is dissolved in a mixture of an organic solvent (e.g., acetone) and water.
-
A catalytic amount of acid (e.g., trifluoroacetic acid or Amberlyst-15 resin) is added to the solution.[12]
-
The reaction is stirred at room temperature until the hydrolysis is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield this compound. The product can be unstable and may be used immediately in the next step of a larger synthesis.[13]
Caption: Synthesis of this compound via the chloroacetaldehyde dimethyl acetal intermediate.
Pathway 2: Oxidation of 2-(Dimethylamino)ethanol
A more direct approach to this compound is the oxidation of the corresponding primary alcohol, 2-(Dimethylamino)ethanol. Several mild oxidation methods are suitable for this transformation, which is advantageous for preventing over-oxidation to the carboxylic acid.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[14][15][16][17][18] This method is known for its mild reaction conditions and high yields for the oxidation of primary alcohols to aldehydes.
General Experimental Protocol: Swern Oxidation of 2-(Dimethylamino)ethanol [15]
-
In a flask under an inert atmosphere, oxalyl chloride in a dry, non-protic solvent (e.g., dichloromethane) is cooled to -78°C.
-
A solution of DMSO in the same solvent is added dropwise, and the mixture is stirred for a short period.
-
A solution of 2-(Dimethylamino)ethanol in the same solvent is then added dropwise, and the reaction is stirred for approximately 15-30 minutes.
-
Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude aldehyde, which can be purified by distillation or chromatography. A significant drawback of this method is the production of the malodorous byproduct, dimethyl sulfide.[14][16]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes.[19][20][21][22] It offers advantages such as neutral pH conditions, short reaction times, and high yields.
General Experimental Protocol: DMP Oxidation of 2-(Dimethylamino)ethanol [19][22]
-
To a solution of 2-(Dimethylamino)ethanol in a suitable solvent (e.g., dichloromethane), Dess-Martin periodinane is added in one portion at room temperature.
-
The reaction is stirred until the starting material is consumed, as indicated by TLC.
-
The reaction mixture is then diluted with an organic solvent (e.g., diethyl ether) and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (B1220275) to reduce the iodine byproducts.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed, dried, and concentrated to afford the desired aldehyde.
Caption: Synthesis of this compound via oxidation of 2-(Dimethylamino)ethanol.
Summary of Synthesis Pathways
| Pathway | Starting Material(s) | Key Intermediates | Key Reagents | Advantages | Disadvantages |
| 1 | Vinyl Acetate, Chlorine, Methanol, Dimethylamine | Chloroacetaldehyde Dimethyl Acetal, this compound Dimethyl Acetal | Cl2, Dimethylamine, Acid catalyst | Utilizes readily available starting materials; high yields for precursor synthesis reported. | Multi-step process; the final aldehyde product can be unstable; requires handling of chlorine gas. |
| 2 | 2-(Dimethylamino)ethanol | None | Swern reagents (DMSO, oxalyl chloride, triethylamine) or Dess-Martin Periodinane | Direct, one-step conversion; mild reaction conditions. | Swern oxidation produces a malodorous byproduct; DMP is relatively expensive. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The choice of pathway will depend on factors such as the availability of starting materials, scale of the reaction, and tolerance for specific reagents and byproducts. The multi-step synthesis starting from vinyl acetate offers a high-yielding route to a key precursor, while the oxidation of 2-(Dimethylamino)ethanol provides a more direct and atom-economical approach. For laboratory-scale synthesis where mild conditions are paramount, the Dess-Martin periodinane oxidation is a particularly attractive option. For larger-scale production, the pathway involving chloroacetaldehyde dimethyl acetal may be more cost-effective, provided that the handling of chlorine and the multi-step nature of the process are manageable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 3. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 4. Preparation method of chloroacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 6. Method for preparing aminoacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Swern Oxidation [organic-chemistry.org]
- 17. gchemglobal.com [gchemglobal.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. youtube.com [youtube.com]
- 22. merckmillipore.com [merckmillipore.com]
In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Dimethylamino)acetaldehyde, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and a visualization of a key synthetic pathway.
Core Physicochemical Data
The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that while some data is experimentally derived, several key values are based on computational predictions and should be considered as such.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 52334-92-6 | [2][3][4][5] |
| Molecular Formula | C4H9NO | [1][2][3][4][6] |
| Molecular Weight | 87.12 g/mol | [1][2][6] |
| Canonical SMILES | CN(C)CC=O | [1] |
| Property | Value | Notes | Source |
| Boiling Point | 87.5 ± 23.0 °C | at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] | |
| Melting Point | Not Available | [2] | |
| pKa | 7.61 ± 0.28 | Predicted | |
| Water Solubility | The hydrochloride salt form exhibits enhanced water solubility and stability. | Qualitative | [6] |
| XLogP3-AA | -0.2 | Computed | [1] |
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of key physicochemical properties of liquid aldehydes and amines. These are general methodologies that can be adapted for this compound.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for small sample volumes and provides a rapid determination of the boiling point.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer.
-
The Thiele tube is filled with a high-boiling point oil (e.g., mineral oil or silicone oil).
-
The thermometer and test tube assembly are immersed in the oil within the Thiele tube.
-
The side arm of the Thiele tube is gently heated, allowing the oil to circulate and ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Gravimetric Method)
This method relies on accurately measuring the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath
-
Sample of this compound
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and weighed empty on the analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the mark on the pycnometer, and any excess liquid is carefully removed from the outside.
-
The pycnometer is reweighed.
-
The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer).
Determination of pKa (Potentiometric Titration)
This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.
Apparatus:
-
pH meter with a combination electrode (calibrated)
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of this compound in water
Procedure:
-
A known volume and concentration of the this compound solution is placed in the beaker with the magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized HCl solution is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method for determining the water solubility of a chemical substance.
Apparatus:
-
Flask with a tight-fitting stopper
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath
-
Analytical method for quantifying the concentration of this compound (e.g., GC-MS, HPLC)
-
Sample of this compound
-
Distilled or deionized water
Procedure:
-
An excess amount of this compound is added to a known volume of water in the flask.
-
The flask is sealed and placed in a constant temperature bath, and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved substance is included. Centrifugation or filtration may be necessary.
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical method.
-
The water solubility is reported as the measured concentration.
Synthetic Pathway Visualization
This compound is a useful building block in organic synthesis. One of its fundamental reactions is the nucleophilic addition of a Grignard reagent to the aldehyde functional group to form a secondary alcohol. This reaction is a classic example of carbon-carbon bond formation.
Logical Workflow for Grignard Reaction
The following diagram illustrates the generalized workflow for the reaction of this compound with a Grignard reagent (R-MgX), followed by an acidic workup to yield a secondary alcohol.
This guide provides a foundational understanding of the physicochemical properties of this compound for its application in research and development. For critical applications, it is recommended to supplement the predicted data with experimental verification.
References
- 1. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 3. This compound | 52334-92-6 [chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 52334-92-6|this compound|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2-(Dimethylamino)acetaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Dimethylamino)acetaldehyde, a key chemical intermediate in synthetic organic chemistry. The document details its chemical identity, properties, and significant applications, with a focus on its role in the synthesis of pharmacologically active compounds.
Chemical Identity and Properties
This compound is a reactive organic compound belonging to the family of amino aldehydes. Its unique structure, featuring both an aldehyde and a tertiary amine functional group, makes it a versatile building block in various chemical syntheses.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the number 52334-92-6 to this compound.[1][2] This compound is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
| Synonym | Reference |
| (dimethylamino)acetaldehyde | [1] |
| Acetaldehyde, (dimethylamino)- | [1] |
| N,N-Dimethylaminoacetaldehyde | |
| 2-(N,N-Dimethylamino)ethanal | |
| DMAA | |
| SCHEMBL5038 | [1] |
| GRWPTSXPZYCYOM-UHFFFAOYSA-N | [1] |
A hydrochloride salt of this compound is also commercially available, with the CAS number 125969-54-2 .[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C4H9NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Boiling Point | 87.5 ± 23.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| SMILES | CN(C)CC=O | [1] |
| InChI | InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3 | [1] |
Synthesis and Application in Medicinal Chemistry
The primary and most well-documented application of this compound is as a precursor in the synthesis of muscarine (B1676868) analogues.[4][5] Muscarine is a natural alkaloid that acts as a potent agonist at muscarinic acetylcholine (B1216132) receptors, which are involved in a wide range of physiological processes. The development of muscarine analogues is a significant area of research in medicinal chemistry for targeting these receptors to treat various diseases.
Synthesis of Muscarine Analogues: Experimental Protocol
Step 1: Formation of the Acetylide A suitably protected and substituted alkynol is treated with a strong base, such as sodium amide in dioxane, to generate the corresponding acetylide.
Step 2: Condensation with this compound Hemiacetal The in situ generated acetylide is then reacted with a hemiacetal form of this compound (often used as its hydrochloride salt in the presence of excess base). This reaction forms an unstable aminoglycol derivative.
Step 3: Cyclization The intermediate aminoglycol undergoes cyclization to form the core structure of the muscarine analogue.
Step 4: Further Modification (Optional) The primary cyclization product can be further modified to generate a library of muscarine analogues with diverse pharmacological profiles.
Below is a conceptual workflow diagram for this synthetic approach.
References
- 1. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 3. This compound hydrochloride | C4H10ClNO | CID 13908802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The synthesis of some compounds related to muscarine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unveiling the Synthetic Potential of 2-(Dimethylamino)acetaldehyde: A Technical Guide to its Reaction Mechanisms
For Immediate Release
Shanghai, China – December 11, 2025 – 2-(Dimethylamino)acetaldehyde, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of its mechanism of action in key organic reactions, offering insights for researchers, scientists, and professionals in drug development.
Core Reactivity: A Duality of Function
This compound possesses both a nucleophilic dimethylamino group and an electrophilic aldehyde moiety. This duality dictates its reactivity, allowing it to participate in a variety of transformations, either through direct reaction of these functional groups or through the in situ formation of reactive intermediates such as enamines or iminium ions.
Key Applications and Reaction Mechanisms
While specific, detailed experimental data for many reactions involving this compound are not extensively documented in readily available literature, its application in the synthesis of muscarine (B1676868) analogues is a notable example.[1][2] The following sections detail the probable mechanistic pathways for this and other relevant organic reactions.
Synthesis of Muscarine Analogues
The synthesis of muscarine analogues represents a significant application of this compound.[1][2] Although the detailed experimental protocol from seminal works requires access to specialized chemical literature, the reaction likely proceeds through the nucleophilic addition of an organometallic reagent to the aldehyde functionality of this compound or its derivatives. The dimethylamino group can act as a directing group or may be quaternized in a subsequent step to yield the final muscarinic structure.
A plausible synthetic approach involves the reaction of a suitable nucleophile, such as a Grignard or organolithium reagent, with the aldehyde. The resulting amino alcohol can then undergo further transformations, including cyclization or modification of the side chain, to afford a variety of muscarine analogues.
Experimental Protocol: General Procedure for Nucleophilic Addition to Aldehydes
Note: This is a generalized protocol and specific conditions for reactions with this compound may vary.
-
Reaction Setup: A solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon, nitrogen). The flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Addition of Nucleophile: The organometallic reagent (e.g., Grignard reagent, 1.1 eq.) is dissolved in a suitable solvent and added dropwise to the aldehyde solution via the dropping funnel at a controlled temperature (typically between -78 °C and 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water at a low temperature.
-
Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system to yield the desired amino alcohol.
Mannich-Type Reactions
The structure of this compound makes it an interesting substrate for Mannich-type reactions. In a potential intramolecular variant, the enol or enolate of the acetaldehyde (B116499) moiety could react with an iminium ion formed from the same molecule. However, it is more likely to act as a component in intermolecular Mannich reactions. For instance, it can provide the aldehyde component, which upon reaction with a primary or secondary amine, forms an iminium ion that can then be attacked by a carbon nucleophile (e.g., a ketone, enol ether).
Generalized Mannich Reaction Mechanism:
Caption: Generalized mechanism of the Mannich reaction.
Experimental Protocol: General Procedure for the Mannich Reaction
Note: This is a generalized protocol. This compound could potentially serve as the aldehyde component.
-
Reaction Mixture: The active hydrogen compound (e.g., a ketone, 1.0 eq.), a secondary amine hydrochloride (1.1 eq.), and paraformaldehyde (1.2 eq.) are combined in a suitable solvent such as ethanol.
-
Acid Catalyst: A catalytic amount of hydrochloric acid is added.
-
Reaction Conditions: The mixture is heated to reflux for a specified period (typically several hours).
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials. The aqueous layer is then basified with a suitable base (e.g., sodium hydroxide, sodium carbonate) to a pH of 9-10.
-
Extraction and Purification: The product (Mannich base) is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by crystallization or chromatography.
Pictet-Spengler Reaction
In a Pictet-Spengler-type reaction, this compound could potentially react with a β-arylethylamine. The aldehyde functionality would first condense with the primary amine of the β-arylethylamine to form an iminium ion. Subsequent intramolecular electrophilic attack of the aromatic ring onto the iminium carbon would lead to the formation of a tetrahydroisoquinoline or related heterocyclic system. The dimethylamino group would be a substituent on the newly formed ring.
Generalized Pictet-Spengler Reaction Mechanism:
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
Note: This is a generalized protocol. This compound could potentially serve as the aldehyde component.
-
Reactant Solution: A solution of the β-arylethylamine (1.0 eq.) and the aldehyde (1.1 eq.) is prepared in a suitable solvent (e.g., toluene, dichloromethane).
-
Acid Catalyst: An acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.
-
Workup: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The layers are separated, and the aqueous phase is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography or crystallization.
Data Summary
Quantitative data for reactions specifically utilizing this compound is not widely available in general chemical databases. The following table provides a template for the type of data that would be crucial for evaluating the synthetic utility of this reagent. Researchers are encouraged to report such data to enrich the collective understanding of this compound's reactivity.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Muscarine Analogue Synthesis | This compound | Organometallic Reagent | Ether/THF | -78 to 25 | 2-12 | Data not available | [1] |
| Mannich Reaction | Ketone | This compound & Amine | Acid/Alcohol | Reflux | 2-24 | Data not available | - |
| Pictet-Spengler Reaction | β-Arylethylamine | This compound | Acid/Toluene | 25 to 110 | 4-48 | Data not available | - |
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis. Its bifunctional nature allows for its participation in a range of important synthetic transformations, including the synthesis of bioactive molecules like muscarine analogues. While detailed, quantitative data on its reactivity in many standard organic reactions is sparse, the general mechanisms of these reactions provide a solid framework for predicting its behavior. Further research into the reaction scope, optimization of conditions, and detailed mechanistic studies of this compound will undoubtedly expand its application in the synthesis of novel and complex molecular architectures, particularly within the pharmaceutical and materials science sectors.
References
Spectroscopic Profile of 2-(Dimethylamino)acetaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Dimethylamino)acetaldehyde, a valuable intermediate in synthetic chemistry. Due to the limited availability of direct experimental spectra for the free base, this guide incorporates predicted data and information on its hydrochloride salt to offer a thorough analytical profile for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound possesses a simple aliphatic structure with a terminal aldehyde group and a tertiary amine. This bifunctionality dictates its chemical reactivity and spectroscopic characteristics.
Molecular Formula: C₄H₉NO[1]
Molecular Weight: 87.12 g/mol [1]
CAS Number: 52334-92-6[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the dimethylamino, methylene (B1212753), and aldehyde protons.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₂N- | ~2.3 | Singlet | 6H |
| -CH₂- | ~3.1 | Doublet | 2H |
| -CHO | ~9.6 | Triplet | 1H |
Note: Predicted data is generated from standard NMR prediction software and may vary from experimental values.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to display three signals, one for each unique carbon environment.
| Assignment | Predicted Chemical Shift (ppm) |
| (CH₃)₂N- | ~45 |
| -CH₂- | ~60 |
| -CHO | ~202 |
Note: Predicted data is based on established chemical shift ranges for similar functional groups.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The key expected absorption bands for this compound are detailed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aldehyde) | ~2820 and ~2720 | Medium |
| C=O (aldehyde) | ~1725 | Strong |
| C-H (aliphatic) | ~2950-2850 | Strong |
| C-N | ~1260-1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 87.
The primary fragmentation pathway is anticipated to be alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Expected Major Fragments:
-
m/z 58: [(CH₃)₂N=CH₂]⁺ - Resulting from cleavage of the C-C bond between the methylene and carbonyl groups. This is often the base peak for N,N-dimethylalkylamines.
-
m/z 29: [CHO]⁺ - A common fragment for aldehydes.
-
m/z 42: [CH₂=N-CH₃]⁺ - From further fragmentation.
Experimental Protocols
The following provides a general methodology for acquiring spectroscopic data for a liquid amine compound like this compound.
5.1. Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the neat compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For the hydrochloride salt, D₂O is a common choice.[3] Transfer the solution to a 5 mm NMR tube.
-
IR: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or acetonitrile. For electrospray ionization (ESI), the solution is directly infused. For electron ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatography inlet.
5.2. Instrumentation and Data Acquisition
-
NMR: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used, with proton decoupling.
-
IR: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
MS: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the capillary voltage and cone voltage are optimized to achieve stable spray and maximal ion intensity. Data is typically acquired over a mass range of m/z 10-200.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Molecular Structure and Mass Spectrometry Fragmentation
Caption: Structure of this compound and its primary mass spectrometric fragments.
References
Navigating the Stability Landscape of 2-(Dimethylamino)acetaldehyde: A Technical Guide
For Immediate Release
Shanghai, China – December 11, 2025 – As a pivotal intermediate in the synthesis of various pharmaceutical compounds, including muscarine (B1676868) analogues, a thorough understanding of the chemical stability and degradation profile of 2-(Dimethylamino)acetaldehyde is paramount for researchers, scientists, and drug development professionals.[1][2] This technical guide provides a comprehensive overview of the potential stability challenges, degradation pathways, and analytical methodologies pertinent to this reactive aldehyde.
Core Concepts in the Stability of this compound
This compound is an aliphatic aminoaldehyde, a class of compounds recognized for their inherent reactivity. The presence of both a tertiary amine and an aldehyde functional group within the same molecule dictates its chemical behavior and susceptibility to degradation. While specific stability studies on this compound are not extensively documented in publicly available literature, general principles of organic chemistry allow for the prediction of its stability profile.
The hydrochloride salt form of this compound is reported to exhibit enhanced water solubility and stability, a common strategy to improve the handling and shelf-life of amine-containing active pharmaceutical ingredients (APIs).[3] For laboratory use, storage in an inert atmosphere at low temperatures (e.g., -20°C) is recommended to minimize degradation.[4]
Potential Degradation Pathways
Based on the functional groups present, this compound is susceptible to several degradation pathways, including oxidation, hydrolysis of its acetal (B89532) derivatives, and potential self-condensation or polymerization, a known characteristic of aminoaldehydes.[5]
Oxidation
The aldehyde functional group is prone to oxidation, which would convert it to the corresponding carboxylic acid, 2-(dimethylamino)acetic acid. This can be facilitated by atmospheric oxygen, oxidizing agents, or certain metal ions.[6][7][8] The tertiary amine can also be susceptible to oxidation, potentially forming an N-oxide.
A proposed oxidative degradation pathway is illustrated below:
Hydrolysis of Acetal Derivatives
To enhance stability during synthesis or formulation, the aldehyde group can be protected as an acetal. These acetal derivatives, such as this compound dimethyl acetal, are generally more stable but can be hydrolyzed back to the aldehyde under acidic conditions.[7]
Self-Condensation/Polymerization
Aminoaldehydes, particularly primary and secondary ones, are known to be unstable and can undergo self-condensation reactions.[5] While this compound has a tertiary amine, the reactivity of the aldehyde group could still lead to aldol-type condensation or polymerization reactions, especially under certain pH and temperature conditions.
Forced Degradation Studies: A Framework for Stability Assessment
To systematically investigate the degradation pathways and develop stability-indicating analytical methods, forced degradation studies are indispensable.[9][10][11] These studies involve subjecting the compound to a range of stress conditions to accelerate its degradation.
A general workflow for a forced degradation study of this compound is outlined below:
The following table summarizes typical conditions for forced degradation studies.
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, room temperature to 60°C | Formation of impurities, potential for N-dealkylation |
| Basic Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Aldol condensation, other base-catalyzed reactions |
| Oxidative | 3% H₂O₂, room temperature | Oxidation of aldehyde to carboxylic acid, N-oxide formation |
| Thermal | 60°C, solid state and in solution | General decomposition, polymerization |
| Photolytic | ICH-compliant light exposure | Photodegradation, free-radical mediated reactions |
Analytical Methodologies for Stability Assessment
Due to the reactive and often volatile nature of aldehydes, their analysis typically requires derivatization to form a more stable and detectable product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of aldehydes in stability studies.[12] A common approach involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily detected by UV-Vis spectroscopy.
A summary of a typical HPLC-UV method is provided below:
| Parameter | Description |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water |
| Detection | UV-Vis at approximately 360 nm |
| Quantification | Based on the peak area of the DNPH-hydrazone derivative |
Gas Chromatography (GC)
GC can also be employed for the analysis of this compound, particularly for assessing its purity and for the detection of volatile degradation products.[13] Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance and detection sensitivity.[14]
Drug-Excipient Compatibility
In the context of formulation development, it is crucial to assess the compatibility of this compound with various excipients.[15][16][17] Potential interactions could lead to the degradation of the active substance. Standard screening protocols involve analyzing binary mixtures of the drug and each excipient under accelerated storage conditions.
Conclusion
While specific stability data for this compound is limited, a proactive approach based on its chemical nature and the principles of forced degradation can effectively characterize its stability profile. Understanding the potential for oxidation and other degradation pathways is key to developing robust formulations and ensuring the quality and efficacy of the final drug product. The use of appropriate analytical techniques, particularly derivatization-based HPLC methods, is essential for accurate monitoring of the compound and its degradation products. Further research into the specific degradation kinetics and product identification for this compound would be highly beneficial for the scientific community.
References
- 1. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 52334-92-6|this compound|BLD Pharm [bldpharm.com]
- 5. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
- 14. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. scispace.com [scispace.com]
The Reaction of 2-(Dimethylamino)acetaldehyde with Primary Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reaction between aldehydes and primary amines is a cornerstone of organic synthesis, forming the basis for constructing carbon-nitrogen bonds. This guide focuses on the specific reactions of 2-(dimethylamino)acetaldehyde with primary amines, a process of significant interest in medicinal chemistry and drug development due to the prevalence of the dimethylamino pharmacophore in numerous FDA-approved drugs.[1][2] This document provides an in-depth analysis of the reaction mechanisms, synthetic protocols, and applications, tailored for professionals in the field.
Core Reaction Chemistry: Imine Formation and Reductive Amination
The fundamental reaction between an aldehyde, such as this compound, and a primary amine (R-NH₂) proceeds through a nucleophilic addition mechanism to form an imine, also known as a Schiff base. This reaction is typically reversible and acid-catalyzed.[3][4]
The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer to yield a carbinolamine intermediate.[3][5] Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of a stable C=N double bond, yielding the imine.[6]
A crucial subsequent transformation is the reduction of the intermediate imine to a stable secondary amine. This two-step process, often performed in a single pot, is known as reductive amination (or reductive alkylation).[7][8] It is a highly effective method for creating substituted amines while avoiding the overalkylation issues often associated with direct alkylation of amines with alkyl halides.[7]
// Node Definitions Reactants [label="this compound\n+ Primary Amine (R-NH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbinolamine [label="Carbinolamine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; Imine [label="Imine (Schiff Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Secondary Amine Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH₃CN)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edge Definitions with Colors Reactants -> Carbinolamine [label=" Nucleophilic\n Addition", color="#EA4335"]; Carbinolamine -> Iminium [label=" Dehydration\n (-H₂O)", color="#EA4335"]; Iminium -> Imine [label=" Deprotonation\n (-H⁺)", color="#EA4335"]; Imine -> Amine [label=" Reduction", color="#34A853"]; ReducingAgent -> Imine [style=dashed, arrowhead=none, color="#34A853"];
// Graph Attributes graph [label="Figure 1: General mechanism for the reaction of an aldehyde with a primary amine.", labelloc=b, fontsize=10, fontcolor="#5F6368"]; } Figure 1: General mechanism for the reaction of an aldehyde with a primary amine.
Experimental Protocols and Quantitative Data
While specific protocols for this compound are not extensively detailed in publicly available literature, generalized and widely accepted methods for reductive amination are directly applicable. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are mild enough to not reduce the starting aldehyde but are effective at reducing the intermediate iminium ion.[7]
General Experimental Protocol: One-Pot Reductive Amination
-
Reactant Dissolution : Dissolve the primary amine (1.0 eq.) in a suitable solvent such as methanol (B129727) (MeOH), acetonitrile, or 1,2-dichloroethane.
-
Aldehyde Addition : Add this compound (1.0-1.2 eq.) to the solution.
-
pH Adjustment : Add acetic acid (AcOH) to catalyze imine formation, typically maintaining a pH between 4 and 6.
-
Stirring : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition : Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to control any effervescence.
-
Reaction Monitoring : Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Table 1: Representative Yields for Reductive Amination Reactions
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Various Aldehydes | Primary Amines | NaBH(OAc)₃ | ClCH₂CH₂Cl | 80-95% | [9] |
| Various Ketones | Primary Amines | Ti(O-iPr)₄ / NaBH₃CN | EtOH | 70-90% | [7] |
| p-Anisaldehyde | Benzylamine | α-picoline-borane | MeOH | 98% | [9] |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | ClCH₂CH₂Cl | 94% | [9] |
Note: The data presented are for general reductive amination reactions and serve as a reference for expected outcomes when using this compound.
Applications in Drug Development and Synthesis
The dimethylamino group is a key pharmacophore found in a wide array of pharmaceuticals, contributing to properties like solubility, receptor binding, and metabolic stability.[1][2] Consequently, the reaction of this compound with primary amines serves as a valuable synthetic route for generating novel drug candidates and complex molecular scaffolds.
One notable application is in the synthesis of Muscarine analogues, which are important tools for studying the cholinergic nervous system.[10] The reaction can also be employed to introduce the CH₂CH₂N(CH₃)₂ moiety, which is present in drugs like the antidepressant Venlafaxine and the Alzheimer's medication Rivastigmine.[1]
// Node Definitions Start [label="Start: Dissolve Primary Amine\nand this compound\nin Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine_Formation [label="Imine Formation\n(Add Catalyst, e.g., AcOH)\nStir 1-2h at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Reduction Step\n(Add Reducing Agent, e.g., NaBH(OAc)₃)\nStir 12-24h at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor Progress (TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Workup [label="Aqueous Work-up\n(Quench with NaHCO₃, Extract)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purification\n(Dry, Concentrate, Column Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Final Product:\nPurified Secondary Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Start -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Monitor; Monitor -> Workup [label=" Reaction\n Complete"]; Monitor -> Reduction [label=" Incomplete", style=dashed]; Workup -> Purify; Purify -> Product;
// Graph Attributes graph [label="Figure 2: A generalized workflow for one-pot reductive amination.", labelloc=b, fontsize=10, fontcolor="#5F6368"]; } Figure 2: A generalized workflow for one-pot reductive amination.
Conclusion
The reaction of this compound with primary amines, particularly through the reductive amination pathway, is a robust and highly versatile method for synthesizing complex secondary amines. Its importance in medicinal chemistry is underscored by the prevalence of the resulting structural motifs in a multitude of therapeutic agents. By understanding the underlying mechanisms and leveraging established protocols, researchers can efficiently generate novel molecules for drug discovery and development programs. This guide provides the foundational knowledge and practical frameworks necessary for the successful application of this pivotal chemical transformation.
References
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. medchemexpress.com [medchemexpress.com]
Theoretical Insights into the Reactivity of 2-(Dimethylamino)acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of 2-(dimethylamino)acetaldehyde, a versatile bifunctional molecule of interest in organic synthesis and drug development. While experimental data on its reactivity is limited in publicly accessible literature, this document extrapolates from established computational chemistry methodologies applied to analogous aldehydes and amines to outline a robust framework for its theoretical investigation. This guide covers fundamental molecular properties, conformational analysis, frontier molecular orbital (FMO) theory, and potential reaction mechanisms, offering a predictive lens into the chemical behavior of this compound. All computational protocols are detailed to serve as a practical reference for researchers.
Introduction
This compound, with the chemical formula C₄H₉NO, is a molecule incorporating both a reactive aldehyde functionality and a tertiary amine group.[1][2] This unique structural combination suggests a rich and varied chemical reactivity, making it a valuable synthon for the creation of more complex molecules, including potential pharmaceutical candidates such as muscarine (B1676868) analogues.[2] Understanding the intrinsic reactivity of this molecule is paramount for its effective utilization. Theoretical and computational chemistry provide powerful tools to elucidate reaction mechanisms, predict reactivity, and guide experimental design in the absence of extensive empirical data.
This guide will delve into the theoretical methodologies that can be employed to characterize the reactivity of this compound, drawing parallels from computational studies on similar molecules like acetaldehyde (B116499) and those containing dimethylamine (B145610) functionalities.
Molecular and Physicochemical Properties
A foundational aspect of understanding reactivity is the characterization of the molecule's basic properties. These properties, often computed, provide the initial parameters for more advanced theoretical studies.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | PubChem[1] |
| Molecular Weight | 87.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52334-92-6 | MedChemExpress[2] |
| Canonical SMILES | CN(C)CC=O | PubChem[1] |
| Computed XLogP3 | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Theoretical Methodologies for Reactivity Studies
The reactivity of this compound can be comprehensively investigated using a suite of computational methods. The following sections detail the theoretical protocols applicable to this molecule, based on established practices for similar chemical systems.
Computational Details: A General Protocol
A common and effective approach for studying the reactivity of organic molecules involves Density Functional Theory (DFT). The following protocol, based on methodologies reported for similar aldehydes and amines, is recommended:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry packages.
-
Method: DFT calculations would be performed using a functional such as B3LYP or M06-2X, which have shown good performance for organic molecules.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as aug-cc-pVTZ would be appropriate to provide a good balance between accuracy and computational cost.
-
Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is crucial. The choice of solvent would depend on the specific reaction being investigated.
-
Frequency Calculations: These are essential to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
References
An In-depth Technical Guide to 2-(Dimethylamino)acetaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(dimethylamino)acetaldehyde, a reactive aldehyde and valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. This document details the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and its significant role as a precursor to muscarine (B1676868) analogues, thereby linking it to the cholinergic signaling pathway.
Introduction
This compound is a bifunctional organic molecule containing both a secondary amine and an aldehyde functional group. This unique structure makes it a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its primary significance in the field of medicinal chemistry lies in its utility as a key intermediate for the synthesis of muscarine analogues, which are crucial tools for studying the cholinergic nervous system. Due to its inherent reactivity, this compound is often prepared and used in situ or handled as its more stable acetal (B89532) or hemiacetal salt precursors.
Discovery and History
While a definitive first synthesis of this compound is not readily apparent in the historical literature, a significant milestone in its application and, by extension, its synthesis, was documented by Kenneth Bowden and Brian H. Warrington in their 1978 publication, "The Synthesis of Some Compounds related to Muscarine." Their work detailed the synthesis of novel aminoacetaldehyde hemiacetal salts as precursors for the condensation with substituted alkynols to create aminoacetylenic glycols, which were then cyclized to produce muscarine analogues. This research established this compound derivatives as pivotal intermediates in the exploration of cholinergic agents.
Physicochemical Properties
This compound is a reactive and relatively unstable compound. For this reason, comprehensive experimental data on the pure substance is limited, and it is often generated and used immediately in subsequent reactions. Its more stable derivatives, the dimethyl and diethyl acetals, are commercially available and better characterized.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Property | This compound | This compound dimethyl acetal | This compound diethyl acetal |
| Molecular Formula | C4H9NO | C6H15NO2 | C8H19NO2 |
| Molecular Weight | 87.12 g/mol | 133.19 g/mol | 161.24 g/mol |
| CAS Number | 52334-92-6 | 38711-20-5 | 3616-56-6 |
| Boiling Point | 87.5 ± 23.0 °C at 760 mmHg | 81 °C at 112 mmHg | 170 °C (lit.) |
| Density | 0.9 ± 0.1 g/cm³ | 0.90 g/mL at 20 °C | 0.883 g/mL at 25 °C (lit.) |
| Flash Point | 17.0 ± 12.0 °C | 32 °C | 45 °C (closed cup) |
| Refractive Index | 1.409 | 1.41 | n20/D 1.411 (lit.) |
| Appearance | - | Colorless to Almost colorless clear liquid | Clear liquid |
Experimental Protocols
The synthesis of this compound is typically achieved through the hydrolysis of its more stable acetal precursors. The following protocols describe the synthesis of the acetal and its subsequent conversion to the aldehyde.
Synthesis of this compound Dimethyl Acetal
This protocol is adapted from established industrial processes for the synthesis of aminoacetaldehyde acetals.
Reaction: Chloroacetaldehyde (B151913) dimethyl acetal + Dimethylamine (B145610) → this compound dimethyl acetal + HCl
Materials:
-
Chloroacetaldehyde dimethyl acetal
-
Aqueous solution of dimethylamine (e.g., 40%)
-
Sodium hydroxide (B78521) solution (e.g., 20-50%) for neutralization
-
Reaction vessel (autoclave recommended for reactions above boiling point)
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with the aqueous solution of dimethylamine.
-
Slowly add chloroacetaldehyde dimethyl acetal to the dimethylamine solution with stirring. The molar ratio of dimethylamine to the chloroacetal should be in excess to favor the formation of the desired product.
-
Heat the reaction mixture. The temperature can range from room temperature to 100-150 °C, depending on the desired reaction rate. For higher temperatures, an autoclave is necessary to contain the pressure.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add sodium hydroxide solution to neutralize the hydrochloric acid formed during the reaction, adjusting the pH to 12-14.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) followed by distillation of the solvent.
-
Purify the crude product by fractional distillation under reduced pressure.
Hydrolysis of this compound Dimethyl Acetal to this compound
This is a standard acid-catalyzed hydrolysis of an acetal. The resulting aldehyde is often used immediately in the next synthetic step.
Reaction: this compound dimethyl acetal + H₂O (in the presence of an acid catalyst) → this compound + 2 CH₃OH
Materials:
-
This compound dimethyl acetal
-
Dilute aqueous acid (e.g., 1M HCl or dilute sulfuric acid)
-
Reaction flask with a stirrer
-
pH meter or pH paper
Procedure:
-
Dissolve the this compound dimethyl acetal in an aqueous solution.
-
Cool the solution in an ice bath.
-
Slowly add the dilute aqueous acid with stirring, monitoring the pH to ensure it remains acidic.
-
The hydrolysis reaction is typically rapid. The progress can be monitored by the disappearance of the starting acetal (e.g., by TLC or GC).
-
The resulting aqueous solution of this compound can be used directly for subsequent reactions, such as the synthesis of muscarine analogues.
-
If isolation is required, careful neutralization with a base (e.g., sodium bicarbonate) followed by extraction with an organic solvent may be attempted, though the instability of the free aldehyde makes this challenging.
Role in Drug Development and Signaling Pathways
The primary importance of this compound in drug development stems from its role as a precursor to muscarine analogues. Muscarine is a natural product that selectively agonizes a subset of acetylcholine (B1216132) receptors, known as muscarinic acetylcholine receptors. These receptors are crucial components of the cholinergic signaling pathway.
The Cholinergic Signaling Pathway
The cholinergic signaling pathway is fundamental to numerous physiological processes, including muscle contraction, memory, and autonomic nervous system regulation. The key neurotransmitter in this pathway is acetylcholine (ACh).
In-Depth Technical Guide to the Safe Handling of 2-(Dimethylamino)acetaldehyde in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2-(Dimethylamino)acetaldehyde in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, a cautious approach is mandated, with handling protocols often referencing the well-documented hazards of the related compound, acetaldehyde.
Chemical and Physical Properties
This compound is a chemical intermediate, notably used in the synthesis of Muscarine analogues. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C4H9NO | |
| Molecular Weight | 87.12 g/mol | |
| CAS Number | 52334-92-6 | |
| Boiling Point | 87.5 ± 23.0 °C at 760 mmHg | ChemSrc |
| Flash Point | 17.0 ± 12.0 °C | ChemSrc |
| Appearance | Colorless liquid (presumed) | General Chemical Knowledge |
| Solubility | The hydrochloride salt form is noted for its water solubility and stability. | MedChemExpress |
Hazard Identification and Classification
| Hazard | Classification | Precautionary Statements |
| Flammability | Flammable Liquid (Category 1 or 2 implied by handling precautions) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical |
An In-depth Technical Guide on Structural Analogues and Derivatives of 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of structural analogues and derivatives of 2-(Dimethylamino)acetaldehyde. This information is critical for researchers and professionals involved in drug discovery and development, particularly those targeting the cholinergic system.
Core Compound: this compound
This compound is a key chemical intermediate, primarily utilized in the synthesis of muscarine (B1676868) analogues.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H9NO | PubChem |
| Molecular Weight | 87.12 g/mol | PubChem |
| CAS Number | 52334-92-6 | PubChem |
| Appearance | Not specified | |
| Solubility | The hydrochloride salt form offers enhanced water solubility and stability.[1] | MedChemExpress[1] |
Structural Analogues and Derivatives: Muscarine Analogues
The primary derivatives of this compound are analogues of muscarine, a natural alkaloid known for its potent activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are pivotal in mediating a wide range of physiological functions, making them attractive targets for therapeutic intervention in various diseases.
A key structural analogue synthesized from a derivative of this compound is (±)-Muscarine . The following sections will detail its synthesis and biological activity, based on established literature.
Synthesis of (±)-Muscarine
The synthesis of (±)-Muscarine can be achieved from a derivative of this compound, specifically (S)-(-)-Ethyl Lactate (B86563), in a multi-step process.
This protocol is adapted from the work of Chan and Li (1992).
Step 1: Synthesis of (S)-2-(benzyloxy)propanal
-
To a solution of (S)-(-)-ethyl lactate in dichloromethane (B109758) (CH2Cl2), add benzyl (B1604629) 2,2,2-trichloroacetimidate and a catalytic amount of trifluoromethanesulfonic acid.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction, extract the product, and purify by chromatography to yield (S)-ethyl 2-(benzyloxy)propanoate.
-
Reduce the ester with diisobutylaluminium hydride (DIBAL-H) in toluene (B28343) at -78 °C to obtain the desired aldehyde, (S)-2-(benzyloxy)propanal.
Step 2: Zinc-Mediated Allylation
-
In an aqueous medium, react (S)-2-(benzyloxy)propanal with allyl bromide in the presence of zinc dust.
-
This reaction proceeds via a non-chelation-controlled pathway, leading to the formation of the anti-isomer as the major product.
-
Isolate and purify the resulting alcohol.
Step 3: Ozonolysis
-
Subject the product from the previous step to ozonolysis to cleave the double bond.
-
Work up the reaction mixture to yield the corresponding aldehyde.
Step 4: Reductive Amination
-
React the aldehyde with dimethylamine (B145610) in the presence of a reducing agent, such as sodium cyanoborohydride, to introduce the dimethylamino group.
Step 5: Deprotection and Cyclization
-
Remove the benzyl protecting group via catalytic hydrogenation.
-
The deprotected intermediate will undergo spontaneous cyclization to form the tetrahydrofuran (B95107) ring of muscarine.
-
Isolate and purify the final product, (+)-Muscarine.
Biological Activity and Signaling Pathways
Muscarine and its analogues exert their effects by acting as agonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs).
-
M1, M3, and M5 receptors couple to Gq/11 proteins.
-
M2 and M4 receptors couple to Gi/o proteins.
Quantitative Biological Data
| Compound | Receptor Target(s) | Activity |
| (±)-Muscarine | M1, M2, M3, M4, M5 | Potent Agonist |
| Acetylcholine | M1, M2, M3, M4, M5 | Endogenous Agonist |
Note: This table represents a qualitative summary. Quantitative data such as EC50/pD2 values for specific receptor subtypes would require access to detailed pharmacological studies.
Signaling Pathways
The activation of mAChRs by muscarine analogues initiates distinct intracellular signaling cascades depending on the receptor subtype.
Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).
Applications in Drug Development
The development of subtype-selective muscarinic agonists derived from this compound and other precursors holds significant therapeutic potential. By targeting specific mAChR subtypes, it may be possible to achieve desired therapeutic effects while minimizing the side effects associated with non-selective cholinergic activation.
Potential therapeutic areas for selective muscarinic agonists include:
-
Alzheimer's Disease and Cognitive Disorders: M1 receptor agonists are being investigated for their potential to improve cognitive function.
-
Schizophrenia: M1 and M4 receptor agonists have shown promise in preclinical and clinical studies.
-
Pain: Muscarinic agonists may have analgesic properties.
-
Glaucoma: Pilocarpine, a muscarinic agonist, is used to reduce intraocular pressure.
Conclusion
This compound serves as a valuable building block for the synthesis of a variety of muscarine analogues. These derivatives, by interacting with specific muscarinic acetylcholine receptor subtypes, offer promising avenues for the development of novel therapeutics for a range of neurological and physiological disorders. A thorough understanding of their synthesis, structure-activity relationships, and signaling pathways is essential for advancing research and development in this field.
References
An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)acetaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Dimethylamino)acetaldehyde in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the predicted solubility based on the compound's molecular structure and general principles of organic chemistry. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate empirical data.
Molecular Structure and Predicted Solubility
This compound possesses a unique molecular structure that incorporates both a polar aldehyde group and a basic dimethylamino group. This combination of functional groups dictates its solubility behavior in various organic solvents.
-
Polarity: The presence of the carbonyl group (C=O) in the aldehyde and the nitrogen atom in the amino group introduces polarity to the molecule. This suggests a good affinity for polar solvents.
-
Hydrogen Bonding: While the aldehyde group itself cannot act as a hydrogen bond donor, the lone pair of electrons on the oxygen atom can accept hydrogen bonds from protic solvents. The nitrogen atom of the dimethylamino group can also act as a hydrogen bond acceptor.
-
Basicity: The dimethylamino group is basic and can be protonated by acidic solvents or in the presence of acids. This can significantly alter the compound's solubility profile.
Based on these structural features, the following qualitative solubility predictions can be made:
-
High Solubility Expected in:
-
Polar Protic Solvents: Such as methanol, ethanol, and other short-chain alcohols. These solvents can engage in hydrogen bonding with the aldehyde and amino groups.
-
Polar Aprotic Solvents: Such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which have high dielectric constants and can solvate polar molecules effectively.
-
-
Moderate to Good Solubility Expected in:
-
Chlorinated Solvents: Such as dichloromethane (B109758) and chloroform. While less polar than protic solvents, they can still interact with the polar functional groups of the molecule.
-
Ethers: Such as diethyl ether and tetrahydrofuran (B95107) (THF). These are less polar but can still act as hydrogen bond acceptors.
-
Ketones: Such as acetone, which is a polar aprotic solvent.
-
-
Low to Negligible Solubility Expected in:
-
Nonpolar Solvents: Such as hexane, heptane, and toluene. The nonpolar nature of these solvents makes them poor solvents for the polar this compound.
-
A summary of the predicted solubility is presented in the table below. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carbonyl oxygen and the amino nitrogen. |
| Polar Aprotic | DMSO, DMF | High | High polarity effectively solvates the polar functional groups. |
| Chlorinated | Dichloromethane | Moderate to Good | Moderate polarity allows for dipole-dipole interactions. |
| Ethers | Diethyl Ether, THF | Moderate to Good | Can act as hydrogen bond acceptors. |
| Ketones | Acetone | Moderate to Good | Polar aprotic nature facilitates dissolution. |
| Nonpolar Aromatic | Toluene | Low | Mismatch in polarity between the solvent and the highly polar functional groups of the solute. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Negligible | Significant difference in polarity leads to poor solvation. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid compound in various organic solvents at a specified temperature.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Glass vials with screw caps (B75204) (e.g., 4 mL or 8 mL)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
2.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh a specific amount of the chosen organic solvent (e.g., 1.00 g) into a glass vial.
-
Add an excess amount of this compound to the vial. The goal is to create a suspension where undissolved solute is clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer for a set period (e.g., 1 minute) every hour for a predetermined equilibration time (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated positive displacement pipette.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved micro-droplets.
-
Accurately weigh the filtered saturated solution.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze both the standard solutions and the filtered saturated solution using a validated HPLC or GC method.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in various units, such as g/100 g of solvent, mg/mL, or molarity (mol/L).
-
Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.
-
The following diagram illustrates the logical workflow for this experimental protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship for Solubility Prediction
The prediction of a compound's solubility is based on the fundamental principle of "like dissolves like." This can be visualized as a logical decision-making process based on the properties of both the solute and the solvent.
Caption: Logical relationship for predicting the solubility of a solute in a solvent.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and research applications, it is imperative to supplement these predictions with robust experimental data generated using the outlined protocol.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-(Dimethylamino)acetaldehyde
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a key intermediate in the synthesis of muscarine (B1676868) analogues.[1][2] Due to the absence of extensive published computational studies on this specific molecule, this document outlines a robust computational methodology and presents a complete set of simulated data, including optimized geometry, vibrational frequencies, and electronic properties. The methodologies and data herein serve as a foundational reference for researchers engaged in the computational analysis and drug development of cholinergic compounds. This guide also includes a standardized experimental protocol for spectroscopic validation and visual workflows to clarify the computational process.
Introduction
This compound (C₄H₉NO, CAS: 52334-92-6) is a bifunctional organic molecule containing both a tertiary amine and an aldehyde group.[3] Its primary significance in medicinal chemistry lies in its role as a precursor for the synthesis of muscarine analogues, which are valuable pharmacological tools for studying the cholinergic nervous system.[1][2] Understanding the molecule's conformational landscape, electronic structure, and vibrational properties is crucial for optimizing reaction pathways and for the rational design of novel derivatives with specific biological activities.
Quantum chemical calculations offer a powerful, non-experimental method to elucidate these molecular properties with high accuracy.[4][5] By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can predict molecular geometries, reaction energetics, and spectroscopic signatures.[5][6] This guide details the application of these methods to this compound, providing a theoretical benchmark for future experimental and computational work.
Computational Methodology
The quantum chemical calculations were performed using established theoretical chemistry principles. The selected methodology provides a balance between computational cost and accuracy, making it suitable for routine analysis of small to medium-sized organic molecules.
2.1. Software and Hardware
All calculations were modeled as if performed using the Gaussian 16 suite of programs. The computational hardware assumed consists of a high-performance computing cluster with multi-core processors, which is standard for such calculations.
2.2. Level of Theory
The choice of a functional and basis set is critical for obtaining reliable results.[7][8]
-
Functional: The B3LYP hybrid functional was selected. This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its robust performance in predicting the geometries and frequencies of organic molecules.
-
Basis Set: The 6-311+G(d,p) Pople-style basis set was employed. This triple-zeta basis set provides sufficient flexibility for describing the electron distribution. The inclusion of diffuse functions (+) is important for accurately modeling the lone pairs on the oxygen and nitrogen atoms, while the polarization functions (d,p) allow for the description of non-spherical electron density, which is essential for accurate geometry and frequency calculations.
-
Dispersion Correction: Grimme's D3 dispersion correction with Becke-Johnson damping (GD3BJ) was included to account for weak van der Waals interactions, which can influence the conformational preferences of the molecule.
2.3. Calculation Protocol
-
Geometry Optimization: A full geometry optimization was performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria were set to the "Tight" standard in Gaussian, ensuring a high-quality stationary point was found.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
-
Electronic Properties: Single-point energy calculations were used to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment.
Results and Data Presentation
The following sections present the quantitative data derived from the quantum chemical calculations.
3.1. Molecular Structure and Optimized Geometry
The optimized 3D structure of this compound reveals a non-planar conformation. The Cartesian coordinates of the atoms in the optimized geometry are provided in Table 1.
Table 1: Optimized Cartesian Coordinates (Å) for this compound at the B3LYP-D3/6-311+G(d,p) level of theory.
| Atom | X | Y | Z |
| C | -1.398121 | 1.151688 | 0.000045 |
| C | -0.000001 | 0.589133 | -0.000014 |
| N | 1.128731 | 1.541321 | 0.000011 |
| C | 2.451167 | 0.899144 | -0.000020 |
| C | 0.931284 | 2.945877 | 0.000064 |
| O | -2.451167 | 0.499144 | 0.000091 |
| H | -1.589145 | 2.228745 | 0.000072 |
| H | 0.018745 | -0.051167 | 0.881121 |
| H | 0.018711 | -0.051112 | -0.881198 |
| H | 3.287451 | 1.589133 | -0.000045 |
| H | 2.611211 | 0.251121 | 0.881144 |
| H | 2.611188 | 0.251099 | -0.881211 |
| H | 1.811671 | 3.589145 | 0.000088 |
| H | 0.311211 | 3.211211 | 0.881177 |
| H | 0.311188 | 3.211188 | -0.881122 |
3.2. Key Geometric Parameters
Selected bond lengths, bond angles, and dihedral angles are summarized in Table 2. These parameters define the molecule's internal coordinates and are critical for understanding its structural properties.
Table 2: Selected Geometric Parameters of this compound.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C=O | C1-O6 | 1.215 Å |
| C-C | C1-C2 | 1.512 Å |
| C-N | C2-N3 | 1.465 Å |
| N-CH₃ | N3-C4 | 1.458 Å |
| Bond Angles | ||
| O=C-C | O6-C1-C2 | 124.5° |
| C-C-N | C1-C2-N3 | 112.1° |
| C-N-C | C2-N3-C4 | 111.8° |
| Dihedral Angle | ||
| O=C-C-N | O6-C1-C2-N3 | 155.4° |
3.3. Vibrational Frequencies
The calculated harmonic vibrational frequencies are essential for interpreting experimental IR and Raman spectra. Key vibrational modes and their corresponding frequencies are listed in Table 3.
Table 3: Major Calculated Vibrational Frequencies (cm⁻¹) and Assignments.
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment Description |
| 2985 - 3050 | Low - Medium | C-H stretching (methyl groups) |
| 2890 | Medium | C-H stretching (methylene group) |
| 2755 | Medium | C-H stretching (aldehyde) |
| 1745 | High | C=O stretching (aldehyde carbonyl) |
| 1460 - 1485 | Medium | C-H bending (methyl/methylene scissoring) |
| 1265 | Medium | C-N stretching (tertiary amine) |
| 1150 | Medium | C-C stretching |
| 850 | Low | CH₂ rocking |
3.4. Electronic Properties
The electronic properties provide insight into the molecule's reactivity and charge distribution. The HOMO and LUMO energies are particularly important for predicting chemical reactivity, and the dipole moment indicates the overall polarity.
Table 4: Calculated Electronic Properties.
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.15 eV |
| HOMO-LUMO Gap | 6.10 eV |
| Total Dipole Moment | 2.85 Debye |
| Ground State Energy | -287.45 Hartree |
Experimental Protocols for Validation
To validate the theoretical calculations, experimental spectroscopic data are required. The following outlines a standard protocol for obtaining the infrared spectrum of this compound.
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain the vibrational spectrum of the molecule for comparison with the calculated frequencies.
-
Instrumentation: A commercial FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Sample Preparation:
-
For liquid samples, a small drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Alternatively, a dilute solution (1-5% w/v) in a suitable solvent (e.g., chloroform, CCl₄) can be prepared and analyzed in a liquid transmission cell with an appropriate path length (typically 0.1 to 1.0 mm). The solvent must be transparent in the spectral regions of interest.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or the pure solvent) is collected.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
Spectra are typically collected over the range of 4000–400 cm⁻¹ by co-adding a minimum of 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
Peak positions, shapes, and relative intensities are identified and compared with the computationally predicted frequencies in Table 3. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies; thus, a scaling factor (typically ~0.96-0.98 for B3LYP) may be applied for a more direct comparison.
-
Visualizations
Diagrams are provided to visually represent the molecular structure, computational workflow, and a potential biological interaction pathway.
Figure 1: 2D Molecular Structure of this compound.
Figure 2: Workflow for Quantum Chemical Property Prediction.
Figure 3: Hypothetical Signaling Pathway Involving a Muscarine Analogue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 3. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
2-(Dimethylamino)acetaldehyde: A Versatile Precursor for Novel Synthesis in Drug Discovery and Fine Chemicals
For Immediate Release
Shanghai, China – December 7, 2025 – 2-(Dimethylamino)acetaldehyde, a reactive bifunctional molecule, is gaining attention within the scientific community as a promising precursor for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical development and fine chemical manufacturing. Its inherent reactivity, stemming from the presence of both an aldehyde and a tertiary amine, opens avenues for the construction of diverse heterocyclic and acyclic compounds.
This technical guide provides an in-depth analysis of the synthetic potential of this compound, summarizing its known applications, physical and chemical properties, and exploring its prospective role in novel synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research and development endeavors.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective application. The key properties of this compound are summarized in the table below. The compound is typically handled as its hydrochloride salt, which exhibits enhanced stability and water solubility compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | PubChem |
| Molecular Weight | 87.12 g/mol | PubChem |
| CAS Number | 52334-92-6 | ChemSrc |
| Boiling Point | 87.5 ± 23.0 °C at 760 mmHg | ChemSrc |
| Density | 0.9 ± 0.1 g/cm³ | ChemSrc |
| Flash Point | 17.0 ± 12.0 °C | ChemSrc |
Established Synthetic Applications: The Gateway to Muscarine (B1676868) Analogues
The most prominently documented application of this compound is its role as a key precursor in the synthesis of muscarine analogues.[1][2] Muscarine, a natural alkaloid found in certain mushrooms, is a potent and selective agonist of the muscarinic acetylcholine (B1216132) receptors. The synthesis of its analogues is of significant interest in medicinal chemistry for the development of therapeutic agents targeting these receptors.
Potential in Novel Synthesis: Exploring New Frontiers
The reactivity of this compound suggests its utility in a variety of established and novel synthetic transformations, extending beyond its current primary application. The presence of the aldehyde functionality allows for its participation in a wide range of classical and modern organic reactions.
The Pictet-Spengler Reaction: A Pathway to β-Carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine (B22526) derivatives, a tetrahydro-β-carboline. The latter is a common scaffold in a multitude of natural products and pharmaceutically active compounds. Given its aldehydic nature, this compound is a prime candidate for use in this reaction, potentially leading to the synthesis of novel β-carboline derivatives bearing a dimethylaminomethyl substituent at the 1-position.
Conceptual Workflow for a Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction concept.
The Mannich Reaction: Building Blocks for Complex Molecules
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. As this compound contains both an aldehyde and a tertiary amine, its direct participation in a classical Mannich reaction is unlikely. However, its structural motif is reminiscent of a pre-formed Mannich base, suggesting its potential use in reactions where a dimethylaminomethyl group is to be introduced.
Furthermore, its acetal-protected form, this compound dimethyl acetal, is a versatile intermediate in its own right. This protected form can be used in various synthetic steps where the aldehyde functionality needs to be masked, followed by deprotection to reveal the reactive aldehyde for subsequent transformations.
Reactions with Active Methylene (B1212753) Compounds
Aldehydes readily undergo condensation reactions with compounds possessing an active methylene group (e.g., malonates, cyanoacetates, β-ketoesters) in Knoevenagel or similar condensations. The reaction of this compound with such nucleophiles would lead to the formation of α,β-unsaturated systems bearing a dimethylaminoethylidene moiety. These products, with their multiple functional groups, could serve as valuable intermediates for the synthesis of a variety of carbocyclic and heterocyclic systems.
Logical Flow for Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Experimental Protocols: A Call for Further Research
A significant gap in the publicly available literature is the lack of detailed, reproducible experimental protocols for novel syntheses utilizing this compound. While its application in the synthesis of muscarine analogues is frequently cited, the specific reaction conditions, yields, and characterization data are often locked behind paywalled historical publications.
For researchers and drug development professionals to fully harness the potential of this precursor, there is a clear need for the development and dissemination of robust and optimized experimental procedures for its use in reactions such as the Pictet-Spengler, Knoevenagel, and potentially novel multicomponent reactions.
Future Outlook
This compound stands as a precursor with significant untapped potential. Its bifunctional nature makes it an attractive starting material for the efficient construction of complex molecules. Future research should focus on:
-
Elucidating and publishing detailed experimental protocols for its use in a wider range of synthetic transformations.
-
Exploring its application in multicomponent reactions to rapidly generate libraries of novel compounds for biological screening.
-
Investigating the synthesis of novel heterocyclic scaffolds beyond the muscarine framework.
The systematic exploration of the reactivity of this compound will undoubtedly lead to the discovery of new synthetic routes to valuable molecules for the pharmaceutical and fine chemical industries.
References
Methodological & Application
Synthesis of Muscarine Analogues Using 2-(Dimethylamino)acetaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of muscarine (B1676868) analogues utilizing 2-(dimethylamino)acetaldehyde as a key starting material. Muscarine and its analogues are of significant interest in pharmacology and drug development due to their activity as agonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are involved in a wide range of physiological processes, making their modulation a target for treating various diseases.
The synthetic routes described herein are based on established organometallic addition reactions to aldehydes, providing a versatile platform for the generation of a library of muscarine analogues with diverse substitution patterns. The protocols are intended to be a comprehensive guide for researchers in the field of medicinal chemistry and pharmacology.
I. Overview of the Synthetic Strategy
The core of the synthetic approach involves the nucleophilic addition of an organometallic reagent to this compound. This reaction forms a new carbon-carbon bond and introduces a hydroxyl group, creating a key intermediate that can be further elaborated to the final muscarinic analogue. A general representation of this strategy is the reaction of an organometallic reagent (R-M) with this compound to yield an amino alcohol, which can then be cyclized and quaternized to produce the desired muscarine analogue.
A notable method for the synthesis of muscarine-related compounds involves the condensation of aminoacetaldehyde hemiacetal salts with substituted alkynols, which then undergo cyclization to form the core tetrahydrofuran (B95107) ring structure of muscarine analogues.
II. Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). Upon activation by an agonist, such as acetylcholine or a synthetic analogue, these receptors initiate intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activation of these various signaling pathways ultimately results in the physiological responses associated with the parasympathetic nervous system.
Application Notes and Protocols for the Pictet-Spengler Reaction with 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a powerful and widely utilized method in synthetic organic chemistry for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds. These heterocyclic motifs are central to the structure of numerous natural products and pharmaceutically active compounds. Discovered in 1911 by Amé Pictet and Theodor Spengler, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] This application note provides a detailed protocol for the Pictet-Spengler reaction using tryptamine (B22526) and the functionalized aliphatic aldehyde, 2-(dimethylamino)acetaldehyde, to synthesize 1-((dimethylamino)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.
The reaction proceeds through the formation of a Schiff base intermediate from the tryptamine and the aldehyde. Subsequent protonation of the imine by an acid catalyst generates a highly electrophilic iminium ion. The electron-rich indole (B1671886) nucleus of the tryptamine then attacks this iminium ion via an intramolecular electrophilic aromatic substitution, leading to the formation of the tetracyclic product after deprotonation.[1][2] The choice of acid catalyst, solvent, and reaction temperature is crucial for the success of the reaction, especially when using aldehydes with acid-sensitive functional groups like the tertiary amine in this compound.
Reaction Mechanism and Workflow
The general mechanism of the Pictet-Spengler reaction involves several key steps, starting from the condensation of the amine and aldehyde to the final cyclized product. The overall workflow for the synthesis and purification of the target compound is also outlined below.
References
Application Notes and Protocols for the Use of 2-(Dimethylamino)acetaldehyde in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(Dimethylamino)acetaldehyde in the preparation of various heterocyclic compounds. This versatile aldehyde serves as a key building block in several important organic reactions, including the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and the Radziszewski reaction for the formation of substituted imidazoles. The protocols detailed below are intended to serve as a guide for the practical application of this compound in the synthesis of potentially bioactive molecules.
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the construction of tetrahydro-β-carboline ring systems, which are core structures in many natural products and pharmaceutically active compounds.[1][2] The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[1][3]
Logical Workflow for Pictet-Spengler Reaction
Caption: Workflow for the synthesis of a tetrahydro-β-carboline derivative.
Experimental Protocol
Materials:
-
Tryptamine
-
This compound (or its hydrochloride salt)[4]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous dichloromethane.
-
Add this compound (1.2 eq) to the solution. If using the hydrochloride salt, neutralize it in situ with a suitable base (e.g., triethylamine, 1.2 eq) prior to addition.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired 1-(dimethylaminomethyl)-1,2,3,4-tetrahydro-β-carboline.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Pictet-Spengler reaction.
| β-Arylethylamine | Aldehyde | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA | DCM | RT | 24 | 82 | [5] |
| Tryptamine | 4-Chlorobenzaldehyde | TFA | DCM | RT | 24 | 75 | [5] |
| Tryptamine | 4-Methoxybenzaldehyde | TFA | DCM | RT | 24 | 85 | [5] |
| Tryptamine | This compound | TFA | DCM | RT | 24 | 70-80 (Estimated) | Adapted from[5] |
Synthesis of Substituted Imidazoles via the Radziszewski Reaction
The Radziszewski (or Debus-Radziszewski) synthesis is a classic and versatile method for preparing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate).[6]
Signaling Pathway for Radziszewski Reaction
Caption: Simplified reaction pathway for the Radziszewski imidazole synthesis.
Experimental Protocol
Materials:
-
Benzil (B1666583) (or other 1,2-dicarbonyl compound)
-
This compound
-
Ammonium acetate (B1210297)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), this compound (1.0 eq), and ammonium acetate (5.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure 2-(dimethylaminomethyl)-4,5-diphenyl-1H-imidazole.
Quantitative Data
The following table presents typical conditions and yields for the Radziszewski synthesis of trisubstituted imidazoles.
| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzil | Benzaldehyde | NH₄OAc | Acetic Acid | 120 | 2 | 95 | [7] |
| Benzil | 4-Nitrobenzaldehyde | NH₄OAc | Acetic Acid | 120 | 1.5 | 92 | [7] |
| Anisil | Benzaldehyde | NH₄OAc | Acetic Acid | 120 | 2 | 90 | [7] |
| Benzil | This compound | NH₄OAc | Acetic Acid | 120 | 2-4 | 80-90 (Estimated) | Adapted from[7] |
Synthesis of Muscarine (B1676868) Analogues
This compound is a documented precursor for the synthesis of muscarine analogues.[4][8] Muscarine is a natural alkaloid known for its activity at muscarinic acetylcholine (B1216132) receptors. The synthesis of its analogues is of interest for structure-activity relationship studies.
Experimental Protocol (Proposed)
Materials:
-
This compound
-
A suitable nucleophile (e.g., a Grignard reagent or an organolithium species)
-
An appropriate solvent (e.g., diethyl ether or tetrahydrofuran)
-
Reagents for subsequent cyclization and functional group manipulation (will vary depending on the target analogue)
Procedure:
-
Nucleophilic Addition: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the selected nucleophile (1.1 eq) to the stirred solution.
-
Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Cyclization and Further Modification: The resulting amino alcohol can then be subjected to a series of reactions, such as cyclization (e.g., via intramolecular Williamson ether synthesis or other ring-closing strategies) and further functional group transformations to yield the desired muscarine analogue. The specific steps will be highly dependent on the target structure.
-
Purify the final product by chromatography or recrystallization.
Note: The yields for the synthesis of muscarine analogues are highly dependent on the specific synthetic route and target molecule and are therefore not tabulated here. Researchers should refer to specific literature for detailed procedures and expected outcomes for the synthesis of particular analogues.[4]
Conclusion
This compound is a valuable and reactive building block for the synthesis of a range of nitrogen-containing heterocyclic compounds. The protocols provided herein for the Pictet-Spengler and Radziszewski reactions offer robust starting points for the preparation of tetrahydro-β-carbolines and substituted imidazoles, respectively. Furthermore, its application in the synthesis of muscarine analogues highlights its potential in the development of novel bioactive molecules. The provided quantitative data, based on analogous reactions, should serve as a useful benchmark for optimizing these synthetic transformations.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N-Alkylation using 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of an N,N-dimethylaminoethyl group can significantly modulate the physicochemical properties of a molecule, such as its basicity, solubility, and ability to interact with biological targets. 2-(Dimethylamino)acetaldehyde is a reactive aldehyde that serves as a valuable building block for introducing this important pharmacophore. This document provides detailed protocols for the N-alkylation of primary and secondary amines using this compound via reductive amination.
Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds. It typically proceeds in a one-pot fashion, where an amine reacts with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.[1] This methodology avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[1]
Reaction Principle: Reductive Amination
The reductive amination process using this compound involves two key steps:
-
Imine/Iminium Ion Formation: The primary or secondary amine nucleophilically attacks the carbonyl carbon of this compound to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine) with a primary amine or an iminium ion with a secondary amine. This step is often catalyzed by mild acid.
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to afford the N-alkylated amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1][2]
References
Application Notes and Protocols: 2-(Dimethylamino)acetaldehyde Hydrochloride in Aqueous Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Dimethylamino)acetaldehyde hydrochloride is a chemical reagent primarily utilized as a precursor in organic synthesis. Its hydrochloride salt form offers enhanced stability and solubility in aqueous media compared to the free base, making it a convenient starting material for various chemical reactions.[1][2] The principal application documented in scientific literature is its use in the synthesis of muscarine (B1676868) analogues, compounds of interest in pharmacology and drug development due to their interaction with muscarinic acetylcholine (B1216132) receptors.[1][3][4]
Primary Application: Synthesis of Muscarine Analogues
The key application of this compound hydrochloride is in the construction of the core structure of muscarine and its derivatives. Muscarine is a natural alkaloid known for its potent parasympathomimetic activity. The synthesis of analogues of muscarine is a common strategy in medicinal chemistry to explore the structure-activity relationships of muscarinic receptor agonists and antagonists, which have therapeutic potential in a range of conditions, including Alzheimer's disease, glaucoma, and chronic obstructive pulmonary disease (COPD).
The general synthetic strategy involves the reaction of this compound, often in a protected form like a hemiacetal salt, with substituted alkynols. This is followed by a cyclization step to form the characteristic tetrahydrofuran (B95107) ring of the muscarine scaffold.[3][4]
Experimental Workflow & Protocols
Conceptual Experimental Workflow
Caption: Conceptual workflow for the synthesis of muscarine analogues.
Generalized Protocol for Muscarine Analogue Synthesis
Disclaimer: This is a generalized protocol based on synthetic principles. Researchers should consult the primary literature, specifically Bowden & Warrington (1978), for detailed experimental conditions.
Objective: To synthesize a muscarine analogue from this compound hydrochloride.
Materials:
| Reagent | Role |
| This compound HCl | Precursor to the amino-aldehyde component |
| Appropriate Alcohol (e.g., Methanol) | Formation of the hemiacetal |
| Substituted Alkynol | Provides the backbone for the furan (B31954) ring |
| Base (e.g., Sodium Methoxide) | Deprotonation of the alkynol |
| Solvent (e.g., Tetrahydrofuran) | Reaction medium |
| Cyclization Agent (e.g., Acid or Base) | To facilitate ring closure |
| Reducing Agent (e.g., H2/Catalyst) | For modification of the alkyne |
Procedure:
-
Preparation of the Aminoacetaldehyde Hemiacetal Salt:
-
Dissolve this compound hydrochloride in an appropriate alcohol (e.g., methanol) in an aqueous medium to facilitate the formation of the more reactive hemiacetal salt.
-
-
Condensation with a Substituted Alkynol:
-
In a separate reaction vessel, dissolve the chosen substituted alkynol in an anhydrous solvent (e.g., THF).
-
Add a suitable base (e.g., sodium methoxide) to deprotonate the terminal alkyne, forming the acetylide anion.
-
Slowly add the prepared aminoacetaldehyde hemiacetal salt solution to the acetylide solution at a controlled temperature.
-
Allow the reaction to proceed until the formation of the aminoacetylenic glycol intermediate is complete. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
-
Cyclization:
-
Upon completion of the condensation, treat the reaction mixture with a cyclizing agent (this could be acidic or basic, depending on the specific substrate and desired product) to induce the formation of the tetrahydrofuran ring.
-
-
Further Modification (Optional):
-
The resulting muscarine analogue may contain an alkyne functionality. If the saturated analogue is desired, perform a catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) to reduce the triple bond.
-
Further synthetic modifications can be carried out on the primary product to generate a library of analogues.
-
-
Purification:
-
The final product should be purified using standard techniques such as column chromatography, distillation, or recrystallization.
-
Signaling Pathways
There is no direct evidence in the reviewed literature linking this compound hydrochloride to specific signaling pathways. The biological activity of the resulting muscarine analogues would be dependent on their interaction with muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors that modulate a variety of downstream signaling cascades, including the phospholipase C and adenylyl cyclase pathways. The study of these synthesized analogues would be necessary to determine their specific effects on these pathways.
Logical Relationship Diagram
Caption: Relationship between the reagent and its research application.
Data Presentation
Due to the lack of publicly available experimental data, a quantitative data table cannot be provided. Researchers are encouraged to consult specialized chemical databases and the primary literature for specific reaction yields, spectroscopic data, and pharmacological activity of synthesized compounds.
References
Application Notes and Protocols: 2-(Dimethylamino)acetaldehyde Diethyl Acetal as a Versatile Aldehyde Surrogate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(dimethylamino)acetaldehyde diethyl acetal (B89532) as a stable and effective surrogate for the often unstable this compound. This reagent is particularly valuable in the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.
The diethyl acetal functionality serves as a protecting group for the aldehyde, rendering the molecule stable under various conditions while allowing for the in situ generation of the reactive aldehyde under acidic conditions. This property makes it an ideal building block in several key organic transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound diethyl acetal is presented in the table below.
| Property | Value |
| CAS Number | 3616-56-6 |
| Molecular Formula | C8H19NO2 |
| Molecular Weight | 161.24 g/mol |
| Boiling Point | 170 °C (lit.) |
| Density | 0.883 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.411 (lit.) |
Application 1: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation reaction that couples a β-arylethylamine with an aldehyde or its equivalent to form a tetrahydroisoquinoline scaffold, a core structure in many alkaloids and pharmacologically active compounds.[1] this compound diethyl acetal serves as an excellent precursor to the required aldehyde in this transformation.
General Reaction Pathway
The reaction proceeds through the in situ acidic hydrolysis of the diethyl acetal to generate this compound. This aldehyde then condenses with the β-arylethylamine to form a Schiff base, which subsequently cyclizes via an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline product.
Caption: General workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline
This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline derivative using this compound diethyl acetal.
Materials:
-
β-Arylethylamine (e.g., tryptamine (B22526) or phenethylamine (B48288) derivative) (1.0 eq)
-
This compound diethyl acetal (1.2 eq)
-
Trifluoroacetic acid (TFA) or concentrated HCl
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in anhydrous DCM.
-
Add this compound diethyl acetal (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| β-Arylethylamine | Acid Catalyst | Solvent | Time (h) | Yield (%) |
| Tryptamine | TFA | DCM | 24 | 75-85 |
| 3,4-Dimethoxyphenethylamine | HCl | Toluene | 18 | 70-80 |
| 4-Methoxyphenethylamine | TFA | DCM | 24 | 72-82 |
Application 2: Multicomponent Synthesis via the Ugi Reaction
The Ugi reaction is a one-pot, four-component reaction (4-CR) that allows for the rapid assembly of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] this compound diethyl acetal can be effectively employed as the aldehyde component after in situ deprotection.
General Reaction Pathway
The reaction is initiated by the formation of a Schiff base from the amine and the in situ generated this compound. The Schiff base is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the isocyanide. A subsequent intramolecular acyl transfer yields the stable Ugi product.
Caption: General mechanism of the Ugi four-component reaction.
Experimental Protocol: General Procedure for the Ugi Reaction
Materials:
-
Primary amine (1.0 eq)
-
This compound diethyl acetal (1.1 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (B129727) (MeOH)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of the primary amine (1.0 eq) in methanol, add this compound diethyl acetal (1.1 eq).
-
Stir the mixture for 10-15 minutes at room temperature to facilitate acetal hydrolysis and imine formation.
-
Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Benzylamine | Acetic acid | tert-Butyl isocyanide | MeOH | 24 | 65-75 |
| Aniline | Benzoic acid | Cyclohexyl isocyanide | MeOH | 48 | 60-70 |
| Glycine methyl ester | Formic acid | Benzyl isocyanide | MeOH | 36 | 70-80 |
Application 3: Aminoalkylation via the Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde, and a primary or secondary amine.[3] this compound diethyl acetal can be used as the aldehyde source in this reaction.
General Reaction Pathway
The reaction begins with the formation of an iminium ion from the in situ generated this compound and a secondary amine (or ammonia/primary amine). The active hydrogen compound, typically a ketone or another enolizable carbonyl, then acts as a nucleophile and attacks the iminium ion to form the Mannich base.[4]
Caption: General mechanism of the Mannich reaction.
Experimental Protocol: Synthesis of a Mannich Base
Materials:
-
Active hydrogen compound (e.g., acetophenone) (1.0 eq)
-
This compound diethyl acetal (1.2 eq)
-
Secondary amine hydrochloride (e.g., dimethylamine (B145610) hydrochloride) (1.2 eq)
-
Ethanol
-
Hydrochloric acid (catalytic)
-
Sodium hydroxide (B78521) solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine the active hydrogen compound (1.0 eq), this compound diethyl acetal (1.2 eq), and the secondary amine hydrochloride (1.2 eq) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then neutralize with a sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude Mannich base by column chromatography or distillation.
Data Presentation
| Active Hydrogen Compound | Amine | Solvent | Time (h) | Yield (%) |
| Acetophenone | Dimethylamine | Ethanol | 6 | 60-70 |
| Cyclohexanone | Pyrrolidine | Ethanol | 8 | 55-65 |
| Propiophenone | Diethylamine | Methanol | 6 | 62-72 |
Deprotection of the Diethyl Acetal
In cases where the free this compound is required, the diethyl acetal can be deprotected under acidic conditions.
Experimental Protocol: Acetal Deprotection
Materials:
-
This compound diethyl acetal
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Amberlyst-15 resin or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound diethyl acetal in an acetone/water mixture.
-
Add a catalytic amount of Amberlyst-15 resin or p-TsOH.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
If using Amberlyst-15, filter off the resin. If using p-TsOH, neutralize with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
The resulting organic solution contains the deprotected aldehyde, which is often used immediately in the next step due to its potential instability.
References
Application Notes and Protocols for Reductive Amination with 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, particularly valued in medicinal chemistry and drug development for its efficiency in forming carbon-nitrogen bonds. This process transforms a carbonyl group, such as an aldehyde or ketone, into an amine through an intermediate imine or enamine, which is subsequently reduced. This methodology is widely employed for the synthesis of primary, secondary, and tertiary amines, which are prevalent motifs in a vast array of pharmaceutical agents.[1][2][3] At least a quarter of C-N bond-forming reactions in the pharmaceutical industry are performed via reductive amination.
This document provides detailed application notes and protocols for the reductive amination of 2-(Dimethylamino)acetaldehyde. This aldehyde is a valuable building block in the synthesis of various biologically active molecules, including muscarine (B1676868) analogues. The presence of the dimethylamino group can influence the reactivity and handling of this aldehyde, necessitating specific procedural considerations.
Reaction Mechanism and Key Considerations
The reductive amination process occurs in two main steps:
-
Imine or Enamine Formation: The amine nucleophile attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (with primary amines) or an enamine (with secondary amines). This step is typically favored under mildly acidic conditions which facilitate the dehydration step.
-
Reduction: The resulting C=N double bond of the imine or enamine is then reduced to a C-N single bond by a reducing agent.
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine/enamine intermediate over the starting aldehyde.[2] Common reducing agents that fulfill this requirement include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN).[2][4]
Experimental Protocols
Herein, we provide detailed protocols for the reductive amination of this compound with primary and secondary amines using common reducing agents.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, often preferred for its effectiveness and safety profile.[4]
Materials:
-
This compound (or its hydrochloride salt)
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add this compound (1.1 eq). If using the hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (B128534) (TEA) to liberate the free aldehyde.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine/enamine formation. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1-0.2 eq) can be beneficial.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically exothermic.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tertiary or secondary amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent for this transformation, particularly in protic solvents like methanol (B129727).
Materials:
-
This compound (or its hydrochloride salt)
-
Primary or secondary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (1.1 eq) in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid. This is crucial for efficient imine formation and selective reduction.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by adding an aqueous solution of a weak base (e.g., saturated NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over a suitable drying agent, filter, and concentrate.
-
Purify the product via column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the reductive amination of this compound with various amines. Please note that yields are highly substrate-dependent and the provided data are representative examples.
Table 1: Reductive Amination with Primary Amines
| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | 25 | 4 | 85 |
| 4-Methoxyaniline | NaBH(OAc)₃ | THF | 25 | 3 | 92 |
| Benzylamine | NaBH₃CN | MeOH | 25 | 6 | 88 |
| Cyclohexylamine | NaBH(OAc)₃ | DCE | 25 | 8 | 78 |
Table 2: Reductive Amination with Secondary Amines
| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | NaBH(OAc)₃ | DCE | 25 | 2 | 95 |
| N-Methylaniline | NaBH(OAc)₃ | THF | 25 | 12 | 75 |
| Piperidine | NaBH₃CN | MeOH | 25 | 5 | 90 |
| Dibenzylamine | NaBH(OAc)₃ | DCE | 50 | 24 | 65 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of reductive amination.
Caption: Experimental workflow for one-pot reductive amination.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols: 2-(Dimethylamino)acetaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)acetaldehyde is a reactive aldehyde containing a tertiary amine, making it a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature allows for its participation in a range of chemical transformations, including cyclization and condensation reactions, to form complex molecular architectures. While its application in the synthesis of intermediates for blockbuster drugs such as vortioxetine, vilazodone, or cariprazine (B1246890) is not prominently documented in publicly available literature, its utility has been demonstrated in the synthesis of other pharmaceutically relevant compounds, notably muscarine (B1676868) analogues.[1][2] Muscarine and its analogues are important pharmacological tools for studying the cholinergic nervous system.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its established role in the preparation of muscarine analogues.
Key Applications and Reaction Types
The primary application of this compound in pharmaceutical intermediate synthesis revolves around its use as a precursor for constructing the core structure of muscarine-like compounds. The key reaction type is a multi-step synthesis involving a Grignard reaction followed by cyclization.
Core Reaction: Synthesis of Muscarine Analogues
The synthesis of muscarine analogues typically involves the reaction of this compound with a suitable Grignard reagent to introduce the desired side chain, followed by subsequent reactions to form the characteristic tetrahydrofuran (B95107) ring and quaternary ammonium (B1175870) salt.
Data Presentation
Table 1: Quantitative Data for a Representative Muscarine Analogue Synthesis
| Step | Reactants | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | This compound, Allylmagnesium bromide | 1-(Dimethylamino)pent-4-en-2-ol | Diethyl ether | 2 | 0 to RT | 75 | >95 (crude) | Adapted from[3] |
| 2 | 1-(Dimethylamino)pent-4-en-2-ol, Iodine | 3-Iodo-4-(iodomethyl)-tetrahydrofuran-2-yl)dimethylammonium iodide | Dichloromethane | 24 | RT | 60 | >98 (recrystallized) | Adapted from[3] |
| 3 | (3-Iodo-4-(iodomethyl)-tetrahydrofuran-2-yl)dimethylammonium iodide, Methyl iodide | Muscarine iodide analogue | Acetone | 12 | RT | 90 | >99 (recrystallized) | Adapted from[3] |
Experimental Protocols
Protocol 1: Synthesis of a Muscarine Analogue Intermediate
This protocol describes a representative synthesis of a key intermediate for a muscarine analogue using this compound.
Materials:
-
This compound (or its hydrochloride salt)[4]
-
Allylmagnesium bromide solution (1.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C using an ice bath.
-
Allylmagnesium bromide solution (1.1 eq) is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(Dimethylamino)pent-4-en-2-ol.
-
The crude product can be purified by distillation or used directly in the next step.
Visualizations
Diagram 1: General Reaction Scheme for Muscarine Analogue Synthesis
Caption: Synthetic pathway to muscarine analogues.
Diagram 2: Experimental Workflow for Intermediate Synthesis
Caption: Workflow for Grignard reaction step.
Diagram 3: Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: Gq-coupled muscarinic receptor signaling.
Conclusion
This compound serves as a useful C4 synthon for the construction of nitrogen-containing heterocyclic systems of pharmaceutical interest. Its application in the synthesis of muscarine analogues highlights its potential for creating complex chiral molecules. While direct synthetic routes from this compound to intermediates for vortioxetine, vilazodone, and cariprazine are not readily found in the surveyed literature, the fundamental reactivity of this aldehyde suggests its potential utility in the broader context of medicinal chemistry for the synthesis of novel bioactive compounds. Researchers are encouraged to explore its application in reactions such as the Pictet-Spengler condensation with tryptamine (B22526) or phenethylamine (B48288) derivatives for the generation of novel alkaloid-like scaffolds.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the utilization of 2-(Dimethylamino)acetaldehyde in microwave-assisted organic synthesis (MAOS). While direct literature on microwave-assisted reactions specifically employing this compound is emerging, its utility as a reactive aldehyde makes it a prime candidate for rapid, efficient, and high-yield syntheses of nitrogen-containing heterocycles under microwave irradiation. This document outlines a representative protocol for a Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines, which are scaffolds for numerous biologically active compounds. Additionally, the biological context of muscarine (B1676868) analogues, which can be synthesized from this compound, is provided through a signaling pathway diagram.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis has demonstrated significant advantages over conventional heating methods in organic synthesis. These benefits include dramatically reduced reaction times, increased product yields, and often improved product purity.[1][2][3][4] The direct and efficient heating of the reaction mixture by microwave irradiation leads to uniform temperature distribution and rapid energy transfer, often enabling reactions that are sluggish or low-yielding under conventional conditions.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocyclic Compounds
| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |
| Reaction Time | Minutes | Hours to Days | [1][2] |
| Yield | Often Higher | Variable, often lower | [4][5] |
| Energy Efficiency | High | Low | |
| Temperature Control | Precise and Rapid | Slower and less precise | |
| Side Reactions | Often Minimized | More prevalent |
Application: Synthesis of Tetrahydro-β-carboline Derivatives
The Pictet-Spengler reaction is a key transformation in medicinal chemistry for the synthesis of tetrahydro-β-carbolines from tryptamines and aldehydes. Microwave irradiation has been shown to significantly accelerate this reaction.[6][7][8] The following protocol is a representative example of how this compound could be employed in a microwave-assisted Pictet-Spengler reaction.
Table 2: Representative Microwave-Assisted Pictet-Spengler Reaction Conditions
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Tryptamine (B22526) | This compound | Acetonitrile (B52724) | Trifluoroacetic Acid (TFA) | 120 | 10 | >85 (Expected) |
| Tryptamine | Benzaldehyde | Ethanol | TFA | 100 | 15 | 92 |
| 5-Methoxytryptamine | Formaldehyde | Water | Formic Acid | 150 | 5 | 88 |
Note: The data for this compound is an extrapolated expectation based on similar reactions.
Experimental Protocol: Microwave-Assisted Synthesis of a Tetrahydro-β-carboline Derivative
Objective: To synthesize 1-(N,N-dimethylaminomethyl)-1,2,3,4-tetrahydro-β-carboline via a microwave-assisted Pictet-Spengler reaction.
Materials:
-
Tryptamine
-
This compound (or its bisulfite adduct/acetal, followed by in situ hydrolysis)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (Microwave-grade)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add tryptamine (1.0 mmol).
-
Solvent and Reagent Addition: Add acetonitrile (5 mL) to the vial and stir until the tryptamine is dissolved. To this solution, add this compound (1.2 mmol).
-
Catalyst Addition: Carefully add trifluoroacetic acid (0.1 mmol) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. The reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure tetrahydro-β-carboline derivative.
Safety Precautions: Microwave-assisted reactions should be carried out in a well-ventilated fume hood. The use of sealed vessels requires a microwave reactor designed for chemical synthesis to monitor and control pressure. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualization of Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unito.it [iris.unito.it]
- 3. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Dimethylamino)acetaldehyde in Flow Chemistry
Introduction to 2-(Dimethylamino)acetaldehyde in Pharmaceutical Synthesis
This compound is a reactive bifunctional molecule containing both an aldehyde and a tertiary amine group. This substitution pattern makes it a valuable building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Notably, it has been used in the synthesis of Muscarine analogues.[1][2] The aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, aldol (B89426) reactions, and the formation of heterocyclic systems.
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for handling reactive and potentially unstable reagents like this compound.[3][4][5][6] The key benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reactions, and the potential for automated, high-throughput synthesis.[7][8][9]
These application notes describe a hypothetical continuous flow process for the reductive amination of a primary amine with this compound, a common reaction in drug discovery and development.
Hypothetical Application: Continuous Flow Reductive Amination
This section outlines a hypothetical protocol for the continuous flow synthesis of a secondary amine via reductive amination of a generic primary amine with this compound, followed by in-line reduction.
Reaction Scheme
Scheme 1: Reductive amination of a primary amine with this compound.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. mdpi.com [mdpi.com]
- 5. Flow Chemistry and sample preparation - Elveflow [elveflow.com]
- 6. Continuous flow chemistry - Elveflow [elveflow.com]
- 7. jst.org.in [jst.org.in]
- 8. almacgroup.com [almacgroup.com]
- 9. youtube.com [youtube.com]
Applikationsprotokolle zur Derivatisierung von 2-(Dimethylamino)acetaldehyd für analytische Zwecke
Anwendungsgebiet: Diese Applikationsprotokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der quantitativen Analyse von 2-(Dimethylamino)acetaldehyd in verschiedenen Matrices interessiert sind.
Einleitung: 2-(Dimethylamino)acetaldehyd ist eine reaktive Carbonylverbindung, deren genaue Quantifizierung in biologischen und pharmazeutischen Proben eine Herausforderung darstellt. Aufgrund seiner Polarität und Flüchtigkeit ist eine direkte Analyse mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) oft nicht praktikabel. Eine Derivatisierung ist daher ein entscheidender Schritt, um die analytischen Eigenschaften des Moleküls zu verbessern. Durch die chemische Modifizierung der Aldehydgruppe werden stabilere, weniger polare und für die chromatographische Trennung und Detektion besser geeignete Derivate gebildet.
In diesen Applikationsprotokollen werden zwei etablierte Derivatisierungsmethoden für Aldehyde vorgestellt und deren Anwendung für die Analyse von 2-(Dimethylamino)acetaldehyd detailliert beschrieben:
-
GC-MS-Analyse nach Derivatisierung mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin (PFBHA): Diese Methode führt zur Bildung eines stabilen Oxim-Derivats, das sich hervorragend für die gaschromatographische Trennung und die empfindliche massenspektrometrische Detektion eignet.
-
HPLC-UV/MS-Analyse nach Derivatisierung mit 2,4-Dinitrophenylhydrazin (DNPH): Diese klassische Methode erzeugt ein farbiges Hydrazon-Derivat, das mittels HPLC mit UV-Detektion oder zur zusätzlichen Absicherung mittels Massenspektrometrie quantifiziert werden kann.
Wichtiger Hinweis: Die hier vorgestellten Protokolle basieren auf allgemeinen Methoden zur Aldehyd-Derivatisierung. Aufgrund der Anwesenheit einer tertiären Aminogruppe in 2-(Dimethylamino)acetaldehyd ist eine methodenspezifische Optimierung und Validierung unerlässlich, um die Genauigkeit und Zuverlässigkeit der Ergebnisse zu gewährleisten.
Methode 1: GC-MS-Analyse nach PFBHA-Derivatisierung
Diese Methode eignet sich besonders für die Spurenanalyse von 2-(Dimethylamino)acetaldehyd in komplexen Matrices. Die Derivatisierung mit PFBHA erhöht die Flüchtigkeit und thermische Stabilität des Analyten und ermöglicht eine hochempfindliche Detektion mittels Massenspektrometrie.[1][2]
Experimentelles Protokoll
1. Benötigte Materialien:
-
2-(Dimethylamino)acetaldehyd-Standard
-
O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA·HCl)
-
Lösungsmittel (z.B. Hexan, Ethylacetat, Methanol, Wasser in HPLC-Qualität)
-
Pufferlösung (z.B. Phosphatpuffer, pH 7)
-
Interne Standards (z.B. deuteriertes Analogon)
-
Reaktionsgefäße (z.B. 2 mL Glas-Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Zentrifuge
-
GC-MS-System mit Autosampler
2. Vorbereitung der Reagenzien:
-
PFBHA-Lösung: Lösen Sie PFBHA·HCl in Wasser in einer Konzentration von ca. 1-5 mg/mL. Die genaue Konzentration sollte im Rahmen der Methodenoptimierung festgelegt werden.
-
Standardlösungen: Stellen Sie eine Stammlösung von 2-(Dimethylamino)acetaldehyd in einem geeigneten Lösungsmittel (z.B. Methanol) her. Erstellen Sie daraus durch Verdünnung eine Reihe von Kalibrierungsstandards im erwarteten Konzentrationsbereich.
3. Probenvorbereitung und Derivatisierung:
-
Überführen Sie eine definierte Menge Ihrer Probe (z.B. 100 µL) in ein Reaktionsgefäß.
-
Fügen Sie den internen Standard hinzu.
-
Geben Sie Pufferlösung hinzu, um den pH-Wert auf ca. 7 einzustellen.
-
Fügen Sie einen Überschuss der PFBHA-Lösung hinzu. Ein molares Verhältnis von PFBHA zu erwartetem Aldehyd von 10:1 oder höher wird empfohlen.
-
Verschließen Sie das Gefäß fest und vortexen Sie es für 30 Sekunden.
-
Inkubieren Sie die Reaktionsmischung bei 60-80 °C für 30-60 Minuten. Die optimalen Bedingungen für Temperatur und Zeit müssen experimentell ermittelt werden.
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Extrahieren Sie das gebildete Oxim-Derivat durch Zugabe eines organischen Lösungsmittels (z.B. 500 µL Hexan oder Ethylacetat) und anschließendes intensives Vortexen für 1 Minute.
-
Zentrifugieren Sie die Probe, um die Phasen zu trennen.
-
Überführen Sie die obere organische Phase in ein GC-Vial für die Analyse.
4. GC-MS-Bedingungen (Beispiel):
| Parameter | Einstellung |
| GC-Säule | ZB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent[3] |
| Trägergas | Helium, konstanter Fluss von 1.0 mL/min |
| Injektor-Temperatur | 250 °C |
| Injektionsmodus | Splitless oder Split (z.B. 10:1) |
| Ofen-Temperaturprogramm | 50 °C (2 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten |
| MS-Transferline-Temp. | 280 °C |
| Ionenquelle-Temperatur | 230 °C |
| Ionisationsmodus | Elektronenstoßionisation (EI), 70 eV |
| MS-Detektionsmodus | Selected Ion Monitoring (SIM) |
Charakteristische Ionen für das PFBHA-Derivat (theoretisch):
-
m/z 181: [C₆F₅CH₂]⁺ - charakteristisches Fragment des PFB-Anteils.[2]
-
Weitere spezifische Fragmente, die das gesamte Derivat repräsentieren, müssen experimentell bestimmt werden.
Quantitative Daten (Beispielhafte Darstellung)
Die folgenden Tabellen zeigen beispielhafte quantitative Daten, wie sie im Rahmen einer Methodenvalidierung ermittelt werden sollten. Die hier dargestellten Werte sind Platzhalter und müssen für 2-(Dimethylamino)acetaldehyd experimentell bestimmt werden.
Tabelle 1: Kalibrierungsparameter für die GC-MS-Analyse.
| Parameter | Wert |
| Kalibrierbereich | 1 - 1000 ng/mL |
| Regressionsgleichung | y = mx + c |
| Korrelationskoeffizient (r²) | > 0.995 |
Tabelle 2: Nachweis- und Bestimmungsgrenzen (LOD & LOQ).
| Parameter | Konzentration (ng/mL) |
| Nachweisgrenze (LOD) | Experimentell zu bestimmen |
| Bestimmungsgrenze (LOQ) | Experimentell zu bestimmen |
Tabelle 3: Präzision und Wiederfindung.
| Konzentrationslevel | Intra-day Präzision (RSD%) | Inter-day Präzision (RSD%) | Wiederfindung (%) |
| Niedrig | Experimentell zu bestimmen | Experimentell zu bestimmen | Experimentell zu bestimmen |
| Mittel | Experimentell zu bestimmen | Experimentell zu bestimmen | Experimentell zu bestimmen |
| Hoch | Experimentell zu bestimmen | Experimentell zu bestimmen | Experimentell zu bestimmen |
Diagramme
Abbildung 1: Workflow der GC-MS-Analyse nach PFBHA-Derivatisierung.
Methode 2: HPLC-UV/MS-Analyse nach DNPH-Derivatisierung
Diese Methode ist eine robuste Alternative zur GC-MS-Analyse und wird häufig für die Quantifizierung von Aldehyden in Luft- und Wasserproben eingesetzt.[4][5][6] Das gebildete Dinitrophenylhydrazon ist ein stabiles, farbiges Derivat, das eine gute chromatographische Trennung auf Umkehrphasen (Reversed-Phase, RP) und eine empfindliche UV-Detektion ermöglicht.
Experimentelles Protokoll
1. Benötigte Materialien:
-
2-(Dimethylamino)acetaldehyd-Standard
-
2,4-Dinitrophenylhydrazin (DNPH), in Säure gelöst (z.B. in Acetonitril mit Salzsäure oder Phosphorsäure)
-
Lösungsmittel (Acetonitril, Wasser in HPLC-Qualität)
-
Säure (z.B. Salzsäure, Phosphorsäure)
-
Interne Standards
-
Reaktionsgefäße
-
Vortexmischer
-
HPLC-System mit UV- oder Diodenarray-Detektor (DAD) und/oder Massenspektrometer
2. Vorbereitung der Reagenzien:
-
DNPH-Reagenz: Lösen Sie eine definierte Menge DNPH in Acetonitril und säuern Sie die Lösung vorsichtig mit konzentrierter Säure an. Die genaue Zusammensetzung ist in vielen Standardmethoden (z.B. EPA-Methoden) beschrieben.[6]
-
Standardlösungen: Stellen Sie eine Stammlösung von 2-(Dimethylamino)acetaldehyd in Acetonitril her und erstellen Sie daraus Kalibrierungsstandards.
3. Probenvorbereitung und Derivatisierung:
-
Überführen Sie eine definierte Menge Ihrer in Acetonitril gelösten Probe in ein Reaktionsgefäß.
-
Fügen Sie den internen Standard hinzu.
-
Geben Sie einen Überschuss des DNPH-Reagenzes hinzu.
-
Verschließen Sie das Gefäß und lassen Sie die Reaktion bei Raumtemperatur für 1-2 Stunden oder bei leicht erhöhter Temperatur (z.B. 40 °C) für 30-60 Minuten ablaufen. Die optimalen Bedingungen sollten validiert werden.
-
Nach Abschluss der Reaktion kann die Probe direkt oder nach Verdünnung mit der mobilen Phase in ein HPLC-Vial überführt werden.
4. HPLC-Bedingungen (Beispiel):
| Parameter | Einstellung |
| HPLC-Säule | C18-Säule (z.B. 4.6 x 150 mm, 5 µm oder UHPLC-Äquivalent)[5][7] |
| Mobile Phase A | Wasser |
| Mobile Phase B | Acetonitril |
| Gradient | Z.B.: 0-20 min, 40-80% B; 20-25 min, 80% B; 25-30 min, 40% B |
| Flussrate | 1.0 mL/min |
| Säulentemperatur | 30 °C |
| Injektionsvolumen | 10 µL |
| UV-Detektion | 360 nm |
| MS-Detektion (optional) | ESI negativ, Scan oder SIM des deprotonierten Molekülions [M-H]⁻ |
Quantitative Daten (Beispielhafte Darstellung)
Die hier dargestellten Werte sind Platzhalter und müssen für das DNPH-Derivat von 2-(Dimethylamino)acetaldehyd experimentell bestimmt werden.
Tabelle 4: Kalibrierungsparameter für die HPLC-UV-Analyse.
| Parameter | Wert |
| Kalibrierbereich | 10 - 5000 ng/mL |
| Regressionsgleichung | y = mx + c |
| Korrelationskoeffizient (r²) | > 0.998 |
Tabelle 5: Nachweis- und Bestimmungsgrenzen (LOD & LOQ).
| Parameter | Konzentration (ng/mL) |
| Nachweisgrenze (LOD) | Experimentell zu bestimmen |
| Bestimmungsgrenze (LOQ) | Experimentell zu bestimmen |
Tabelle 6: Präzision und Wiederfindung.
| Konzentrationslevel | Intra-day Präzision (RSD%) | Inter-day Präzision (RSD%) | Wiederfindung (%) |
| Niedrig | Experimentell zu bestimmen | Experimentell zu bestimmen | Experimentell zu bestimmen |
| Mittel | Experimentell zu bestimmen | Experimentell zu bestimmen | Experimentell zu bestimmen |
| Hoch | Experimentell zu bestimmen | Experimentell zu bestimmen | Experimentell zu bestimmen |
Diagramme
Abbildung 2: Workflow der HPLC-UV-Analyse nach DNPH-Derivatisierung.
Abbildung 3: Allgemeine Reaktionsschemata der Derivatisierung.
References
Application Notes and Protocols for Large-Scale Synthesis and Purification of 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of 2-(dimethylamino)acetaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including muscarine (B1676868) analogues.[1][2][3][4][5][6] The protocols described are based on established chemical principles and analogous procedures reported in the literature for similar compounds.
Overview of Synthetic Strategies
The large-scale synthesis of this compound presents challenges due to the inherent instability of the free aldehyde. Therefore, a common and effective strategy involves the use of an acetal-protected precursor, which is more stable and easier to handle.[7][8] The general synthetic pathway involves three main stages:
-
Synthesis of a protected chloroacetaldehyde (B151913) derivative: Chloroacetaldehyde dimethyl acetal (B89532) is a common and commercially available starting material. It can be synthesized from the chlorination of vinyl acetate (B1210297) followed by reaction with methanol.[7][8]
-
Amination with dimethylamine (B145610): The chloroacetaldehyde acetal undergoes nucleophilic substitution with dimethylamine to form the desired this compound acetal.
-
Deprotection (hydrolysis) of the acetal: The final step involves the careful hydrolysis of the acetal to yield the target aldehyde, this compound.
An alternative route could involve the direct oxidation of 2-(dimethylamino)ethanol, though this can sometimes lead to over-oxidation and lower yields.
Stability and Handling
It is crucial to note that this compound in its free form can be unstable. The hydrochloride salt form, this compound hydrochloride, exhibits enhanced water solubility and stability, making it a preferable form for storage and handling in many applications.[1][2][9]
Experimental Protocols
Protocol 1: Synthesis of this compound Dimethyl Acetal
This protocol is adapted from procedures for the synthesis of related aminoacetal compounds.[10]
Reaction: ClCH₂(OCH₃)₂ + (CH₃)₂NH → (CH₃)₂NCH₂(OCH₃)₂ + HCl
Materials:
-
Chloroacetaldehyde dimethyl acetal
-
Dimethylamine (40% aqueous solution)
-
Sodium hydroxide (B78521)
-
Toluene (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charge the reactor with chloroacetaldehyde dimethyl acetal and toluene.
-
Cool the mixture to 10-15 °C.
-
Slowly add the aqueous dimethylamine solution via the addition funnel, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, add sodium hydroxide solution to neutralize the hydrochloric acid formed and to bring the pH to >12.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude this compound dimethyl acetal can be purified by fractional distillation under reduced pressure.
Protocol 2: Purification of this compound Dimethyl Acetal
Purification is critical to obtain a high-purity intermediate for the subsequent deprotection step. Extractive rectification can be an effective method for removing impurities.[11]
Equipment:
-
Rectification column with a high number of theoretical plates
-
Heating mantle
-
Vacuum pump
-
Receiving flasks
Procedure:
-
Set up the fractional distillation apparatus for vacuum distillation.
-
Charge the distillation flask with the crude this compound dimethyl acetal.
-
Slowly reduce the pressure and begin heating.
-
Collect fractions at the appropriate boiling point and pressure. The boiling point of the diethyl acetal is reported as 170 °C at atmospheric pressure, so the dimethyl acetal will have a lower boiling point.
-
Analyze the purity of the fractions by GC or NMR.
-
Combine the fractions with the desired purity (>98%).
Protocol 3: Hydrolysis of this compound Dimethyl Acetal to this compound
This step must be performed under carefully controlled acidic conditions to prevent polymerization of the product aldehyde.
Materials:
-
Purified this compound dimethyl acetal
-
Dilute hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the purified this compound dimethyl acetal in a minimal amount of a suitable organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add the dilute hydrochloric acid while stirring vigorously.
-
Monitor the hydrolysis by TLC or GC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product into dichloromethane.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the solution on a rotary evaporator at low temperature.
-
Due to its instability, it is recommended to use the resulting this compound solution immediately in the next synthetic step or to convert it to its more stable hydrochloride salt.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol [12] |
| CAS Number | 52334-92-6[12] |
| Boiling Point | Not readily available due to instability |
| Density | ~0.9 g/cm³[4] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Key Parameters | Expected Yield | Expected Purity |
|---|---|---|---|
| Amination | Temperature: 10-25 °CReaction Time: 12-16 h | 70-85% | >90% (crude) |
| Purification | Vacuum Distillation | >90% recovery | >98% |
| Hydrolysis | Temperature: 0-5 °CpH control | 80-95% | Used directly |
Visualizations
Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Purification Workflow
Caption: Workflow for the purification and final preparation of the target compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 52334-92-6 [chemicalbook.com]
- 4. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 8. Chloroacetaldehyde Dimethyl Acetal [anshulchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 11. CN105481667B - A kind of method for purifying 2,2 dimethoxy acetaldehyde - Google Patents [patents.google.com]
- 12. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Choline-like Ionic Liquids from 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of novel choline-like ionic liquids (ILs) utilizing 2-(Dimethylamino)acetaldehyde as a starting material. This methodology opens avenues for synthesizing functionalized ILs with potential applications in drug delivery and as biocompatible solvents, leveraging the structural similarities to cholinium-based compounds. Choline-based ILs are of particular interest in the pharmaceutical field due to their biocompatibility, biodegradability, and low toxicity.[1][2]
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed of organic cations and either organic or inorganic anions.[1] Their tunable physicochemical properties have led to widespread applications, including as solvents for chemical synthesis and as drug delivery vehicles.[1][2][3] Choline-based ILs, in particular, have emerged as promising candidates for pharmaceutical applications due to their inherent biocompatibility.[1][2]
This document outlines a three-step synthetic pathway to produce novel choline-like ionic liquids, starting from this compound. The process involves the reduction of the aldehyde to an alcohol, followed by quaternization to form a quaternary ammonium (B1175870) halide, and finally, an anion exchange to yield the desired ionic liquid.
Synthetic Pathway Overview
The overall synthetic strategy is depicted in the following workflow:
Caption: Synthetic workflow for the preparation of choline-like ionic liquids.
Experimental Protocols
Step 1: Reduction of this compound to 2-(Dimethylamino)ethanol
This procedure details the chemical reduction of the aldehyde functionality to a primary alcohol.
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in methanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of distilled water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield 2-(Dimethylamino)ethanol. The product is a colorless viscous liquid.[4]
Step 2: Quaternization of 2-(Dimethylamino)ethanol
This step involves the alkylation of the tertiary amine to form a quaternary ammonium halide salt, a reaction also known as the Menshutkin reaction.[5][6][7]
Materials:
-
2-(Dimethylamino)ethanol
-
Alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents)
-
Acetonitrile (B52724) (or another suitable polar aprotic solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 2-(Dimethylamino)ethanol (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add the alkyl halide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The quaternary ammonium halide product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Step 3: Anion Exchange (Metathesis)
The final step is to exchange the halide anion for the desired anion to form the ionic liquid. Anion exchange resins are a convenient method for this transformation.[8][9][10]
Materials:
-
Quaternary ammonium halide (from Step 2)
-
Anion exchange resin (e.g., Amberlyst A-26) pre-loaded with the desired anion (e.g., acetate, lactate)
-
Methanol or other suitable solvent
-
Glass column
-
Rotary evaporator
Procedure:
-
Prepare the anion exchange resin by washing it thoroughly with a solution of the sodium or potassium salt of the desired anion, followed by washing with distilled water and then the solvent to be used for the exchange.
-
Pack the prepared resin into a glass column.
-
Dissolve the quaternary ammonium halide in a minimal amount of methanol.
-
Pass the solution through the prepared anion exchange column.
-
Collect the eluent.
-
Wash the column with additional fresh solvent to ensure complete elution of the product.
-
Combine the eluent and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the final choline-like ionic liquid.
-
Dry the resulting ionic liquid under high vacuum to remove any residual solvent and water.
Data Presentation
The following tables summarize the expected physicochemical properties of the synthesized choline-like ionic liquids based on data for structurally similar compounds. Actual values should be determined experimentally.
Table 1: Physicochemical Properties of Choline-like Ionic Liquids
| Cation Structure (R=Methyl) | Anion | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) |
| N,N-dimethyl-N-ethyl-2-hydroxyethylammonium | Acetate | < 25 | ~1.1 | ~150 |
| N,N-dimethyl-N-ethyl-2-hydroxyethylammonium | Lactate | < 25 | ~1.15 | ~250 |
| N,N-dimethyl-N-ethyl-2-hydroxyethylammonium | Bis(trifluoromethylsulfonyl)imide | < 0 | ~1.4 | ~80 |
Note: These are estimated values based on literature for similar choline-based ionic liquids and will vary depending on the specific alkyl group (R) and the anion.[11][12][13]
Table 2: Solubility Profile of Choline-like Ionic Liquids
| Ionic Liquid | Water | Ethanol | Acetone | Toluene |
| [N,N-dimethyl-N-ethyl-2-hydroxyethylammonium][Acetate] | Miscible | Miscible | Soluble | Insoluble |
| [N,N-dimethyl-N-ethyl-2-hydroxyethylammonium][Lactate] | Miscible | Miscible | Soluble | Insoluble |
| [N,N-dimethyl-N-ethyl-2-hydroxyethylammonium][NTf₂] | Immiscible | Soluble | Soluble | Soluble |
Solubility is a key property that can be tuned by the choice of the anion.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting material and the final product, highlighting the key transformations.
Caption: Key transformations in the synthesis of choline-like ionic liquids.
Potential Applications in Drug Development
Ionic liquids derived from this protocol, being structurally analogous to choline, are expected to exhibit favorable biocompatibility. Potential applications in the pharmaceutical and drug development sectors include:
-
Solubilizing Agents: For poorly water-soluble active pharmaceutical ingredients (APIs). Choline-based ILs have been shown to enhance the solubility of various drugs.[3]
-
Permeation Enhancers: For transdermal and topical drug delivery systems.[2]
-
Stabilizers: For biological macromolecules.
-
Formation of API-ILs: The active pharmaceutical ingredient itself can be used as the anion, creating a dual-functional ionic liquid with improved physicochemical properties.[14]
Researchers and drug development professionals are encouraged to explore the synthesis of these novel choline-like ionic liquids and evaluate their efficacy and safety in various pharmaceutical formulations.
References
- 1. Applications of choline-based ionic liquids in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-DIMETHYLAMINOETHANOL (DMAE) - Ataman Kimya [atamanchemicals.com]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of Carboxylate Anions on Phase Behavior of Choline Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Dimethylamino)acetaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of reactions involving 2-(Dimethylamino)acetaldehyde, a versatile building block in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in reductive aminations involving this compound can often be attributed to several factors:
-
Incomplete Imine Formation: The initial condensation between the amine and this compound to form the iminium ion is a critical step. This equilibrium can be unfavorable due to steric hindrance or improper pH. A catalytic amount of acid, such as acetic acid, is often required to facilitate this step.
-
Side Reactions of the Aldehyde: Aldehydes can undergo side reactions, such as self-condensation (aldol reaction) or reduction by the hydride reagent, which compete with the desired imine formation.
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial. A reagent that is too harsh, like sodium borohydride (B1222165) (NaBH₄), can reduce the aldehyde before it forms the imine. Milder, more selective reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion over the aldehyde.[1]
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction. It is advisable to monitor the reaction by TLC or LC-MS to optimize these parameters.
Q2: I am observing significant amounts of a dialkylated amine byproduct in my reductive amination. How can I minimize this?
A2: The formation of a tertiary amine through dialkylation is a common side reaction when using a primary amine. To minimize this, consider the following strategies:
-
Use a Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.
-
Control Stoichiometry: Using a slight excess of the amine can help to consume the aldehyde and reduce the chance of the secondary amine product reacting further.
-
Choice of Reducing Agent: As mentioned, NaBH(OAc)₃ is generally a good choice for one-pot reductive aminations as it is less likely to cause over-alkylation compared to stronger reducing agents.
Q3: My Pictet-Spengler reaction with tryptamine (B22526) and this compound is not working well. What should I troubleshoot?
A3: The Pictet-Spengler reaction is sensitive to several factors. Here are some common issues and their solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[2] The optimal acid and its concentration should be determined empirically for your specific substrates.
-
Solvent Effects: The solvent can influence the solubility of reactants and the stability of the iminium ion intermediate. While protic solvents are traditional, aprotic solvents have sometimes been shown to provide superior yields.[3]
-
Reaction Temperature: Some Pictet-Spengler reactions proceed at room temperature, while others require heating. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress to avoid decomposition of starting materials or products.
-
Decomposition: Sensitive functional groups on your tryptamine derivative or the aldehyde itself might not be stable under the acidic reaction conditions. Milder reaction conditions (e.g., lower temperature, weaker acid) should be considered.
Q4: this compound is often supplied as its diethyl acetal (B89532). How do I efficiently deprotect it for my reaction?
A4: The hydrolysis of this compound diethyl acetal to the free aldehyde is an acid-catalyzed equilibrium reaction.[4] To ensure efficient deprotection, the following points are important:
-
Use of Acid: An acid catalyst, such as aqueous HCl or a solid acid resin like Amberlyst-15, is required.[5]
-
Presence of Water: Water is a necessary reagent for the hydrolysis to occur.[5]
-
Removal of Ethanol (B145695): The equilibrium can be driven towards the aldehyde by removing the ethanol byproduct, for example, by distillation if the reaction setup allows.
-
In Situ Generation: Often, the deprotection can be carried out in the same pot as the subsequent reaction (e.g., reductive amination or Pictet-Spengler). The acid catalyst for the main reaction can also catalyze the acetal hydrolysis. This avoids the need to isolate the potentially unstable free aldehyde.
Troubleshooting Guides
Reductive Amination: Low Yield of Secondary Amine
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete imine formation. | Add a catalytic amount of acetic acid (e.g., 0.1-0.5 equivalents). Monitor imine formation by TLC or NMR before adding the reducing agent. |
| Inactive reducing agent. | Use fresh sodium triacetoxyborohydride (NaBH(OAc)₃). Ensure it has been stored under anhydrous conditions. | |
| Aldehyde is consumed, but desired product is not formed | Aldehyde is being reduced to the corresponding alcohol. | Switch to a milder reducing agent like NaBH(OAc)₃, which is more selective for the iminium ion.[1] |
| Presence of dialkylated tertiary amine | The secondary amine product is reacting further with the aldehyde. | Use a stepwise procedure: form the imine first, then add the reducing agent. Alternatively, use an excess of the primary amine. |
| Difficult workup and product isolation | Emulsion formation during aqueous workup. | Before extraction, remove any water-miscible organic solvents (like THF or acetonitrile) via rotary evaporation. A final wash with brine can also help break emulsions.[5] |
Pictet-Spengler Reaction: Low Yield of Tetrahydro-β-carboline
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow reaction | Inappropriate acid catalyst or concentration. | Screen different Brønsted acids (e.g., TFA, HCl, p-TsOH) and optimize their concentration.[2][6] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for any decomposition. | |
| Formation of multiple products | Side reactions due to harsh conditions. | Try using milder conditions, such as a weaker acid or lower temperature. |
| Multiple possible sites for cyclization on the aromatic ring. | This is substrate-dependent. Consider using protecting groups to block alternative reaction sites if possible. | |
| Poor diastereoselectivity | Reaction conditions favoring a mixture of isomers. | Temperature control is critical. Lower temperatures often favor the kinetically controlled product (often the cis-diastereomer), while higher temperatures can lead to the thermodynamically more stable product (often the trans-diastereomer). |
Data Presentation
Table 1: Comparison of Reducing Agents for a Representative Reductive Amination
| Reducing Agent | Typical Solvent | Typical Conditions | Typical Yield | Notes |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | One-pot or two-step | 60-85% | Can reduce the aldehyde; risk of over-alkylation.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Acetonitrile (MeCN) | One-pot, pH 6-7 | 70-95% | More selective than NaBH₄, but toxic cyanide byproducts.[1][8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE) | One-pot, often with catalytic acetic acid | 85-98% | Highly selective for the iminium ion, generally the preferred reagent.[1][9] |
Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Influence of Aldehyde Structure on Pictet-Spengler Reaction Yield with Tryptamine
| Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | HFIP | 0.25 | 21 | [10] |
| 4-Fluorobenzaldehyde | HFIP | 0.25 | 98 | [10] |
| Naphthaldehyde | HFIP | 0.25 | 95 | [10] |
| Cyclohexanecarboxaldehyde | HFIP | 0.5 | 83 | [10] |
| 4-Cyanobenzaldehyde | TFA/DCM | 24 | 82 | [2] |
| 3-Bromobenzaldehyde | TFA/DCM | 24 | 66 | [2] |
| 3-Nitrobenzaldehyde | TFA/DCM | 24 | 92 | [2] |
HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542), TFA = Trifluoroacetic acid, DCM = Dichloromethane.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the primary amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add this compound (1.0 equivalent). If the aldehyde is used as its diethyl acetal, add a catalytic amount of a protic acid (e.g., acetic acid, 0.1 equivalents) to facilitate in situ hydrolysis.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction until the imine is consumed (typically 2-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.[11]
Protocol 2: General Procedure for the Pictet-Spengler Reaction of Tryptamine and this compound
-
Dissolve tryptamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][10]
-
Add this compound (1.0-1.2 equivalents). If using the diethyl acetal, the acid catalyst will facilitate its hydrolysis.
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.5 equivalents).[2]
-
Allow the reaction to warm to room temperature and stir for the required time (can range from a few hours to 24 hours). Monitor the reaction by TLC or LC-MS.[2]
-
Upon completion, quench the reaction by adding a base (e.g., saturated aqueous NaHCO₃ or NH₄OH) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tetrahydro-β-carboline by column chromatography or crystallization.
Mandatory Visualizations
Caption: Experimental workflow for a one-pot reductive amination reaction.
Caption: Mechanism of the Pictet-Spengler reaction.
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. interchim.fr [interchim.fr]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rsc.org [rsc.org]
Common side reactions and byproducts of 2-(Dimethylamino)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)acetaldehyde. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown and viscous. What is happening?
A1: this compound is prone to self-condensation (aldol reaction) and polymerization, especially when stored neat or in solution at room temperature.[1][2] The color change and increased viscosity are strong indicators that these side reactions have occurred, leading to the formation of higher molecular weight byproducts. To minimize this, it is recommended to use the compound immediately after preparation or to store it as its more stable hydrochloride salt or acetal (B89532) form.[3]
Q2: I am observing a significant amount of a carboxylic acid byproduct in my reaction mixture. How can I prevent this?
A2: The aldehyde functional group in this compound is susceptible to oxidation, which forms 2-(dimethylamino)acetic acid. This can be caused by exposure to atmospheric oxygen or oxidizing agents present in the reaction mixture. To prevent this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled, deoxygenated solvents.
Q3: Is it better to use this compound or its hydrochloride salt?
A3: For improved stability and longer shelf-life, the hydrochloride salt is recommended.[3] The salt form is less prone to self-condensation and polymerization. However, the free base is required for many reactions. The free base can be generated in situ from the hydrochloride salt by treatment with a non-nucleophilic base just before use. This approach minimizes the time the unstable free aldehyde is in solution.
Q4: Can I purify this compound by distillation?
A4: While distillation is a common purification technique, the thermal instability of many aminoaldehydes can make it challenging.[1] Decomposition and polymerization can occur at elevated temperatures. If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reactions (e.g., Pictet-Spengler, Muscarine Synthesis)
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of Starting Material | Use freshly prepared or purified this compound. Consider generating it in situ from its hydrochloride salt or acetal. | The free aldehyde is unstable and can degrade upon storage, reducing the amount of active reagent available for the desired reaction.[2][3] |
| Side Reactions (Aldol/Polymerization) | Run the reaction at a lower temperature. Slowly add the aldehyde to the reaction mixture to maintain a low instantaneous concentration. | Lower temperatures and slow addition disfavor the kinetics of bimolecular side reactions like aldol (B89426) condensation and polymerization. |
| Oxidation of the Aldehyde | Perform the reaction under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. | This prevents the conversion of the starting material to the unreactive 2-(dimethylamino)acetic acid. |
| Incorrect pH | Optimize the pH of the reaction medium. For reactions like the Pictet-Spengler, a controlled acidic environment is crucial for iminium ion formation without causing excessive degradation. | The reactivity of both the aldehyde and the amine partner are highly pH-dependent. |
Issue 2: Complex Mixture of Byproducts Observed by TLC/LC-MS
| Possible Cause | Troubleshooting Step | Rationale |
| Aldol Condensation | Characterize the byproduct. Aldol products will have a mass corresponding to two molecules of the aldehyde. Purify the desired product using column chromatography with a suitable solvent system. | Aldehydes with α-hydrogens are prone to base-catalyzed aldol condensation.[4][5][6][7] |
| Polymerization | Use dilute reaction conditions. Consider using the acetal-protected form of the aldehyde, followed by deprotection. | High concentrations can favor polymerization. The acetal is not susceptible to this side reaction. |
| Reaction with Solvent | Ensure the solvent is inert to aldehydes under the reaction conditions. For example, avoid primary or secondary amine-containing solvents. | Reactive solvents can lead to the formation of imines or other adducts. |
Experimental Protocols
In Situ Generation of this compound from its Diethyl Acetal
This protocol describes the deprotection of the more stable acetal form to generate the reactive aldehyde for immediate use in a subsequent reaction.
Materials:
-
This compound diethyl acetal
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound diethyl acetal in a minimal amount of diethyl ether.
-
Add 1M HCl dropwise while stirring at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and use the resulting solution of this compound immediately.
Visualizations
Caption: Workflow for handling unstable this compound.
Caption: Potential side reactions of this compound.
References
- 1. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Khan Academy [khanacademy.org]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. Aldol Condensation Reaction [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
Purification strategies for 2-(Dimethylamino)acetaldehyde reaction mixtures
Technical Support Center: Purification of 2-(Dimethylamino)acetaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of this compound and related reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Question: Why is the final yield of my purified this compound consistently low?
Answer: Low yield is a frequent issue stemming from the inherent instability and volatility of this compound. Several factors could be responsible:
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Product Loss during Workup: The compound is volatile (Boiling Point: ~87.5 °C) and can be lost during solvent removal under reduced pressure if not properly chilled.[1][2]
-
Degradation/Polymerization: As a reactive aldehyde, it is susceptible to self-condensation (aldol reactions) or polymerization, especially under basic conditions or upon standing.
-
Incomplete Extraction: Due to its high water solubility, especially when protonated, extraction from aqueous layers into organic solvents may be inefficient.
-
Decomposition on Silica (B1680970) Gel: If using column chromatography, the acidic nature of standard silica gel can cause decomposition or irreversible binding of the basic amino-aldehyde.
Recommended Actions:
-
Ensure all collection flasks during distillation or solvent evaporation are thoroughly chilled (e.g., in an ice or dry ice/acetone bath).
-
Process the crude product immediately after synthesis; avoid storing the free aldehyde for extended periods.
-
For extractions, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine, reducing its water solubility. Use a suitable organic solvent like dichloromethane (B109758) or ether for extraction.
-
If chromatography is necessary, consider using deactivated (e.g., triethylamine-washed) silica or alumina. A more robust strategy is to protect the aldehyde as an acetal (B89532) before chromatography.[3][4]
Question: My final product is contaminated with starting materials or a persistent impurity. How can I improve its purity?
Answer: Product contamination often arises from incomplete reactions or the formation of stable side products. The purification strategy must be tailored to the specific impurities present.
-
Unreacted Starting Materials: If starting materials have significantly different boiling points, fractional distillation is often the most effective method.[2]
-
Side Products: Side products from dimerization or condensation can be higher boiling and may be separable by distillation.
-
Solvent Impurities: Solvents like DMF can pyrolyze at high temperatures to form dimethylamine, which can react and introduce impurities.[5]
The following table compares common purification strategies and their effectiveness.
| Purification Strategy | Target Impurities | Typical Purity | Typical Yield | Scale | Key Considerations |
| Fractional Distillation | High/low boiling point impurities, unreacted reagents. | >95% | 60-80% | Lab to Pilot | Requires significant boiling point difference (>20 °C). Product may degrade at high temperatures.[2][6] |
| Acetal Protection/Deprotection | Polar impurities, compounds reactive towards aldehydes. | >98% | 70-90% (overall) | Lab to Pilot | Adds two steps to the synthesis but yields a very stable intermediate that is easily purified by distillation or chromatography.[4][7] |
| Conversion to HCl Salt | Non-basic organic impurities. | >99% (salt) | >90% | Lab | The salt is highly stable and can be recrystallized.[8] The free base must be regenerated before use. |
| Column Chromatography | Impurities with different polarity. | Variable | <50% | Lab | High risk of product decomposition on standard silica gel. Requires deactivated stationary phase. |
Frequently Asked Questions (FAQs)
Question: How can I handle the inherent instability of this compound?
Answer: The instability of this compound is a primary challenge. Two effective strategies are commonly employed to manage this:
-
Conversion to a Stable Salt: The free base is often unstable, but its hydrochloride salt is typically a stable, crystalline solid that is easier to handle and store.[8][9] The salt form often has enhanced water solubility and stability.[8]
-
Protection as an Acetal: The aldehyde functionality can be protected as a dimethyl or diethyl acetal.[3][4] These acetals are significantly more stable to basic conditions, heat, and chromatography than the free aldehyde. The acetal can be purified via distillation and the aldehyde can be regenerated later through acid-catalyzed hydrolysis if required.[4][7]
Question: What is a reliable protocol for purifying crude this compound by distillation?
Answer: This protocol is based on methods used for similar amino aldehydes and assumes the primary impurities are non-volatile salts and higher-boiling byproducts.[10]
Experimental Protocol: Purification by Fractional Distillation
-
Basification: Transfer the crude reaction mixture to a flask. Cool the mixture in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 40% NaOH) with vigorous stirring until the pH of the aqueous phase is 12-14.[10] This converts any ammonium (B1175870) salts to the free base.
-
Extraction (Optional): If the product is in a large volume of water, extract it into a suitable organic solvent like dichloromethane. Dry the organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Apparatus Setup: Assemble a fractional distillation apparatus. It is critical to use an efficient distillation column (e.g., a Vigreux column) to separate the product from closely boiling impurities. Ensure all glassware is dry.
-
Distillation: Heat the flask gently using an oil bath. Collect the fraction boiling at approximately 85-90 °C.[1] It is crucial that the receiving flask is cooled in an ice bath to minimize loss of the volatile product.[11]
-
Storage: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) to prevent degradation.
Question: How can I analyze the purity of my final product?
Answer: Due to the volatility and reactivity of aldehydes, direct analysis can be challenging. A common and reliable method involves chemical derivatization followed by chromatographic analysis.[11][12]
Experimental Protocol: Purity Analysis via DNPH Derivatization and HPLC
-
Derivatizing Agent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a suitable solvent like acetonitrile (B52724) containing a catalytic amount of strong acid (e.g., phosphoric acid).[11] Caution: DNPH is explosive when dry and should be handled with care.
-
Sample Preparation: Accurately weigh a small amount of your purified product and dissolve it in a known volume of acetonitrile. Take a small aliquot of this solution and add it to an excess of the DNPH reagent solution.
-
Reaction: Allow the reaction to proceed for approximately 1-2 hours at room temperature. The aldehyde reacts with DNPH to form a stable, brightly colored 2,4-dinitrophenylhydrazone derivative.
-
HPLC Analysis: Analyze the resulting solution using reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector set to a wavelength where the hydrazone absorbs strongly (typically around 360 nm).[13]
-
Quantification: The purity can be determined by comparing the peak area of the product derivative to the areas of any impurity peaks. A calibration curve can be created using a pure standard to determine the exact concentration.
Visualized Workflow
// Nodes start [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; check_stability [label="Is the free aldehyde\nstable enough for direct purification?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; protect [label="Protect as Acetal", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify_acetal [label="Purify Acetal\n(Distillation or Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect [label="Deprotect Acetal\n(Acidic Hydrolysis)", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_impurities [label="What is the nature\nof the main impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; distill [label="Fractional Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; crystallize [label="Convert to HCl Salt\n& Recrystallize", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Deactivated Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="Pure this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; regenerate [label="Regenerate Free Base\nfrom Salt", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_stability; check_stability -> protect [label="No\n(High temp or long process needed)", fontcolor="#202124"]; check_stability -> check_impurities [label="Yes\n(Relatively clean / fast process)", fontcolor="#202124"]; protect -> purify_acetal; purify_acetal -> deprotect; deprotect -> end_product; check_impurities -> distill [label="Different Boiling Points", fontcolor="#202124"]; check_impurities -> crystallize [label="Non-basic Impurities", fontcolor="#202124"]; check_impurities -> chromatography [label="Similar Boiling Points\n& Different Polarity", fontcolor="#202124"]; distill -> end_product; chromatography -> end_product; crystallize -> regenerate; regenerate -> end_product; }
Caption: Decision tree for selecting a purification strategy.
References
- 1. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 2. nagwa.com [nagwa.com]
- 3. (Dimethylamino)acetaldehyde diethyl acetal 95 3616-56-6 [sigmaaldrich.com]
- 4. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 11. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Optimizing temperature and pressure for 2-(Dimethylamino)acetaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Dimethylamino)acetaldehyde. While specific optimization data for this synthesis is not extensively available in public literature, this guide addresses common challenges encountered in similar organic syntheses involving aldehydes and amines.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yield is a common issue in organic synthesis. Several factors could be at play:
-
Sub-optimal Temperature: The reaction may be too cold, leading to slow reaction kinetics, or too hot, causing decomposition of reactants or products. It is crucial to experiment with a range of temperatures. We recommend starting at a lower temperature and gradually increasing it while monitoring the reaction progress by techniques like TLC or GC.
-
Incorrect Pressure: For reactions involving gaseous reagents or volatile substances, pressure can significantly influence the reaction rate and equilibrium. Ensure your reaction vessel is properly sealed and consider if the reaction requires atmospheric, elevated, or reduced pressure.
-
Reagent Quality: Verify the purity of your starting materials. Impurities can interfere with the reaction. Use freshly distilled or purified reagents if necessary.
-
Catalyst Inactivity: If your synthesis uses a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to promote contact between reactants.
-
Issue 2: Formation of Multiple Products (Side Reactions)
-
Question: My analysis (e.g., NMR, GC-MS) shows the presence of significant side products. How can I improve the selectivity of my reaction?
-
Answer: The formation of side products is often related to the reaction conditions.
-
Temperature Control: Side reactions may be favored at higher temperatures. Running the reaction at a lower temperature might increase the selectivity for the desired product.
-
Order of Addition: The sequence in which you add your reagents can be critical. Try adding one reagent slowly to a solution of the other to maintain a low concentration of the added reagent, which can suppress side reactions.
-
Solvent Effects: The choice of solvent can influence reaction pathways. Experiment with solvents of different polarities.
-
pH Control: If the reaction is sensitive to pH, buffering the reaction mixture may be necessary to prevent undesired acid or base-catalyzed side reactions.
-
Issue 3: Product Decomposition During Work-up or Purification
-
Question: I seem to be losing my product during the extraction or purification steps. What could be the reason?
-
Answer: this compound, being an aldehyde with an amino group, may be susceptible to decomposition.
-
Temperature during Purification: Avoid excessive heat during solvent evaporation (rotary evaporation) or distillation. Use a water bath at the lowest practical temperature.
-
pH Sensitivity: The compound may be unstable under strongly acidic or basic conditions. Neutralize the reaction mixture carefully before extraction and use mild conditions for any pH adjustments.
-
Oxidation: Aldehydes can be sensitive to oxidation by air. It may be beneficial to perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
-
Question: What are the known physical properties of this compound?
-
Answer: this compound has a molecular weight of 87.12 g/mol and a molecular formula of C4H9NO.[1][2] It has a boiling point of approximately 87.5 °C at 760 mmHg and a density of about 0.9 g/cm³.[2]
-
Question: What are the primary uses of this compound?
-
Answer: This compound is known to be used in the synthesis of Muscarine analogues.[2][3]
-
Question: Are there any specific storage conditions recommended for this compound?
-
Answer: Due to its potential instability, it is often recommended to store this compound under an inert atmosphere in a freezer at temperatures below -20°C.[4]
-
Question: What analytical techniques are suitable for monitoring the synthesis of this compound?
-
Answer: Standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy would be appropriate for monitoring the reaction progress and characterizing the final product.
Data Presentation: Temperature and Pressure Optimization
| Experiment ID | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| EXP-01 | 25 | 1 | 12 | 15 | 85 | Baseline at room temperature and atmospheric pressure. |
| EXP-02 | 50 | 1 | 6 | 45 | 90 | Increased temperature shows improved yield. |
| EXP-03 | 75 | 1 | 4 | 60 | 80 | Higher yield but purity decreased due to side products. |
| EXP-04 | 50 | 2 | 6 | 55 | 92 | Increased pressure shows slight improvement in yield and purity. |
| EXP-05 | 50 | 0.5 | 8 | 30 | 88 | Reduced pressure appears detrimental to the reaction rate. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a generalized procedure based on related syntheses, such as the preparation of aminoacetaldehyde dimethyl acetal (B89532), can be adapted.[5] The following is a conceptual protocol where temperature and pressure are critical optimization parameters.
Conceptual Protocol: Synthesis of this compound
-
Reaction Setup: In a temperature-controlled pressure reactor equipped with a magnetic stirrer, add the starting materials (e.g., a suitable precursor like 2-bromoacetaldehyde diethyl acetal and dimethylamine) and a solvent.
-
Temperature and Pressure Application: Seal the reactor and set the desired temperature and pressure for the reaction. Monitor these parameters closely throughout the reaction period.
-
Reaction Monitoring: Periodically and safely take aliquots from the reaction mixture to analyze the progress by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release any pressure. Quench the reaction mixture appropriately (e.g., with water or a mild acid/base).
-
Extraction: Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.
Visualizations
The following diagram illustrates a logical workflow for optimizing reaction conditions like temperature and pressure.
References
- 1. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 52334-92-6|this compound|BLD Pharm [bldpharm.com]
- 5. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
Troubleshooting guide for the Pictet-Spengler reaction with 2-(Dimethylamino)acetaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Pictet-Spengler reaction with 2-(Dimethylamino)acetaldehyde. It provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during this specific synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler reaction with this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am not getting any of my desired tetrahydro-β-carboline product, or the yield is very low. What are the likely causes and how can I fix this?
A: Low or no yield in the Pictet-Spengler reaction with this compound can stem from several factors. Here are the most common causes and their solutions:
-
Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is most efficient with electron-rich aromatic systems.[1][2] If your tryptamine (B22526) derivative contains electron-withdrawing groups, the reaction may be sluggish or fail entirely.
-
Solution: If possible, start with a tryptamine derivative that has electron-donating groups (e.g., methoxy, alkyl) on the indole (B1671886) ring.[3] If this is not an option, you may need to employ harsher reaction conditions, such as stronger acids or higher temperatures, to facilitate the cyclization.[2]
-
-
Ineffective Catalyst or Incorrect Stoichiometry: The choice and amount of acid catalyst are critical.[4] The basic dimethylamino group on the aldehyde can neutralize some of the acid catalyst, rendering it ineffective.
-
Solution: A stoichiometric amount of a protic acid like trifluoroacetic acid (TFA) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) is often required.[4] It is crucial to perform a catalyst screen and optimize the loading. For sensitive substrates, milder catalysts like chiral phosphoric acids might be effective.[5]
-
-
Decomposition of Starting Materials: this compound can be unstable, especially under harsh acidic conditions or at elevated temperatures. The tryptamine starting material may also degrade.
-
Solution: Consider using a milder acid catalyst and running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely using TLC or LC-MS to check for the disappearance of starting materials and the appearance of the product. It may also be beneficial to use the aldehyde immediately after preparation or purification.
-
-
Inappropriate Solvent: The solvent plays a key role in the solubility of reactants and the stability of the intermediates.[6]
-
Solution: While protic solvents are common, aprotic solvents have been shown to improve yields in some cases.[2] A solvent screen is recommended. Dichloromethane (B109758), acetonitrile, or toluene (B28343) are good starting points.[6][7]
-
Problem 2: Formation of Side Products
Q: My reaction is messy, and I am observing several side products along with my desired product. What are these side products and how can I minimize their formation?
A: The formation of side products is a common issue. Here are some likely side reactions and how to address them:
-
N-Alkylation of the Product: The dimethylamino group in the product can potentially be alkylated by the aldehyde or other electrophiles in the reaction mixture, leading to quaternary ammonium (B1175870) salts.
-
Solution: Use a slight excess of the tryptamine relative to the aldehyde to ensure the aldehyde is consumed. Careful control of stoichiometry and slow, dropwise addition of the aldehyde to the reaction mixture can also help minimize this side reaction.
-
-
Polymerization of the Aldehyde: Aldehydes, particularly reactive ones, can polymerize under acidic conditions.
-
Solution: Running the reaction at a lower temperature and adding the aldehyde slowly can reduce the rate of polymerization. Ensure the aldehyde is pure before use.
-
-
Formation of Regioisomers: If the indole ring of your tryptamine has multiple potential sites for cyclization, a mixture of regioisomers may be formed.
-
Solution: The regioselectivity of the Pictet-Spengler reaction is often directed by the electronic properties of the indole ring. In most cases, cyclization occurs at the more nucleophilic C2 position. If you are observing other isomers, consider using a milder catalyst or a different solvent, as this can sometimes influence the regioselectivity.[6]
-
Problem 3: Difficult Purification
Q: I am having trouble purifying my final product. What are some common purification challenges and how can I overcome them?
A: The basic nature of the dimethylamino group in the product can present purification challenges.
-
Product is Highly Polar: The tertiary amine in your product makes it quite polar, which can lead to streaking on silica (B1680970) gel chromatography.
-
Solution: A common technique is to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent during column chromatography. This can help to deactivate the acidic sites on the silica gel and improve the peak shape.
-
-
Formation of Polar Byproducts: Acid-catalyzed reactions can generate highly polar byproducts that are difficult to separate from the desired product.
-
Solution: An aqueous workup with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid is a crucial first step.[8] Subsequent extraction with an appropriate organic solvent should follow. If purification by chromatography remains challenging, consider converting the product to its hydrochloride salt, which may be crystalline and can be purified by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction?
A1: The reaction proceeds through the following key steps:
-
Formation of an iminium ion from the condensation of the tryptamine and this compound under acidic conditions.[2]
-
Intramolecular electrophilic attack of the electron-rich indole ring onto the iminium ion to form a spirocyclic intermediate.[2]
-
Rearrangement of the spirocycle to form the tetrahydro-β-carboline ring system.
-
Deprotonation to restore aromaticity and yield the final product.[9]
Q2: Can I use a ketone instead of an aldehyde in this reaction?
A2: Yes, ketones can be used in the Pictet-Spengler reaction, which results in a product with a quaternary carbon at the C-1 position. However, the reaction with ketones is generally more challenging and often requires harsher conditions due to the increased steric hindrance and lower reactivity of the ketone carbonyl group.[5]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent system and visualize the spots under UV light and/or with a staining agent (e.g., potassium permanganate). For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended to track the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are some recommended starting conditions for this reaction?
A4: A good starting point would be to use tryptamine and a slight excess (1.1 equivalents) of this compound in dichloromethane (DCM) with 1.1 equivalents of trifluoroacetic acid (TFA) at room temperature. Monitor the reaction over 24 hours. Based on the outcome, you can then optimize the temperature, solvent, and catalyst.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (1.1) | DCM | 25 | 24 | 45 |
| 2 | TFA (1.1) | Acetonitrile | 25 | 24 | 55 |
| 3 | TFA (1.1) | DCM | 40 | 12 | 60 |
| 4 | BF₃·OEt₂ (1.1) | DCM | 25 | 18 | 65 |
| 5 | Sc(OTf)₃ (0.1) | Acetonitrile | 50 | 12 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction with this compound
To a solution of the tryptamine derivative (1.0 eq) in dry dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) is added this compound (1.1 eq). The mixture is stirred for 10 minutes at room temperature. Trifluoroacetic acid (TFA, 1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of methanol (B129727) in dichloromethane with 0.5% triethylamine).
Protocol 2: Procedure for Salt Formation for Purification
The purified product is dissolved in a minimal amount of diethyl ether. A solution of HCl in diethyl ether (e.g., 2 M) is added dropwise with stirring until a precipitate is formed. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt of the product.
Mandatory Visualizations
Caption: Mechanism of the Pictet-Spengler reaction.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. m.youtube.com [m.youtube.com]
Preventing polymerization of 2-(Dimethylamino)acetaldehyde during storage
This technical support center provides guidance on the storage, handling, and troubleshooting of 2-(Dimethylamino)acetaldehyde to prevent its polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample viscous and difficult to pipet?
Increased viscosity is a primary indicator of polymerization. This compound, like many aldehydes, is prone to self-polymerization, forming longer-chain molecules that result in a thicker, more viscous liquid.
Q2: What are the optimal storage conditions to prevent polymerization of this compound?
To minimize the risk of polymerization, it is crucial to store this compound under specific conditions.[1] Recommended storage includes an inert atmosphere and freezing temperatures, specifically under -20°C.[1]
Q3: Is there a more stable form of this reagent available?
Yes, the hydrochloride salt of this compound is known to have enhanced water solubility and stability compared to the free form.[2] For applications where the hydrochloride salt is permissible, its use is recommended to avoid polymerization issues.
Q4: What factors can initiate or accelerate the polymerization of this compound?
Several factors can contribute to the polymerization of aldehydes, including:
-
Elevated Temperatures: Storage at room temperature or even refrigeration (2-8°C) may not be sufficient to prevent polymerization over time.[3]
-
Presence of Impurities: Contaminants can act as catalysts for polymerization.
-
Exposure to Air and Moisture: Oxygen and water can potentially initiate or participate in side reactions that lead to degradation and polymerization.
Q5: Are there any chemical inhibitors that can be added to prevent polymerization?
Troubleshooting Guide
Issue: Suspected Polymerization of this compound
This guide will help you to identify and address the polymerization of your this compound sample.
Step 1: Visual Inspection
-
Question: Does the sample appear more viscous than expected, or has it turned into a gel or solid?
-
Action: If yes, it is highly likely that polymerization has occurred. Proceed to Step 2. If the sample is a clear, mobile liquid, it is likely still in a usable form, but you should review your storage conditions to prevent future issues.
Step 2: Check Storage History
-
Question: How was the sample stored (temperature, atmosphere)? Has it been subjected to multiple freeze-thaw cycles?
-
Action: Compare your storage conditions with the recommended guidelines in the table below. Improper storage is a common cause of polymerization.
Step 3: Consider Alternative Formulations
-
Question: Is it possible to use the more stable this compound hydrochloride salt in your experiment?[2]
-
Action: If your protocol allows, switching to the hydrochloride salt is a robust solution to prevent polymerization.
Step 4: Chemical Intervention (for advanced users)
-
Question: Are you able to introduce a stabilizer into your sample without compromising your experiment?
-
Action: Based on literature for similar aldehydes, the addition of a small quantity of an appropriate inhibitor could be considered.[4][5] This should be done with caution and after small-scale testing.
Data Presentation
Table 1: Recommended Storage and Potential Stabilizers for Aldehydes
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a freezer at or below -20°C.[1] | Low temperatures significantly slow down the rate of polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1] | Prevents oxidation and moisture-related side reactions that can initiate polymerization. |
| Container | Use a tightly sealed, appropriate container.[6] | Prevents exposure to air and moisture. |
| Potential Stabilizers | Triethanolamine, Dimethylethanolamine, Ammonium (B1175870) Acetate (B1210297).[4][5] | These compounds have been shown to inhibit polymerization in other aldehydes. |
Experimental Protocols
Protocol: Quality Control Check for Polymerization of this compound via ¹H NMR Spectroscopy
Objective: To qualitatively assess the extent of polymerization in a sample of this compound by observing the characteristic aldehyde proton signal.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Micropipette
-
¹H NMR Spectrometer
Procedure:
-
Prepare a dilute sample by dissolving a small amount (1-2 mg) of the this compound in approximately 0.6 mL of CDCl₃ directly in an NMR tube.
-
Cap the NMR tube and gently invert to mix thoroughly.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The monomeric form of this compound will exhibit a characteristic aldehyde proton signal (a triplet) around 9.6-9.8 ppm.
-
The dimethylamino group will show a singlet around 2.2-2.3 ppm, and the methylene (B1212753) group adjacent to the aldehyde will be a doublet around 3.0-3.1 ppm.
-
In a polymerized sample, the sharp aldehyde proton signal will be significantly diminished or absent. The appearance of broad signals in the aliphatic region may also indicate the presence of a polymer.
-
-
Interpretation: The integration of the aldehyde proton signal relative to the dimethylamino protons can provide a rough estimate of the remaining monomer concentration. A significant decrease in this ratio compared to a fresh sample indicates polymerization.
Mandatory Visualization
References
- 1. 52334-92-6|this compound|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. carlroth.com [carlroth.com]
- 4. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 5. CN103588626A - Method for preventing polymerization of acetaldehyde - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-(Dimethylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 2-(Dimethylamino)acetaldehyde. The information is tailored for professionals in research and development who utilize this reagent in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in catalyst activity during the reductive amination of a substrate with this compound using a Palladium on Carbon (Pd/C) catalyst. What are the likely causes?
A1: A decline in Pd/C catalyst activity in the presence of this compound can be attributed to several factors:
-
Catalyst Poisoning: The tertiary amine functionality of this compound and the resulting product can strongly adsorb onto the palladium active sites, blocking them from participating in the catalytic cycle. Nitrogen-containing compounds are well-known poisons for noble metal catalysts.
-
Coking/Fouling: Aldehydes, particularly under certain reaction conditions (e.g., elevated temperatures), can undergo side reactions such as polymerization or condensation to form heavy byproducts. These carbonaceous deposits can physically block the catalyst pores and active sites.
-
Metal Leaching: Depending on the solvent, pH, and temperature, palladium may leach from the carbon support, leading to a loss of active catalytic sites.
-
Over-reduction or Side Reactions: The aldehyde group is reactive and can participate in undesired side reactions, which may produce species that inhibit the catalyst.
Q2: Can Raney Nickel be used as an alternative catalyst for reactions with this compound, and what are the potential deactivation concerns?
A2: Raney Nickel is a common catalyst for hydrogenation and reductive amination. However, it is also susceptible to deactivation. In reactions involving amino aldehydes, deactivation can occur through:
-
Strong Adsorption of Amines: Similar to palladium catalysts, the amine groups in the reactant and product can poison the nickel active sites.
-
Formation of Oligomeric Species: The reaction of adsorbed amines on the catalyst surface can lead to the formation of oligomers or polymers that foul the catalyst.[1]
-
Loss of Hydrogen: Raney Nickel's activity is dependent on the hydrogen incorporated within its structure. Desorption of these hydrogen species can lead to deactivation.[1]
Q3: Our platinum-based catalyst shows initial high activity but deactivates rapidly. How can we mitigate this?
A3: Rapid deactivation of platinum catalysts in this context often points to severe poisoning. To mitigate this:
-
Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of side reactions and coking. Adjusting the hydrogen pressure can also influence catalyst stability.
-
Solvent Selection: The choice of solvent can impact catalyst stability. A solvent that minimizes side reactions and does not promote leaching of the active metal is crucial.
-
Catalyst Modification: Using a catalyst with a different support or promoters might enhance its resistance to poisoning.
-
Controlled Reagent Addition: A slow, controlled addition of this compound to the reaction mixture can help maintain a low concentration of the potential poison, reducing its impact on the catalyst.
Troubleshooting Guides
Issue 1: Gradual Loss of Catalyst Activity
Symptoms:
-
Reaction rate slows down over time.
-
Incomplete conversion even with extended reaction times.
-
Need to increase catalyst loading in subsequent runs.
Workflow for Troubleshooting Gradual Deactivation:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Issue 2: Sudden and Complete Catalyst Deactivation
Symptoms:
-
Reaction ceases abruptly.
-
No further conversion is observed.
Workflow for Troubleshooting Sudden Deactivation:
Caption: Troubleshooting workflow for sudden catalyst deactivation.
Quantitative Data Summary
The following table summarizes general performance data for common catalysts in reductive amination reactions. Specific data for this compound is scarce in the public domain, reflecting the challenges associated with this reagent.
| Catalyst | Typical Substrate | Conversion (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Pd/C | Aldehydes/Ketones | >95 | >90 | 100 - 10,000 | 10 - 500 | General Literature |
| Pt/C | Aldehydes/Ketones | >95 | >90 | 100 - 10,000 | 10 - 500 | General Literature |
| Raney Ni | Nitriles, Aldehydes | >90 | Variable | 50 - 5,000 | 5 - 200 | [1] |
| Rh/C | Aldehydes | >98 | >95 | Up to 1,000 | Up to 100 | General Literature |
Note: TON and TOF are highly dependent on specific reaction conditions (temperature, pressure, substrate-to-catalyst ratio) and are provided here as a general reference.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Pd/C
This protocol provides a starting point for the reductive amination of a generic substrate with this compound. Optimization will be required based on the specific substrate and desired outcome.
-
Reactor Setup: To a clean, dry, and inerted pressure reactor, add the substrate (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or THF).
-
Catalyst Addition: Add 5-10 mol% of 10% Pd/C catalyst under an inert atmosphere.
-
Amine Addition: Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Seal the reactor, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified.
Protocol 2: Catalyst Regeneration (for Coking/Fouling)
This is a general procedure for the oxidative regeneration of a coked carbon-supported catalyst. Caution: This procedure should be performed with appropriate safety measures as it can be exothermic.
-
Catalyst Recovery: After the reaction, filter the catalyst and wash it with a suitable solvent to remove any adsorbed organic species. Dry the catalyst under vacuum.
-
Oxidative Treatment: Place the dried, spent catalyst in a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) while slowly heating to 150-200 °C to remove any residual solvent.
-
Controlled Oxidation: Introduce a controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂) into the furnace.
-
Temperature Program: Slowly ramp the temperature to 300-400 °C and hold for several hours. The exact temperature and time will depend on the nature of the coke and the thermal stability of the catalyst.
-
Cooling: After the oxidation is complete, cool the catalyst to room temperature under an inert gas flow.
-
Reduction (if necessary): Before reuse, the oxidized metal species on the catalyst may need to be reduced. This is typically done under a hydrogen flow at an elevated temperature.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationships between the potential causes of catalyst deactivation in reactions involving this compound.
Caption: Interrelationship of factors leading to catalyst deactivation.
References
Technical Support Center: Managing 2-(Dimethylamino)acetaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the moisture sensitivity of 2-(Dimethylamino)acetaldehyde and its hydrochloride salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect this compound?
A1: Like many short-chain aldehydes, this compound is susceptible to reaction with water. The primary reaction is the formation of a geminal diol (hydrate).[1][2][3] While this reaction is often reversible, the presence of moisture can lead to decreased purity, the formation of byproducts through self-condensation (aldol reaction), or other unwanted side reactions, ultimately impacting experimental reproducibility and yield. The free base form of the molecule is particularly sensitive to moisture.
Q2: What is the difference in stability between this compound and its hydrochloride salt?
A2: The hydrochloride salt of this compound exhibits enhanced stability and water solubility compared to the free base form.[4][5] The protonation of the amino group in the salt form reduces its basicity and nucleophilicity, which can decrease the likelihood of self-condensation reactions that may be catalyzed by the free amine. For applications where the free base is not explicitly required, using the hydrochloride salt is recommended for improved handling and stability.
Q3: What are the recommended storage conditions for this compound and its salts?
A3: Proper storage is critical to maintaining the integrity of the compound. The hydrochloride salt, for instance, should be stored under specific temperature conditions to maximize its shelf life.[6] It is crucial to store both the free base and the salt in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) and to minimize exposure to ambient air and humidity.
Q4: My reaction yield is low when using this compound. Could moisture be the cause?
A4: Yes, moisture contamination is a common reason for low yields in reactions involving sensitive aldehydes. The presence of water can consume the reactant by converting it to its hydrate (B1144303) form, which may be less reactive in your specific transformation. Additionally, moisture can facilitate side reactions, leading to a complex mixture of products and a lower yield of the desired compound.
Q5: Are there alternative, more stable forms of this reagent I can use?
A5: Yes, for multi-step syntheses where the aldehyde functionality is not immediately required, using an acetal-protected version such as (Dimethylamino)acetaldehyde diethyl acetal (B89532) or (Dimethylamino)acetaldehyde dimethyl acetal is a common strategy. These compounds are generally more stable to handling and storage conditions and can be deprotected to release the aldehyde in a subsequent step, typically under acidic conditions.
Data Presentation
Table 1: Comparison of this compound Forms
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| Appearance | Liquid (presumed) | Solid |
| Stability | Less stable, sensitive to moisture and air | More stable than the free base.[4][5] |
| Solubility | Soluble in organic solvents | Enhanced water solubility.[4] |
| Handling | Requires stringent anhydrous and inert conditions | Easier to handle due to solid form and higher stability |
Table 2: Recommended Storage Conditions for this compound Hydrochloride [6]
| Storage Temperature | Recommended Maximum Storage Period | Special Conditions |
| -20°C | 1 month | Sealed container, away from moisture |
| -80°C | 6 months | Sealed container, away from moisture |
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Possible Cause: Degradation of the aldehyde due to moisture.
-
Troubleshooting Steps:
-
Ensure all glassware was rigorously dried (oven-dried or flame-dried under vacuum) before use.
-
Use freshly distilled, anhydrous solvents.
-
Handle the aldehyde under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
If using the free base, consider switching to the more stable hydrochloride salt.
-
Verify the purity of the aldehyde before use, as it may have degraded during storage.
-
Issue 2: Formation of Multiple Unidentified Byproducts
-
Possible Cause: Moisture- or amine-catalyzed side reactions such as self-condensation (aldol reaction).
-
Troubleshooting Steps:
-
Strictly follow all moisture-exclusion protocols as described above.
-
If the reaction is run at elevated temperatures, consider if the temperature is promoting side reactions. Attempt the reaction at a lower temperature.
-
If using the free base, the basicity of the dimethylamino group might be catalyzing side reactions. The use of the hydrochloride salt can mitigate this.
-
Analyze the reaction mixture at an early stage to identify the onset of byproduct formation.
-
Experimental Protocols
Protocol 1: General Handling Procedure for Anhydrous Reactions
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon, or in a desiccator.
-
Solvent Preparation: Use commercially available anhydrous solvents or dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina (B75360) column).
-
Reagent Handling:
-
If using the solid hydrochloride salt, weigh it out quickly in the air and add it to the reaction vessel under a positive pressure of inert gas.
-
If using the free base (liquid), handle it exclusively within a glovebox or using a gas-tight syringe for transfers.
-
-
Reaction Setup: Maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire duration of the reaction. Use septa and cannulation techniques for any liquid additions.
-
Work-up: Quench the reaction with appropriate reagents. Be aware that aqueous work-up will hydrolyze any remaining sensitive reagents.
Visualizations
Caption: Reaction of this compound with water.
Caption: Workflow for handling moisture-sensitive reagents.
References
Technical Support Center: Work-up Procedures for 2-(Dimethylamino)acetaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful work-up and quenching of reactions involving 2-(Dimethylamino)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the work-up of reactions with this compound?
A1: Researchers may face several challenges, including:
-
Emulsion formation: The basic nature of the product and unreacted starting material can lead to the formation of stable emulsions during aqueous washes, making phase separation difficult.
-
Product isolation: The water solubility of the resulting tertiary amine products can complicate extraction from the aqueous phase.
-
Side reactions: The presence of the dimethylamino group can lead to unforeseen side reactions, complicating purification.
-
Instability of the free base: this compound in its free base form can be less stable than its salt form. Its hydrochloride salt is noted to have enhanced water solubility and stability.[1]
Q2: How can I minimize emulsion formation during the aqueous work-up?
A2: To minimize emulsions, consider the following strategies:
-
Brine wash: Add a saturated aqueous solution of sodium chloride (brine) to the wash. This increases the ionic strength of the aqueous layer, which can help break up emulsions.
-
Solvent choice: Use a less polar organic solvent for extraction if compatible with your product's solubility.
-
Slow addition and gentle mixing: Add the aqueous wash solution slowly and use gentle swirling or rocking for mixing instead of vigorous shaking.
-
Filtration through Celite®: If a persistent emulsion forms, filtering the entire mixture through a pad of Celite® can help to break it.
Q3: My product is a tertiary amine derived from this compound and appears to be water-soluble. How can I efficiently extract it?
A3: For water-soluble amine products, consider these techniques:
-
pH adjustment: Before extraction, basify the aqueous layer with a suitable base (e.g., sodium carbonate, sodium hydroxide) to a pH that ensures the amine is in its free base form, which is typically more soluble in organic solvents.
-
Salting out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate before extraction. This reduces the solubility of the organic product in the aqueous phase.
-
Continuous liquid-liquid extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be more efficient than multiple discrete extractions.
-
Use of a more polar extraction solvent: Solvents like dichloromethane (B109758) or chloroform (B151607) may be more effective at extracting polar amines than less polar solvents like ethyl acetate (B1210297) or diethyl ether.
Q4: What are potential side reactions specific to this compound in a reductive amination, and how can I avoid them?
A4: A common side reaction in reductive aminations with primary amines is the formation of a tertiary amine byproduct through bis-amination.[2] To suppress this:
-
Control stoichiometry: Use a slight excess of the primary amine relative to the aldehyde.
-
Stepwise addition: First, allow the imine to form by mixing the aldehyde and primary amine, and then add the reducing agent.[3]
-
Non-acidic conditions: Running the reductive amination under neutral or non-acidic conditions can help suppress the formation of the tertiary amine byproduct.[2]
Q5: How does the pH affect the stability of this compound during work-up?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Emulsion During Work-up | The product or starting material is acting as a surfactant. | Add brine to the aqueous wash. / Gently swirl instead of shaking vigorously. / Filter the mixture through a pad of Celite®. |
| Low Yield of Tertiary Amine Product | The product is partially soluble in the aqueous layer. / Incomplete reaction. | Adjust the pH of the aqueous layer to >10 before extraction. / Saturate the aqueous layer with NaCl before extraction. / Increase reaction time or temperature. |
| Formation of a Tertiary Amine Byproduct (Bis-amination) | The secondary amine product reacts further with the aldehyde. | Use a larger excess of the primary amine. / Form the imine first before adding the reducing agent.[3] / Conduct the reaction under neutral conditions.[2] |
| Difficulty in Removing Boron Byproducts (from borohydride (B1222165) reagents) | Borate (B1201080) salts are not sufficiently soluble in the aqueous phase. | Perform multiple aqueous washes. / An acidic wash (e.g., with dilute HCl) can help to hydrolyze and solubilize borate species. Ensure your product is stable to acid. |
| Product is an Oil and Difficult to Purify | Residual solvents or impurities are present. | Purify by column chromatography on silica (B1680970) gel, potentially using a gradient elution with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) to prevent streaking. |
Experimental Protocols
Representative Protocol: Reductive Amination using Sodium Triacetoxyborohydride (B8407120) and Work-up
This protocol describes a general procedure for the reductive amination of a primary amine with this compound followed by a standard work-up procedure.
Reaction:
-
To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF, ~0.1-0.5 M) at room temperature, add this compound (1.1 eq.).
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add more of the organic solvent if necessary.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO |
| Molecular Weight | 87.12 g/mol [5] | 123.58 g/mol [5] |
| Appearance | Data not available | Data not available |
| Solubility | Data not available | Enhanced water solubility compared to the free base.[1] |
| Stability | Less stable form | More stable form.[1] |
Visualizations
Caption: Reductive Amination and Work-up Workflow.
Caption: Troubleshooting Decision Tree for Work-up Issues.
References
How to monitor the progress of reactions involving 2-(Dimethylamino)acetaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)acetaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you monitor the progress of your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving this compound?
A1: Reactions with this compound, such as reductive aminations, are typically monitored using chromatographic and spectroscopic techniques. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection. This is a robust method for quantifying the consumption of reactants and the formation of products over time. Due to the lack of a strong chromophore in this compound, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is common to enhance UV detection.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for real-time monitoring of the reaction mixture, allowing for the direct observation of reactant consumption and product formation without the need for derivatization.[6]
Q2: I am performing a reductive amination with this compound. How can I monitor the initial imine formation?
A2: Monitoring the formation of the imine intermediate is crucial for a successful reductive amination. You can use ¹H NMR spectroscopy to observe the appearance of the imine proton signal, which will have a characteristic chemical shift.[6][7] Alternatively, you can take aliquots from the reaction mixture before adding the reducing agent and analyze them by LC-MS to detect the mass of the expected imine.
Q3: Should I use this compound or its hydrochloride salt for my reaction?
A3: The hydrochloride salt of this compound generally offers enhanced water solubility and stability compared to the free base form.[8] For reactions in aqueous or protic solvents, using the hydrochloride salt can be advantageous. However, be mindful that the release of HCl may affect the reaction pH, which might need to be adjusted.
Q4: What are some common side reactions to be aware of when using this compound in reductive aminations?
A4: Common side reactions in reductive aminations include:
-
Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde, leading to the formation of a tertiary amine byproduct.[9]
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol.[9]
-
Side reactions with specific reducing agents: For example, when using sodium cyanoborohydride, there is a potential for the formation of cyano-adducts.[9]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low signal for this compound derivative | Incomplete derivatization. | Optimize derivatization conditions (pH, temperature, reaction time). Ensure the derivatizing agent is in sufficient excess. |
| Poor extraction of the derivative. | Adjust the pH of the aqueous layer to ensure the derivative is neutral for efficient extraction into an organic solvent. | |
| Peak tailing for the amine product | Interaction with residual silanols on the HPLC column. | Use a high-purity, end-capped C18 column. Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations. |
| pH of the mobile phase is close to the pKa of the amine product. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the product to ensure it is either fully protonated or deprotonated. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a buffer to maintain a constant pH. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Extraneous peaks | Impurities in the starting material or solvent. | Run a blank with only the solvent and derivatization agent. Analyze the starting material for purity. |
| Degradation of the sample. | Analyze samples promptly after preparation. Store samples at a low temperature if analysis is delayed. |
Reductive Amination Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield of the desired amine | Incomplete imine formation. | Monitor imine formation by NMR or LC-MS before adding the reducing agent. Consider adding a dehydrating agent (e.g., molecular sieves) or performing the reaction under conditions that remove water.[9] |
| Reduction of the starting aldehyde. | Use a more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which is less likely to reduce the aldehyde compared to the iminium ion.[9] | |
| Sub-optimal pH for imine formation. | The pH for imine formation is critical and generally optimal around 5. At low pH, the amine reactant can be protonated and non-nucleophilic, while at high pH, there may not be enough acid to catalyze the reaction.[10] | |
| Formation of tertiary amine byproduct (over-alkylation) | The secondary amine product is reacting with the remaining aldehyde. | Use a molar excess of the primary amine relative to the aldehyde.[9] |
| Unreacted starting materials | Deactivated substrates or insufficient reaction time/temperature. | Consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation. Increase the reaction time or temperature, monitoring for potential degradation. |
Experimental Protocols
Disclaimer: The following protocols are general procedures for monitoring aldehyde reactions and should be optimized for your specific reaction involving this compound.
Protocol 1: HPLC-UV Monitoring of a Reaction with DNPH Derivatization
This protocol is adapted from EPA Method 8315A for the determination of carbonyl compounds.[2]
1. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
C18 HPLC column
-
HPLC system with UV detector
2. Sample Preparation (Derivatization):
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Add the aliquot to a known excess of the DNPH derivatizing solution in an acidic medium.
-
Allow the derivatization reaction to proceed for the optimized time (e.g., 30-60 minutes).
-
Neutralize the solution and extract the DNPH derivatives with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm
-
Injection Volume: 10-20 µL
4. Quantification:
-
Create a calibration curve using known concentrations of the derivatized product standard.
-
Quantify the product in the reaction samples by comparing their peak areas to the calibration curve.
Protocol 2: GC-MS Monitoring of a Reaction
1. Reagents and Materials:
-
Derivatizing agent (e.g., PFBHA - O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride), if necessary
-
Suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile)
-
GC-MS system
2. Sample Preparation:
-
Withdraw an aliquot of the reaction mixture at desired time points.
-
Quench the reaction if necessary.
-
If derivatization is needed, add the aliquot to the derivatizing agent in a sealed vial.
-
Heat the mixture if required to facilitate derivatization.
-
After cooling, the sample is ready for injection.
3. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Program: A temperature gradient is used to separate the components.
-
MS Detection: Electron Ionization (EI) with scanning or Selected Ion Monitoring (SIM) for higher sensitivity.
4. Quantification:
-
Use an internal standard for accurate quantification.
-
Create a calibration curve by analyzing standards of known concentrations.
Protocol 3: ¹H NMR for Real-Time Reaction Monitoring
1. Materials:
-
NMR spectrometer
-
NMR tube
2. Sample Preparation:
-
Set up the reaction directly in an NMR tube if possible, or in a vessel from which aliquots can be easily transferred.
-
Use a deuterated solvent that is compatible with your reaction conditions.
-
Add the reactants to the NMR tube, and acquire an initial spectrum.
3. Data Acquisition:
-
Acquire ¹H NMR spectra at regular intervals throughout the reaction.
-
Monitor the decrease in the integral of a characteristic peak of this compound (e.g., the aldehyde proton) and the increase in the integral of a characteristic peak of the product.
4. Data Analysis:
-
The relative integrals of the reactant and product peaks can be used to determine the reaction conversion over time.
Visualizations
Experimental Workflow for HPLC Monitoring
Caption: Workflow for monitoring a reaction of this compound using HPLC with DNPH derivatization.
Troubleshooting Logic for Low Reductive Amination Yield
Caption: A troubleshooting decision tree for diagnosing and resolving low yield in reductive amination reactions.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-(Dimethylamino)acetaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during the synthesis of 2-(Dimethylamino)acetaldehyde. The information is presented in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the oxidation of 2-(Dimethylamino)ethanol. Popular oxidation reagents for this transformation include those used in the Swern and Parikh-Doering oxidations. These methods are favored for their mild reaction conditions, which help to minimize side reactions. Due to the inherent instability of the resulting aldehyde, it is often converted to a more stable acetal (B89532) form, such as 2,2-diethoxy-N,N-dimethylethylamine, for storage and purification, followed by hydrolysis to release the aldehyde when needed.
Q2: Why is my conversion rate low when synthesizing this compound?
A2: Low conversion rates can stem from several factors:
-
Reagent Quality: The purity of starting materials, particularly 2-(Dimethylamino)ethanol and the oxidizing agents, is crucial. Impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and the stoichiometry of the reagents are critical parameters. Deviations from optimal conditions can significantly impact the yield. For instance, Swern oxidations require cryogenic temperatures (typically -78 °C) to be effective.[1][2]
-
Moisture: Many of the reagents used in these syntheses are sensitive to moisture. The presence of water can consume the oxidizing agents and lead to unwanted side reactions.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Product Instability: this compound is known to be unstable and can degrade during the reaction or workup, leading to lower isolated yields.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve your yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and reagent equivalents to find the optimal conditions for your specific setup.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Control Temperature: For exothermic reactions, maintain strict temperature control to prevent side reactions. This is particularly critical for Swern oxidations.
-
Purification Strategy: Given the aldehyde's instability, consider converting it to its acetal derivative before purification. The acetal is generally more stable and can be purified by distillation. The pure acetal can then be hydrolyzed back to the aldehyde.
-
Choice of Oxidizing Agent: The choice between Swern and Parikh-Doering oxidation can influence the yield. The Parikh-Doering oxidation can often be performed at a more convenient temperature (0 °C to room temperature).[3][4]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Swern Oxidation
| Potential Cause | Troubleshooting Step |
| Incomplete activation of DMSO | Ensure oxalyl chloride or trifluoroacetic anhydride (B1165640) is added slowly to the DMSO solution at the correct low temperature (-78 °C) to form the active sulfonium (B1226848) intermediate. |
| Degradation of the active intermediate | Maintain the reaction temperature strictly at or below -60 °C after the addition of the activating agent.[5] |
| Moisture in the reaction | Use freshly distilled, anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere. |
| Incorrect stoichiometry | Carefully measure and use the correct molar ratios of all reagents as specified in the protocol. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step |
| Side reaction with the dimethylamino group | The basic dimethylamino group can react with the electrophilic activating agents. Consider using a less reactive activating agent or protecting the amino group prior to oxidation, although this adds extra synthetic steps. |
| Pummerer rearrangement | This is a known side reaction in Swern oxidations, leading to the formation of methylthiomethyl (MTM) ethers.[6] Maintaining a low reaction temperature can help minimize this. |
| Epimerization at the alpha-carbon | If the carbon adjacent to the newly formed carbonyl is a stereocenter, epimerization can occur. Using a bulkier base, such as diisopropylethylamine (DIPEA), instead of triethylamine (B128534) can help mitigate this issue.[5] |
| Over-oxidation to the carboxylic acid | While less common with Swern and Parikh-Doering oxidations, over-oxidation can occur. Ensure the reaction is quenched once the starting material is consumed (monitor by TLC or LC-MS). |
Issue 3: Difficulty in Isolating the Pure Aldehyde
| Potential Cause | Troubleshooting Step |
| Product degradation during workup and purification | The aldehyde is prone to polymerization and other degradation pathways. It is highly recommended to convert the crude aldehyde to its acetal immediately after the reaction. |
| Co-elution with impurities during chromatography | If direct purification of the aldehyde is attempted, its polarity can make it challenging to separate from polar byproducts. Conversion to the less polar acetal can facilitate purification by distillation or chromatography. |
| Hydrolysis of the acetal during workup | If isolating the acetal, ensure the workup conditions are not acidic, as this can cause premature hydrolysis back to the aldehyde. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Parikh-Doering Oxidation
This protocol is adapted from a general procedure for the Parikh-Doering oxidation.[6]
Materials:
-
2-(Dimethylamino)ethanol
-
Sulfur trioxide pyridine (B92270) complex (SO₃·Py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(Dimethylamino)ethanol (1.0 eq) and DIPEA (7.14 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add the sulfur trioxide-pyridine complex (4.02 eq) in one portion.
-
Add anhydrous DMSO (14.0 eq) dropwise over 25 minutes, ensuring the temperature remains at 0 °C.
-
Stir the resulting suspension for an additional 30 minutes at 0 °C.
-
Pour the reaction mixture into a brine solution and extract with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.
Due to the instability of the aldehyde, it is recommended to proceed immediately with the formation of the acetal.
Protocol 2: Synthesis of this compound via Swern Oxidation
This protocol is a general procedure for the Swern oxidation.[1][2][7]
Materials:
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
2-(Dimethylamino)ethanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.7 eq) in anhydrous DCM dropwise over 5 minutes.
-
After stirring for 5 minutes, add a solution of 2-(Dimethylamino)ethanol (1.0 eq) in anhydrous DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 eq) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Add water to quench the reaction.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Again, immediate conversion to the acetal is advised.
Protocol 3: Acetal Formation (General Procedure)
Materials:
-
Crude this compound
-
Ethanol (or other suitable alcohol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
Dissolve the crude aldehyde in the chosen anhydrous solvent and add an excess of the alcohol (e.g., ethanol).
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the resulting acetal by distillation under reduced pressure.
Protocol 4: Acetal Hydrolysis
Materials:
-
Purified 2,2-diethoxy-N,N-dimethylethylamine (or other acetal)
-
Water/Acetonitrile mixture
-
Dilute acid (e.g., HCl, acetic acid)
Procedure:
-
Dissolve the acetal in a mixture of water and a co-solvent like acetonitrile.
-
Add a few drops of a dilute acid to catalyze the hydrolysis.
-
Stir the reaction at room temperature and monitor its progress by TLC or NMR.
-
Once the hydrolysis is complete, the aqueous solution of the aldehyde can be used directly for subsequent reactions, or the aldehyde can be extracted if it is sufficiently stable under the extraction conditions.
Reaction Pathways and Workflows
Below are diagrams illustrating the key chemical transformations and experimental workflows.
Caption: Key transformations in the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical flow for troubleshooting low conversion rates.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Solvent effects on the rate and selectivity of 2-(Dimethylamino)acetaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)acetaldehyde. The information focuses on how solvent choice can impact reaction rate and selectivity, drawing from established principles in organic chemistry, as specific quantitative data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding as expected. What are some common initial troubleshooting steps?
A1: When troubleshooting reactions with this compound, consider the following:
-
Reagent Stability: this compound can be prone to self-condensation or polymerization, especially in its free base form. For improved stability and water solubility, consider using this compound hydrochloride.[1]
-
Solvent Purity: Ensure your solvents are anhydrous and free of impurities, as these can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and the order of reagent addition can significantly impact the outcome.
-
pH of the Reaction Mixture: For reactions involving the formation of an iminium ion, such as the Mannich or Pictet-Spengler reactions, the pH is critical. Acidic conditions are often required to facilitate the formation of the electrophilic iminium species.
Q2: How does solvent polarity affect the rate of reactions involving this compound?
A2: Solvent polarity can have a significant impact on reaction rates. For reactions that proceed through a polar transition state or involve charged intermediates, such as the formation of an iminium ion, polar solvents are generally preferred.
-
Polar Protic Solvents (e.g., methanol (B129727), ethanol (B145695), water): These solvents can stabilize charged intermediates and transition states through hydrogen bonding, often accelerating reactions like the Mannich reaction.[2]
-
Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMF, DMSO): These solvents can also accelerate reactions with polar transition states. They are particularly useful when a protic solvent might interfere with the reactants or intermediates.
-
Nonpolar Solvents (e.g., toluene (B28343), hexane): Reactions involving polar intermediates are typically slower in nonpolar solvents due to the lack of stabilization.
Q3: Can the choice of solvent influence the selectivity of my reaction with this compound?
A3: Yes, the solvent can play a crucial role in determining the selectivity (chemo-, regio-, and stereoselectivity) of a reaction. For instance, in condensation reactions, the solvent can influence the equilibrium between different isomers or prevent side reactions. The ability of a solvent to form hydrogen bonds can favor the formation of one product over another.
Q4: I am performing a Pictet-Spengler reaction with this compound. What is a good starting point for solvent selection?
A4: For the Pictet-Spengler reaction, a variety of solvents have been successfully employed. A good starting point would be a polar aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile, often in the presence of an acid catalyst like trifluoroacetic acid (TFA) or hydrochloric acid.[3] The choice may depend on the solubility of your specific β-arylethylamine.
Q5: In a Mannich-type reaction, what solvent system is recommended?
A5: Protic solvents such as ethanol, methanol, water, or acetic acid are commonly used for Mannich reactions.[2] These solvents facilitate the formation of the key electrophilic iminium ion intermediate. Acetic acid can often serve as both the solvent and the acid catalyst.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Possible Cause | Troubleshooting Step |
| Instability of this compound | Use the more stable hydrochloride salt. If using the free base, ensure it is fresh and handle it under an inert atmosphere. |
| Incorrect Solvent Polarity | If the reaction involves polar intermediates, switch from a nonpolar to a polar solvent (e.g., from toluene to acetonitrile or methanol). |
| Insufficient Acid Catalysis | For reactions like the Pictet-Spengler or Mannich, ensure an appropriate acid catalyst (e.g., TFA, HCl, acetic acid) is present at the correct concentration. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Issue 2: Formation of Multiple Products or Low Selectivity
| Possible Cause | Troubleshooting Step |
| Side Reactions (e.g., Self-Condensation) | Lower the reaction temperature. Consider a more dilute reaction mixture. |
| Solvent-Influenced Isomerization | Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., compare results in methanol vs. acetonitrile). |
| Incorrect pH | Optimize the amount of acid or base catalyst to favor the desired reaction pathway. |
Data Presentation
Table 1: Illustrative Solvent Effects on the Rate of a Hypothetical Pictet-Spengler Reaction with this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Expected Observations |
| Toluene | 2.4 | 1 | Slow reaction due to poor stabilization of the iminium ion intermediate. |
| Dichloromethane (DCM) | 9.1 | 15 | Moderate reaction rate. |
| Acetonitrile (MeCN) | 37.5 | 50 | Faster reaction due to good stabilization of the polar intermediate. |
| Methanol (MeOH) | 32.7 | 45 | Fast reaction, but potential for side reactions with the protic solvent. |
Table 2: Illustrative Solvent Effects on the Selectivity of a Hypothetical Aldol-Type Condensation with this compound
| Solvent | Desired Product Yield (%) | Side Product Yield (%) | Expected Observations |
| Hexane | 30 | 70 | Low selectivity due to poor solubility and aggregation. |
| Tetrahydrofuran (THF) | 65 | 35 | Improved selectivity. |
| Ethanol | 85 | 15 | High selectivity, potentially due to hydrogen bonding influencing the transition state. |
| Dimethyl Sulfoxide (DMSO) | 70 | 30 | Good selectivity, but purification may be more challenging. |
Experimental Protocols
General Protocol for a Pictet-Spengler Reaction
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., dichloromethane or acetonitrile) to a concentration of 0.1 M.
-
Aldehyde Addition: Add this compound hydrochloride (1.1 eq.) to the solution.
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Mannich-Type Reaction
-
Reactant Mixture: To a round-bottom flask, add the active hydrogen compound (e.g., a ketone, 1.0 eq.), this compound hydrochloride (1.2 eq.), and a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction Initiation: If not using acetic acid as the solvent, add a catalytic amount of a suitable acid (e.g., HCl).
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography or distillation.
Mandatory Visualizations
References
Technical Support Center: Optimizing Reagent Stoichiometry for 2-(Dimethylamino)acetaldehyde Reactions
Welcome to the technical support center for optimizing reactions involving 2-(Dimethylamino)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound, such as reductive amination and the Pictet-Spengler reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound for storage and use?
A1: this compound is often available as a free base or as its hydrochloride salt. The hydrochloride salt generally offers enhanced water solubility and stability, making it easier to handle and store for extended periods.[1][2][3][4] The free base can be more prone to polymerization or degradation over time. For reactions requiring the free base, it can be freshly prepared from the hydrochloride salt.
Q2: My reaction with this compound is giving a low yield. What are the initial troubleshooting steps?
A2: Low yields can stem from several factors. First, verify the quality and stability of your this compound, especially if using the free base which can degrade. Consider using the more stable hydrochloride salt.[1][2][3][4] Next, carefully evaluate the stoichiometry of your reactants. An excess of either the amine or the aldehyde can sometimes be beneficial, depending on the specific reaction. Finally, ensure your reaction conditions (solvent, temperature, pH) are optimal for the specific transformation you are performing.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. You can visualize the consumption of your starting materials and the appearance of the product. Staining with potassium permanganate (B83412) can be useful for visualizing non-UV active compounds. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed to track the formation of the desired product and any side products.
Q4: Are there any known stability issues with this compound during a reaction?
A4: Aldehydes, in general, can be susceptible to oxidation and polymerization. This compound, being an amino aldehyde, may also be prone to self-condensation or other side reactions, especially under harsh conditions or prolonged reaction times. It is often beneficial to use the reagent freshly or to generate it in situ if possible.
Troubleshooting: Reductive Amination
Problem 1: Low or no product formation in reductive amination.
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is sensitive to moisture. |
| Suboptimal pH | The initial imine formation is typically favored in weakly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile will be protonated and non-reactive. |
| Aldehyde Degradation | Use fresh this compound or its hydrochloride salt. Consider adding the aldehyde slowly to the reaction mixture. |
| Insufficient Reaction Time for Imine Formation | Before adding the reducing agent, allow sufficient time for the imine to form. This can be monitored by TLC or NMR. |
Problem 2: Formation of side products in reductive amination.
| Side Product | Potential Cause | Suggested Solution |
| Alcohol from Aldehyde Reduction | The reducing agent is too reactive and is reducing the aldehyde before imine formation. | Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the aldehyde. |
| Over-alkylation of the Amine | The product amine is reacting with the aldehyde. | Use an excess of the amine starting material relative to the aldehyde. |
Troubleshooting: Pictet-Spengler Reaction
Problem 1: Low yield of the desired tetrahydro-β-carboline or tetrahydroisoquinoline.
| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Insufficient Acid Catalysis | The Pictet-Spengler reaction is acid-catalyzed. Ensure a suitable acid (e.g., trifluoroacetic acid, hydrochloric acid) is present in sufficient quantity to facilitate both iminium ion formation and the subsequent cyclization.[5] | | Poor Nucleophilicity of the Aromatic Ring | Electron-withdrawing groups on the β-arylethylamine can deactivate the aromatic ring towards electrophilic attack. Harsher conditions (stronger acid, higher temperature) may be required. | | Incorrect Stoichiometry | A slight excess of the aldehyde (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[6] However, a large excess may lead to side reactions. |
Problem 2: Formation of undesired isomers or side products.
| Side Product/Issue | Potential Cause | Suggested Solution |
| Alternative Cyclization Pathways | The stoichiometry of the reactants can influence the reaction pathway. In some cases, an excess of the amine can lead to different products.[7] | Carefully control the stoichiometry. A 1:1 or a slight excess of the aldehyde is a good starting point. |
| Oxidation of the Product | The tetrahydro-β-carboline product can be susceptible to oxidation. | Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
Data Presentation
The following tables provide a summary of how reagent stoichiometry can influence the outcome of reactions with this compound. The data is illustrative and based on general principles of these reaction types.
Table 1: Effect of Amine to Aldehyde Ratio in Reductive Amination
| Amine (eq.) | This compound (eq.) | Reducing Agent (eq.) | Desired Product Yield (%) | Over-alkylation Product (%) |
| 1.0 | 1.2 | 1.5 | 65 | 25 |
| 1.5 | 1.0 | 1.5 | 85 | 10 |
| 2.0 | 1.0 | 1.5 | 90 | <5 |
| 4.0 | 1.0 | 2.0 | >95 | Not Detected[8] |
Table 2: Influence of Aldehyde Stoichiometry in the Pictet-Spengler Reaction with Tryptamine (B22526)
| Tryptamine (eq.) | This compound (eq.) | Acid Catalyst (eq.) | Product Yield (%) | Unreacted Tryptamine (%) |
| 1.0 | 1.0 | 1.1 | 75 | 20 |
| 1.0 | 1.2 | 1.1 | 90 | 5 |
| 1.0 | 2.0 | 1.1 | 80 | <5 (with potential for side products) |
| 2.0 | 1.0 | 1.1 | 60 (may favor alternative products)[7] | 40 |
Experimental Protocols
Protocol 1: Reductive Amination of a Primary Amine with this compound
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DCM, add this compound hydrochloride (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Pictet-Spengler Reaction of Tryptamine with this compound
Materials:
-
Tryptamine
-
This compound hydrochloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tryptamine (1.0 eq) in anhydrous DCM.
-
Add this compound hydrochloride (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reductive Amination Workflow
Caption: General workflow for a one-pot reductive amination reaction.
Pictet-Spengler Reaction Pathway
Caption: Key steps in the acid-catalyzed Pictet-Spengler reaction.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low-yielding reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Techniques for Purifying 2-(Dimethylamino)acetaldehyde Products
Welcome to the Technical Support Center for the purification of 2-(Dimethylamino)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by column chromatography?
A1: The primary challenges stem from its bifunctional nature. The tertiary amine group is basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel, leading to significant peak tailing and potential irreversible adsorption.[1][2] The aldehyde group is reactive and can be unstable on standard silica gel, potentially leading to decomposition.[3][4] The compound's polarity also requires more polar solvent systems, which can sometimes provide poorer separation of impurities.
Q2: Should I purify this compound as the free base or as a salt?
A2: The hydrochloride salt of this compound is generally more stable and has better water solubility than the free base.[5] However, for column chromatography on silica gel, the free base is typically used. If you have the hydrochloride salt, you will need to neutralize it before purification by normal-phase chromatography.
Q3: What are the recommended stationary phases for the purification of this compound?
A3:
-
Standard Silica Gel: This is the most common stationary phase. However, due to the basicity of the amine, it is crucial to use a mobile phase additive to achieve good peak shape.[1][2]
-
Amine-Functionalized Silica: This type of stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanol groups.[6][7][8] This often results in better peak shape and less tailing for basic compounds like this compound, and can be used with less polar mobile phases.[6][7][8]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.
Q4: What mobile phase should I use for purifying this compound on silica gel?
A4: A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is a common starting point. Crucially, to prevent peak tailing, a small amount of a basic modifier should be added to the mobile phase.[1][2] Good options include:
-
0.5-2% Triethylamine (B128534) (TEA)
-
0.5-2% Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
Start with a low polarity mobile phase and gradually increase the polarity to elute your compound. A good target Rf value on a TLC plate for the start of the column is around 0.2-0.3.
Q5: My this compound seems to be decomposing on the silica gel column. What can I do?
A5: Aldehyde decomposition on silica gel can be an issue.[3][4] Here are some strategies to mitigate this:
-
Deactivate the Silica: Flush the column with your mobile phase containing a basic modifier (like triethylamine) before loading your sample.
-
Use Amine-Functionalized Silica: This stationary phase is less acidic and can reduce decomposition.[6][7]
-
Alternative Purification Method: Consider converting the aldehyde to a water-soluble bisulfite adduct. This allows you to wash away non-aldehyde impurities with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base.[4][9][10][11][12]
Q6: What are common impurities I should be aware of when synthesizing this compound?
A6: If you are synthesizing this compound by the oxidation of 2-(Dimethylamino)ethanol (e.g., via Swern oxidation), common impurities can include:
-
Unreacted starting material (2-(Dimethylamino)ethanol).
-
Over-oxidation product (2-(Dimethylamino)acetic acid).
-
Byproducts from the oxidation reaction, such as dimethyl sulfide (B99878) and salts if a Swern oxidation is performed.[13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the column chromatography of this compound.
| Problem | Potential Cause | Solution |
| Severe Peak Tailing | The basic amine is interacting with acidic silanol groups on the silica.[1][2][14] | Add 0.5-2% triethylamine or ammonium hydroxide to your mobile phase. Alternatively, use an amine-functionalized silica column.[6][7][8] |
| Product Not Eluting from the Column | The mobile phase is not polar enough, or the compound is irreversibly binding to the silica. | Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol in dichloromethane). Ensure a basic modifier is present. If it still doesn't elute, consider using a more polar solvent system or switching to an amine-functionalized or reversed-phase column. |
| Low Product Recovery/Yield | The compound may be decomposing on the silica gel.[3][4] The compound may be irreversibly adsorbed. | Deactivate the silica gel with a basic modifier before loading your sample. Run the column quickly (flash chromatography). Consider using amine-functionalized silica or the bisulfite adduct purification method.[4][9][10][11][12] |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. | Optimize your solvent system using TLC with different solvent combinations. Try a different stationary phase (e.g., amine-functionalized silica or alumina). Consider an alternative purification method like the bisulfite adduct formation to specifically separate the aldehyde.[4][9][10][11][12] |
| Product Comes Out in a Broad Band | Column was not packed properly, or the sample was loaded in too large a volume of solvent. | Ensure the column is packed uniformly without any cracks or channels. Dissolve your sample in the minimum amount of mobile phase before loading it onto the column. |
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier
This protocol is a general guideline for the purification of this compound on a standard silica gel column.
1. TLC Analysis:
-
Prepare a developing chamber with a solvent system of 90:10 Dichloromethane:Methanol with 1% Triethylamine.
-
Spot your crude product on a silica gel TLC plate and develop the plate.
-
Visualize the spots (e.g., using a potassium permanganate (B83412) stain).
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.3.
2. Column Preparation:
-
Pack a glass column with silica gel (a good rule of thumb is to use 50-100 g of silica for every 1 g of crude product).[15]
-
Equilibrate the column by flushing it with the initial, less polar mobile phase (e.g., 95:5 Dichloromethane:Methanol with 1% Triethylamine) for at least two column volumes.
3. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.[15]
4. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Dichloromethane:Methanol, both with 1% Triethylamine).
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 4 cm diameter x 20 cm height |
| Crude Product Loading | 1.0 g |
| Mobile Phase | Gradient of 5% to 15% Methanol in Dichloromethane with 1% Triethylamine |
| Typical Rf | ~0.25 in 90:10 DCM:MeOH + 1% TEA |
| Expected Yield | 70-85% |
| Expected Purity | >95% (by NMR) |
Protocol 2: Purification via Bisulfite Adduct Formation
This method is an excellent alternative if your product is unstable on silica gel.[4][9][10][11][12]
1. Adduct Formation:
-
Dissolve the crude product mixture in methanol (e.g., 5 mL for 1 g of crude).
-
Transfer the solution to a separatory funnel and add 1 mL of a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for about 30 seconds. A precipitate of the adduct may form.[9]
-
Add deionized water (25 mL) and an immiscible organic solvent like ethyl acetate (25 mL) and shake again.
2. Separation of Impurities:
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound.
-
Drain and collect the aqueous layer. Discard the organic layer which contains non-aldehyde impurities.
3. Regeneration of the Aldehyde:
-
Return the aqueous layer to the separatory funnel.
-
Add an equal volume of a fresh organic solvent (e.g., 25 mL of ethyl acetate).
-
Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is approximately 12.[9]
-
Shake the funnel to extract the regenerated this compound into the organic layer.
4. Product Isolation:
-
Separate the layers and collect the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for purifying this compound via column chromatography.
Caption: Troubleshooting logic for common issues in the purification of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine-functionalized porous silicas as adsorbents for aldehyde abatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sorbtech.com [sorbtech.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Technical Support Center: Purification Strategies for Reactions Involving 2-(Dimethylamino)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-(Dimethylamino)acetaldehyde from their reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products synthesized using this compound.
| Problem | Potential Cause | Suggested Solution |
| Product is contaminated with a water-soluble impurity. | The impurity is likely unreacted this compound or its hydrochloride salt, both of which exhibit good water solubility.[1][2] | Employ an aqueous workup with an appropriate organic solvent. Adjusting the pH of the aqueous phase can further enhance the separation. |
| Difficulty separating the product from the starting material by chromatography. | This compound is a polar compound. If the desired product has similar polarity, co-elution can occur. | Consider derivatization of the unreacted aldehyde to a less polar or more easily separable compound. Alternatively, explore different chromatography techniques such as ion-exchange chromatography if the product's properties allow. |
| Low product yield after purification. | The product may have some water solubility, leading to loss during aqueous extraction. The product might also be sensitive to the pH conditions used during the workup. | Minimize the volume of the aqueous washes. Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product. Screen for optimal pH conditions that ensure product stability while facilitating impurity removal. |
| Inconsistent purification results. | The stability of this compound can be a factor. It can exist as a free base or a more stable hydrochloride salt.[1][2] The form used can affect its reactivity and removal. | Ensure consistent use of either the free base or the hydrochloride salt. If using the free base, consider its potential for degradation over time. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant for its removal?
A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. The compound's polarity and water solubility are particularly important considerations for extractive workup procedures.
| Property | Value | Reference |
| Molecular Formula | C4H9NO | [1][3][4] |
| Molecular Weight | 87.12 g/mol | [1][3] |
| Boiling Point | 87.5 ± 23.0 °C at 760 mmHg | [4] |
| Solubility | The hydrochloride salt form has enhanced water solubility.[1][2] | [1][2] |
| Stability | The hydrochloride salt form generally boasts enhanced stability.[1][2] | [1][2] |
Q2: What are the primary methods for removing unreacted this compound from a reaction mixture?
A2: The most common and effective methods leverage the physical and chemical properties of the aldehyde. These include:
-
Aqueous Extraction: This is often the first and most straightforward approach, given the water solubility of the aldehyde and its salt form.
-
Chemical Quenching/Derivatization: The aldehyde functionality can be chemically transformed into a species that is easier to remove.
-
Chromatography: Various chromatographic techniques can be employed for separation based on polarity.
-
Distillation: If the product is thermally stable and has a significantly different boiling point, distillation can be a viable option.
Q3: Can you provide a detailed protocol for an extractive workup to remove this compound?
A3: Yes, an extractive workup is a fundamental technique for this separation. The following is a general protocol that can be adapted to specific reaction conditions.
Experimental Protocol: Extractive Workup
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), it may need to be removed under reduced pressure first.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., water, brine).
-
Phase Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer with one or more portions of an aqueous solution. The choice of wash solution can be critical:
-
Water: For general removal of the water-soluble aldehyde.
-
Dilute Acid (e.g., 0.5 N HCl): To protonate the dimethylamino group, forming a highly water-soluble salt, thus enhancing its removal from the organic phase.
-
Brine (saturate NaCl solution): To reduce the solubility of organic compounds in the aqueous phase and help break up emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
Caption: Workflow for removing this compound via extractive workup.
Q4: Are there chemical methods to quench unreacted this compound?
A4: Yes, chemical quenching can be a highly effective strategy. The aldehyde group is reactive and can be targeted. One common approach is to use a mild reducing agent to convert the aldehyde to an alcohol. For example, sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent can reduce the aldehyde to 2-(dimethylamino)ethanol. This resulting amino alcohol may also be water-soluble and easily removed by an aqueous wash. Another strategy involves forming a stable, easily removable derivative.
Caption: General signaling pathway for chemical quenching of unreacted aldehyde.
Q5: When should I consider using chromatography to remove this compound?
A5: Chromatography should be considered when extractive methods are insufficient, either because the product is also water-soluble or because a very high level of purity is required.
-
Normal-phase silica (B1680970) gel chromatography: Can be effective, but the polar nature of the amine and aldehyde may lead to tailing. Using a solvent system with a small amount of a basic modifier like triethylamine (B128534) can help to improve peak shape.
-
Reverse-phase chromatography (e.g., C18): This can be a good option, especially if the desired product is significantly less polar than the unreacted aldehyde. The aldehyde will elute early with the aqueous mobile phase.
-
Ion-exchange chromatography: If the product is neutral, cation-exchange chromatography can be used to bind the basic this compound, allowing the product to be washed through.
The choice of chromatographic method will depend on the specific properties of the desired product. Method development and screening of different conditions will be necessary to achieve optimal separation.
References
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of Short-Chain Aldehydes
For researchers, scientists, and drug development professionals, the precise quantification of reactive aldehydes is paramount. This guide offers an objective comparison of prevalent analytical methods applicable to the quantification of short-chain aldehydes. While specific methods for 2-(Dimethylamino)acetaldehyde are not extensively documented in peer-reviewed literature, the principles and techniques detailed herein for analogous aldehydes provide a robust framework for developing and validating a suitable analytical method.
The inherent volatility, polarity, and reactivity of short-chain aldehydes necessitate derivatization prior to analysis to enhance stability, improve chromatographic separation, and increase detection sensitivity.[1][2] This guide will focus on the most common derivatization strategies coupled with chromatographic and mass spectrometric techniques.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of common methods for quantifying short-chain aldehydes.
| Analytical Method | Derivatization Reagent | Instrumentation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV/Vis | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC with UV/Vis Detector | ~0.79 - 7.90 nmol L⁻¹ (for hexanal (B45976) and heptanal)[2] | ~4.76 - 27.6 nmol L⁻¹ (for various aldehydes)[1] | Robust, reproducible, widely available instrumentation.[1][2] | Does not provide structural information, requires synthetic standards for confirmation.[1] |
| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Gas Chromatograph with Mass Spectrometer | ~0.005 - 0.006 nmol L⁻¹ (for hexanal and heptanal)[1] | Not consistently reported | High sensitivity and specificity, provides structural information.[3] | Potential for thermal degradation of analytes.[4] |
| LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | Liquid Chromatograph with Tandem Mass Spectrometer | Not specified, but noted for high sensitivity[4] | Not specified | High sensitivity and specificity, suitable for complex matrices.[4][5] | Higher instrumentation cost and complexity. |
| HPLC-FLD | Dansylhydrazine | HPLC with Fluorescence Detector | 100 amol (for carbohydrates)[6] | 63.9 - 69.1 µg/kg (for formaldehyde (B43269) and acetaldehyde)[7] | Very high sensitivity.[6] | Requires a fluorescent derivatizing agent. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for the most frequently employed derivatization techniques.
Method 1: DNPH Derivatization for HPLC-UV/Vis Analysis
This method is based on the U.S. EPA Method 8315A and is suitable for the analysis of carbonyl compounds in various matrices.[8]
1. Reagent Preparation:
-
DNPH Reagent: Prepare a 3.00 mg/mL solution by dissolving 428.7 mg of 70% (w/w) 2,4-Dinitrophenylhydrazine in 100 mL of acetonitrile (B52724).
-
Citrate (B86180) Buffer (pH 3.0): Prepare as specified in the EPA method.
2. Sample Derivatization:
-
For aqueous samples, take a 100 mL aliquot and transfer it to a reaction vessel.
-
Add 4 mL of citrate buffer and adjust the pH to 3.0 ± 0.1 with 6M HCl or 6M NaOH.
-
Add 6 mL of the DNPH reagent, seal the container, and place it in a heated (40°C) orbital shaker for 1 hour.[8]
3. Extraction:
-
The derivatized analytes can be extracted using either solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction with methylene (B1212753) chloride.[8]
-
For SPE, elute the cartridge with ethanol. For liquid-liquid extraction, exchange the solvent to acetonitrile or ethanol.[9]
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV/Vis detector at 360 nm.[10]
Method 2: PFBHA Derivatization for GC-MS Analysis
This method is highly sensitive and specific for aldehydes and ketones.[3]
1. Reagent Preparation:
-
PFBHA Solution: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in water (e.g., 15 mg/mL).
2. Sample Derivatization:
-
This can be performed in a vial or using on-fiber derivatization with solid-phase microextraction (SPME).[11]
-
For in-vial derivatization, add the PFBHA solution to the sample, cap the vial, and heat (e.g., 60-70°C for 30-60 minutes).[3]
-
For SPME, a fiber is first exposed to the PFBHA solution and then to the headspace of the sample.[11]
3. Extraction:
-
For in-vial derivatization, after cooling, extract the PFB-oxime derivatives with an organic solvent like hexane.[3]
4. GC-MS Analysis:
-
Injection: Inject the organic extract or the desorbed analytes from the SPME fiber into the GC.
-
Column: A non-polar or slightly polar capillary column is typically used.
-
Ionization: Electron Ionization (EI) is common, with characteristic fragment ions (e.g., m/z 181) used for selected ion monitoring (SIM) to enhance sensitivity.[3]
Visualizing the Workflow and Method Selection
To aid in understanding the analytical process and selecting the most appropriate method, the following diagrams illustrate a general workflow and a decision-making process.
Caption: General experimental workflow for the quantification of short-chain aldehydes.
Caption: Decision tree for selecting an analytical method for aldehyde quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. unitedchem.com [unitedchem.com]
- 11. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Analysis for 2-(Dimethylamino)acetaldehyde Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for reactive starting materials like 2-(Dimethylamino)acetaldehyde is critical in drug development and chemical synthesis to ensure reaction efficiency, product quality, and safety. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols, a comparative analysis of their performance, and supporting data to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
Both HPLC and GC-MS are robust methods for the analysis of this compound, each with distinct advantages. HPLC, particularly with derivatization, is well-suited for routine purity testing of this non-volatile and thermally labile compound.[1] GC-MS, also requiring derivatization, offers higher sensitivity and specificity, making it ideal for the identification and quantification of volatile impurities at trace levels.[2][3] The choice between these methods will depend on the specific analytical requirements, such as the need for high throughput, the nature of expected impurities, and available instrumentation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is paramount for the accurate assessment of this compound purity. The inherent reactivity of aldehydes can pose analytical challenges due to potential degradation during sample preparation and analysis.[4]
| Parameter | HPLC with UV Detection | GC-MS | Alternative Methods |
| Principle | Separation based on polarity in a liquid mobile phase.[2][3] | Separation based on volatility and boiling point in a gaseous mobile phase, with mass-based identification.[2][3] | Quantitative NMR (qNMR), Titration. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1][5] | Requires volatile and thermally stable compounds or derivatives.[3][5] | Not dependent on volatility. |
| Derivatization | Often required to enhance UV detection and stability (e.g., with DNPH).[6][7] | Necessary to improve volatility and thermal stability (e.g., with PFBHA).[4] | Typically not required. |
| Sensitivity | Dependent on the chromophore of the derivative and detector; generally in the ppm range. | High sensitivity, often in the ppb range, especially with selected ion monitoring (SIM).[2] | Lower sensitivity compared to chromatographic methods. |
| Specificity | Good, but co-elution of impurities with similar polarities can occur. | Excellent, provides structural information for impurity identification. | High for qNMR, lower for titration. |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and more complex sample preparation. | qNMR can be rapid for simple mixtures. |
| Cost (Instrument) | Moderate to high.[2] | High. | qNMR is high; titration is low. |
| Cost (Operational) | Higher due to solvent consumption and column replacement.[2] | Lower per analysis due to minimal solvent use, but requires high-purity gases.[1] | Varies. |
Experimental Protocols
Given the reactive nature of this compound, derivatization is a crucial step in both HPLC and GC-MS analyses to ensure stability and enhance detection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from established methods for aldehyde analysis using 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization.[6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (e.g., in acetonitrile with acid catalyst)
-
This compound standard
-
Potential impurities for identification (e.g., N,N-dimethylethanolamine, formaldehyde)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Accurately weigh the sample and dissolve it in acetonitrile to a known concentration.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for at least one hour to form the stable hydrazone derivative.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the derivatized standard and sample solutions.
-
Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standard.
-
Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods for volatile aldehyde analysis using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as the derivatizing agent.[4]
Instrumentation:
-
GC-MS system with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (B109758) (GC grade)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
This compound standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane.
-
Dissolve the sample in dichloromethane to a known concentration.
-
-
Derivatization:
-
To the standard or sample solution, add the PFBHA reagent and a small amount of pyridine as a catalyst.
-
Heat the mixture at 60°C for 30 minutes to form the oxime derivative.
-
Cool the solution to room temperature.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Split (e.g., 10:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
-
Analysis:
-
Inject the derivatized standard and sample solutions.
-
Identify the derivative peak by its retention time and mass spectrum.
-
Quantify impurities based on their peak areas relative to the main component.
-
Data Presentation
The following table illustrates a hypothetical comparison of purity data for this compound from two different suppliers, as determined by HPLC and GC-MS.
| Analyte | Supplier A (% Area) | Supplier B (% Area) | Method of Analysis |
| This compound | 99.2 | 98.5 | HPLC-UV |
| Impurity 1 (e.g., N,N-dimethylethanolamine) | 0.3 | 0.6 | GC-MS |
| Impurity 2 (e.g., Formaldehyde) | 0.1 | 0.2 | GC-MS |
| Impurity 3 (Unidentified) | 0.4 | 0.7 | HPLC-UV |
Mandatory Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for HPLC and GC-MS purity analysis.
Synthesis of a Muscarine (B1676868) Analogue
This compound is a precursor in the synthesis of muscarine analogues, which are of interest in neuroscience research.[2]
Caption: Synthesis pathway to a muscarine analogue.
Conclusion
The purity analysis of this compound can be effectively performed using both HPLC and GC-MS. HPLC with UV detection after DNPH derivatization offers a reliable and cost-effective method for routine quality control. For more in-depth analysis, including the identification and quantification of trace volatile impurities, GC-MS with PFBHA derivatization is the superior technique due to its high sensitivity and specificity. The choice of method should be guided by the specific analytical goals, laboratory capabilities, and regulatory requirements. This guide provides the necessary framework for researchers to develop and validate robust analytical methods for this critical reagent.
References
- 1. cdc.gov [cdc.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 6. epa.gov [epa.gov]
- 7. ijiet.com [ijiet.com]
A Comparative Guide to 2-(Dimethylamino)acetaldehyde and Aminoacetaldehyde Dimethyl Acetal in Synthesis
In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. For researchers and professionals in drug development, the selection between a reactive aldehyde and its more stable acetal (B89532) precursor can be a critical decision. This guide provides an objective comparison of 2-(Dimethylamino)acetaldehyde and aminoacetaldehyde dimethyl acetal, two valuable building blocks in the synthesis of complex molecules. We will delve into their respective applications, reactivity, and provide supporting experimental data to inform your synthetic strategies.
At a Glance: Key Differences and Applications
| Feature | This compound | Aminoacetaldehyde Dimethyl Acetal |
| Chemical Structure | (CH₃)₂NCH₂CHO | (CH₃O)₂CHCH₂NH₂ |
| Functional Group | Aldehyde, Tertiary Amine | Acetal, Primary Amine |
| Primary Application | Synthesis of Muscarine (B1676868) Analogues | Synthesis of Ivabradine, Proline Analogues, Praziquantel[1] |
| Reactivity | High (prone to self-condensation) | Moderate (stable under neutral/basic conditions) |
| Stability | Less stable, often used as hydrochloride salt[2][3][4] | More stable, easier to handle and store |
| Key Advantage | Direct reactivity of the aldehyde group | Protected aldehyde allows for selective reactions |
Reactivity and Stability: A Tale of Two Functional Groups
The core difference between this compound and aminoacetaldehyde dimethyl acetal lies in the reactivity of the carbonyl group.
This compound , possessing a free aldehyde, is inherently more reactive. Aldehydes are electrophilic and readily participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. However, this high reactivity comes at the cost of stability. Aminoaldehydes, in particular, are known to be unstable and prone to self-condensation or polymerization, which can lead to lower yields and purification challenges.[3] For this reason, this compound is often handled as its more stable hydrochloride salt, which can improve its shelf-life and handling characteristics.[2][3][4]
Aminoacetaldehyde dimethyl acetal , on the other hand, features a protected aldehyde in the form of a dimethyl acetal. Acetals are significantly more stable than aldehydes under neutral and basic conditions.[5] This stability makes the compound easier to store and handle, and it prevents unwanted side reactions involving the aldehyde functionality. The aldehyde can be deprotected (hydrolyzed) under acidic conditions when its reactivity is required. This "protecting group" strategy allows for greater control over the synthetic sequence, enabling chemists to perform reactions at other sites of the molecule without affecting the latent aldehyde.
Comparative Synthetic Applications
To illustrate the practical differences in their synthetic utility, we will examine their application in the synthesis of specific pharmaceutical targets.
Synthesis of Muscarine Analogues with this compound
This compound is a key precursor in the synthesis of muscarine and its analogues, which are important pharmacological tools for studying the cholinergic nervous system.
General Workflow for Synthesis of Muscarine Analogues:
References
Benchmarking Catalysts for Reactions with 2-(Dimethylamino)acetaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for reactions involving 2-(Dimethylamino)acetaldehyde, a key building block in the synthesis of various biologically active molecules, including muscarine (B1676868) analogues. Due to a lack of direct head-to-head benchmarking studies in published literature, this guide collates data from individual reports to offer a comparative overview of catalyst performance. The focus is on providing quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid in catalyst selection and optimization.
Comparison of Catalytic Performance
While comprehensive comparative data is scarce, the synthesis of muscarine and its analogues from this compound provides a key reaction for analysis. Organocatalysis, particularly using proline and its derivatives, has shown promise in reactions with similar aminoaldehydes, suggesting its potential applicability.
Table 1: Catalyst Performance in a Key Synthetic Step towards Muscarine Analogues
| Catalyst / Method | Reactant 1 | Reactant 2 | Product | Yield (%) | Selectivity | Reference |
| Organocatalyst (Hypothetical) | This compound | Nitroalkane | γ-Nitroaldehyde | High | High Enantioselectivity | Based on similar reactions |
| Traditional Synthesis | (Details not fully available) | (Details not fully available) | Muscarine Analogues | (Varies) | (Varies) |
Note: The data for organocatalysis is extrapolated from similar reactions due to the absence of specific studies with this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below is a generalized protocol for an organocatalyzed reaction, which could be adapted for this compound based on established methods for similar substrates.
Representative Organocatalytic Michael Addition
This protocol is based on proline-catalyzed reactions of aldehydes with nitroalkenes.
Materials:
-
This compound
-
Nitroalkene
-
(S)-Proline (catalyst)
-
Solvent (e.g., Chloroform, DMF)
-
Quenching solution (e.g., saturated aq. NH4Cl)
-
Drying agent (e.g., Na2SO4)
Procedure:
-
To a solution of the nitroalkene (1.0 equiv) in the chosen solvent, add (S)-proline (0.1-0.3 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add this compound (1.5-2.0 equiv) dropwise over a period of time.
-
Stir the reaction mixture at the specified temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with the quenching solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Pathways and Workflows
Visualizing reaction pathways and experimental workflows can aid in understanding the catalytic cycle and experimental design.
Caption: Organocatalytic Michael addition workflow.
The Pictet-Spengler reaction is another important transformation where aldehydes are key reactants. Although specific examples with this compound are not well-documented in comparative studies, the general mechanism provides a basis for catalyst selection.
A Comparative Guide to the Synthesis of 2-(Dimethylamino)acetaldehyde: Traditional vs. Modern Oxidation Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-(Dimethylamino)acetaldehyde is a valuable building block, notably in the synthesis of muscarine (B1676868) analogues.[1] This guide provides a detailed comparison of a traditional synthetic route to this compound with a more modern approach involving the direct oxidation of 2-(dimethylamino)ethanol, offering insights into their respective methodologies, efficiencies, and potential advantages.
Executive Summary
This guide evaluates two primary synthetic pathways to this compound: a traditional method involving the amination of a haloacetaldehyde acetal (B89532) and a newer, more direct oxidation route from 2-(dimethylamino)ethanol. The traditional route, while established, involves multiple steps including the protection and deprotection of the aldehyde functional group. The modern oxidation approach, particularly utilizing mild reagents like Dess-Martin periodinane (DMP), presents a more direct and potentially more efficient alternative. This comparison is based on established chemical principles and available experimental data from analogous reactions.
Data Presentation: A Comparative Analysis
| Parameter | Traditional Route: Amination of Haloacetaldehyde Acetal | New Route: Oxidation of 2-(Dimethylamino)ethanol |
| Starting Materials | 2-Bromoacetaldehyde diethyl acetal, Dimethylamine (B145610) | 2-(Dimethylamino)ethanol, Dess-Martin Periodinane |
| Key Steps | 1. Amination, 2. Hydrolysis (Deprotection) | 1. Oxidation |
| Typical Yield | 60-70% (overall for two steps) | 85-95% |
| Reaction Temperature | Amination: Room temperature to 50°C; Hydrolysis: Acidic conditions, mild heating | 0°C to Room Temperature |
| Reaction Time | Amination: Several hours; Hydrolysis: 1-2 hours | 1-3 hours |
| Key Reagents | Bromoacetaldehyde diethyl acetal, Dimethylamine, Acid | 2-(Dimethylamino)ethanol, Dess-Martin periodinane, Dichloromethane (B109758) |
| Work-up Procedure | Extraction, Distillation | Filtration, Extraction, Concentration |
| Product Purity | Generally requires purification by distillation | High purity often achieved after filtration |
| Waste Products | Amine salts, Acidic aqueous waste | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (reduced DMP) |
Experimental Protocols
Traditional Route: Amination of 2-Bromoacetaldehyde Diethyl Acetal followed by Hydrolysis
This two-step procedure first involves the nucleophilic substitution of the bromide with dimethylamine, followed by the acidic hydrolysis of the diethyl acetal to yield the desired aldehyde.
Step 1: Synthesis of this compound diethyl acetal
-
In a well-ventilated fume hood, a solution of 2-bromoacetaldehyde diethyl acetal (1 equivalent) in a suitable solvent such as ethanol (B145695) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
An excess of dimethylamine (typically a 40% aqueous solution, 2-3 equivalents) is added to the flask.
-
The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to 40-50°C to accelerate the reaction.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound diethyl acetal.
-
Purification is typically achieved by distillation under reduced pressure.
Step 2: Hydrolysis of this compound diethyl acetal
-
The purified this compound diethyl acetal (1 equivalent) is dissolved in a mixture of water and a compatible organic solvent (e.g., acetone).
-
A catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, is added to the solution.
-
The mixture is stirred at room temperature or gently warmed (e.g., 40°C) for 1-2 hours.
-
The reaction is monitored by TLC or GC for the disappearance of the starting material.
-
Once the reaction is complete, the mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent.
-
The combined organic extracts are dried, filtered, and concentrated to yield this compound. Further purification may be required.
New Route: Oxidation of 2-(Dimethylamino)ethanol
This method utilizes a one-step oxidation of the primary alcohol to the aldehyde using a mild oxidizing agent. The Dess-Martin periodinane (DMP) is a common choice for this transformation due to its high selectivity and mild reaction conditions.
-
To a stirred solution of 2-(dimethylamino)ethanol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0°C, is added Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred vigorously for 15-20 minutes until the solid byproducts dissolve.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
The product is often of high purity, but can be further purified by column chromatography if necessary.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the new oxidation route to this compound.
Comparison of the Logical Flow
The logical relationship between the two synthetic routes can also be visualized to highlight the streamlined nature of the modern approach.
Caption: Comparative logical flow of the traditional vs. new synthetic routes.
Conclusion
The traditional synthesis of this compound via amination of a haloacetaldehyde acetal is a reliable, albeit multi-step, process. It requires the protection and subsequent deprotection of the aldehyde, adding to the overall synthesis time and potentially reducing the overall yield.
In contrast, the direct oxidation of 2-(dimethylamino)ethanol offers a more concise and modern approach. The use of mild and selective oxidizing agents like Dess-Martin periodinane allows for a high-yielding, one-step conversion under gentle conditions. This route avoids the use of halogenated starting materials and can lead to a cleaner product profile, potentially simplifying purification. For researchers and drug development professionals seeking an efficient and streamlined synthesis, the direct oxidation method presents a compelling alternative to the traditional pathway. The choice of synthetic route will ultimately depend on factors such as starting material availability, scale of the reaction, and specific laboratory capabilities.
References
A Comparative Guide to the Reactivity of 2-(Dimethylamino)acetaldehyde and Other Amine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-(Dimethylamino)acetaldehyde against other structurally related amine aldehydes. While direct quantitative kinetic and thermodynamic data from head-to-head comparative studies are not extensively available in peer-reviewed literature, this document offers a qualitative comparison based on established principles of organic chemistry, steric and electronic effects, and reported reaction behaviors.
The reactivity of amine aldehydes is of significant interest in medicinal chemistry and organic synthesis, as these bifunctional molecules serve as versatile building blocks for complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. This compound, with its tertiary amino group, presents a unique reactivity profile compared to its primary and secondary amine counterparts.
Qualitative Reactivity Comparison
The reactivity of the aldehyde functional group is modulated by the nature of the adjacent amino group. Key factors influencing the reactions of these molecules include steric hindrance around the carbonyl group, the basicity and nucleophilicity of the amino group, and the potential for intramolecular interactions.
-
This compound: The presence of the tertiary dimethylamino group introduces significant steric bulk near the aldehyde. This can hinder the approach of nucleophiles to the carbonyl carbon. However, the tertiary amine is a good proton scavenger and can act as an internal base, potentially influencing reaction mechanisms and rates. It cannot form imines directly but can lead to the formation of enamines or participate in other condensation reactions.[1][2] The salt form, this compound hydrochloride, is often used to improve stability and water solubility.[3]
-
2-(Methylamino)acetaldehyde: As a secondary amine aldehyde, this compound is less sterically hindered than its dimethylated analog. It can react with carbonyl compounds to form enamines. The secondary amine is also basic and nucleophilic, capable of participating in and catalyzing reactions.
-
Aminoacetaldehyde: This primary amine aldehyde is the least sterically hindered of the alpha-aminoacetaldehydes. It readily undergoes self-condensation and polymerization, making it highly unstable. For this reason, it is almost exclusively handled as its more stable dimethyl acetal (B89532) derivative.[4] In reactions, the primary amine can form imines (Schiff bases) with carbonyl compounds.[5][6]
-
4-(Dimethylamino)butanal: In this analogue, the tertiary amino group is separated from the aldehyde by a three-carbon chain. This separation minimizes the steric and direct electronic influence of the amino group on the carbonyl carbon, making its reactivity more akin to a simple aliphatic aldehyde. However, the amino group can still influence reactions through intramolecular catalysis, especially in cyclization reactions.
Data Presentation: Physicochemical Properties
The following table summarizes key properties of this compound and its comparators. Note that these aldehydes are often supplied and used as their more stable acetal or salt forms.
| Property | This compound | 2-(Methylamino)acetaldehyde | Aminoacetaldehyde | 4-(Dimethylamino)butanal |
| Molecular Formula | C₄H₉NO | C₃H₇NO | C₂H₅NO | C₆H₁₃NO |
| Molecular Weight | 87.12 g/mol [7] | 73.09 g/mol | 59.07 g/mol | 115.17 g/mol |
| CAS Number | 52334-92-6[7] | 6341-43-1 (hydrochloride) | 432-90-6 | 104459-70-3 |
| Amine Type | Tertiary | Secondary | Primary | Tertiary |
| Key Structural Feature | α-tertiary amino group | α-secondary amino group | α-primary amino group | γ-tertiary amino group |
| Expected Stability | Low (often used as salt)[3] | Low (often used as acetal) | Very Low (used as acetal)[4] | Moderate |
Qualitative Reactivity Summary
| Reaction Type | This compound | 2-(Methylamino)acetaldehyde | Aminoacetaldehyde | 4-(Dimethylamino)butanal |
| Imine/Enamine Formation | Forms enamines with aldehydes/ketones. Steric hindrance may slow the rate compared to less substituted amines.[2] | Forms enamines. Expected to be more reactive than the dimethyl analogue due to reduced steric hindrance.[2] | Forms imines. Prone to self-condensation.[5][6] | Reacts as a typical aldehyde; the distal amine does not directly participate in imine formation. |
| Reductive Amination | Can act as the carbonyl component. The product will be a tertiary amine. | Can act as the carbonyl component. | Can act as the carbonyl component. | Can act as the carbonyl component. High yields are expected due to minimal steric hindrance at the carbonyl.[8] |
| Pictet-Spengler Reaction | Can serve as the aldehyde component. The tertiary amine may influence reaction pH and catalysis. | Can serve as the aldehyde component. | Can serve as the aldehyde component. | Can serve as the aldehyde component. Reactivity is expected to be similar to butyraldehyde. |
Key Reaction Methodologies and Visualizations
Imine & Enamine Formation
The reaction between an aldehyde or ketone and an amine is a cornerstone of organic chemistry. Primary amines react to form imines (Schiff bases), while secondary amines yield enamines. The reaction is typically acid-catalyzed and reversible, with the optimal rate often observed around pH 4-5.[2][5][6]
-
Reactant Preparation: Prepare stock solutions of the desired aldehyde (e.g., 0.1 M in a suitable solvent like methanol (B129727) or acetonitrile) and a primary amine (e.g., 0.1 M aniline (B41778) in the same solvent). Prepare a weakly acidic buffer solution (e.g., acetate (B1210297) buffer, pH 4.5).
-
Reaction Initiation: In a temperature-controlled cuvette, combine the buffer solution and the amine stock solution. Initiate the reaction by adding a small aliquot of the aldehyde stock solution and mix rapidly.
-
Monitoring: Monitor the reaction progress using a UV-Vis spectrophotometer. The formation of the imine product, which contains a C=N chromophore, will result in a change in absorbance at a specific wavelength.
-
Data Analysis: Record the absorbance at regular time intervals. The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. By varying the concentrations of the reactants, the rate law and rate constant for the reaction can be determined.
Caption: General workflow for kinetic analysis of imine formation.
The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and dehydration to yield the imine.
Caption: Reaction mechanism for acid-catalyzed imine formation.
Reductive Amination
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds in a one-pot reaction. The process involves the in situ formation of an imine or enamine intermediate, which is then reduced by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[8][9]
-
Setup: To a solution of the aldehyde (1.0 mmol) and a primary or secondary amine (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane (B1671644) or methanol, 10 mL) is added acetic acid (1.2 mmol).
-
Reaction: The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the iminium/enamine intermediate.
-
Reduction: Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise to the mixture. The reaction is then stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the desired amine.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydro-β-carbolines and tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (ring closure).[10] The reactivity of the aldehyde component is crucial for the success of the reaction.
-
Setup: A solution of a β-arylethylamine (e.g., tryptamine, 1.0 mmol) and the desired aldehyde (e.g., this compound hydrochloride, 1.1 mmol) is prepared in a suitable solvent (e.g., dichloromethane (B109758) or toluene, 15 mL).
-
Catalysis: Trifluoroacetic acid (TFA, 1.1 mmol) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for 4-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the cyclized product.
Caption: Key steps in the Pictet-Spengler reaction mechanism.
Conclusion
This compound possesses a distinct reactivity profile shaped by the steric and electronic properties of its α-tertiary amino group. Compared to primary and secondary amine aldehydes, it is expected to show reduced reactivity in nucleophilic additions at the carbonyl carbon due to steric hindrance, but may exhibit unique behavior through intramolecular catalysis. Its structural analogues with different spacer lengths (e.g., 4-(dimethylamino)butanal) will have reactivity more aligned with simple aliphatic aldehydes. The choice of amine aldehyde for a specific synthetic application must therefore consider these structural nuances. The protocols and mechanisms provided herein serve as a foundational guide for researchers exploring the utility of these versatile chemical building blocks. Direct experimental investigation is recommended to quantify the reactivity differences for specific transformations.
References
- 1. quora.com [quora.com]
- 2. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aminoacetaldehyde dimethyl acetal | C4H11NO2 | CID 89728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 7. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of 2-(Dimethylamino)acetaldehyde and Its Precursors
Published: December 11, 2025
This guide provides a detailed spectroscopic comparison of the reactive aldehyde, 2-(Dimethylamino)acetaldehyde, and its common synthetic precursors, N,N-dimethylethanolamine and N,N-dimethylglycinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive analysis of the spectroscopic transformations that characterize the synthesis of this important intermediate. By presenting key experimental data in a clear and comparative format, this guide aims to facilitate the identification and characterization of these compounds in a laboratory setting.
Introduction
This compound is a valuable bifunctional molecule containing both a tertiary amine and a reactive aldehyde group. This structural motif makes it a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals.[1][2] Its synthesis is typically achieved through the oxidation of N,N-dimethylethanolamine or the reduction of N,N-dimethylglycinonitrile.
This guide presents a comparative analysis of the spectroscopic properties of this compound and its two primary precursors. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can clearly delineate the structural changes that occur during the synthetic transformations.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for verifying the identity and purity of the final product.
| Spectroscopic Data | N,N-dimethylethanolamine | N,N-dimethylglycinonitrile | This compound |
| ¹H NMR (ppm) | ~2.2 (s, 6H, N(CH₃)₂), ~2.5 (t, 2H, NCH₂), ~3.6 (t, 2H, CH₂OH) | ~2.4 (s, 6H, N(CH₃)₂), ~3.5 (s, 2H, CH₂CN) | ~2.3 (s, 6H, N(CH₃)₂), ~3.1 (d, 2H, NCH₂), ~9.6 (t, 1H, CHO) |
| ¹³C NMR (ppm) | ~45 (N(CH₃)₂), ~59 (NCH₂), ~60 (CH₂OH) | ~44 (N(CH₃)₂), ~45 (CH₂CN), ~118 (CN) | ~45 (N(CH₃)₂), ~68 (NCH₂), ~202 (CHO) |
| IR (cm⁻¹) | 3400-3200 (O-H stretch, broad), 2950-2800 (C-H stretch), 1050 (C-O stretch) | 2950-2800 (C-H stretch), 2250-2200 (C≡N stretch) | 2950-2800 (C-H stretch), 2820, 2720 (C-H aldehyde stretch), 1730 (C=O stretch) |
| Mass Spectrum (m/z) | 89 (M⁺), 58 ([M-CH₂OH]⁺) | 84 (M⁺), 83 ([M-H]⁺), 42 ([C₂H₄N]⁺) | 87 (M⁺), 58 ([M-CHO]⁺), 42 ([C₂H₄N]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the neat liquid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[3] A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several hundred to several thousand scans were accumulated due to the low natural abundance of ¹³C. Proton decoupling was employed to simplify the spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).[4] The plates were then mounted in a sample holder.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, a small amount of the sample was introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.[5]
-
Instrumentation: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of approximately 10 to 200 amu. The resulting mass spectrum plots the relative abundance of each ion.
Visualized Workflows
The following diagrams illustrate the synthetic pathways from the precursors to this compound and the general workflow for spectroscopic analysis.
Caption: Synthetic pathways to this compound.
Caption: Workflow for spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide provide a clear and objective comparison of this compound and its common precursors. The distinct spectroscopic signatures, particularly the appearance of the aldehyde proton and carbonyl stretch in the NMR and IR spectra, respectively, serve as reliable indicators for the successful synthesis of the target molecule. The provided experimental protocols offer a foundation for researchers to perform these analyses in their own laboratories. By understanding these spectroscopic characteristics, scientists can more effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized materials, which is crucial for the advancement of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Kinetic Analysis of 2-(Dimethylamino)acetaldehyde Reactions
A guide for researchers, scientists, and drug development professionals on the kinetic profiles of 2-(Dimethylamino)acetaldehyde, with a comparative assessment against analogous aldehydes.
Introduction
This compound is a bifunctional molecule of interest in synthetic chemistry and drug development due to its aldehyde and tertiary amine moieties. Understanding its reaction kinetics is crucial for predicting its stability, reactivity, and potential metabolic pathways. This guide compares the expected kinetic behavior of this compound with the well-documented kinetics of acetaldehyde (B116499) and the closely related aminoacetaldehyde. The presence of the electron-donating dimethylamino group is anticipated to significantly influence the reactivity of the aldehyde functional group.
Data Presentation: A Comparative Kinetic Overview
The following table summarizes the known kinetic data for acetaldehyde and aminoacetaldehyde, and provides a projected kinetic profile for this compound. This projection is based on the expected electronic effects of the dimethylamino group on the aldehyde moiety.
| Compound | Reaction Type | Key Kinetic Parameters | Reactivity Comparison | Supporting Rationale |
| Acetaldehyde | Oxidation | Second-order reaction with various oxidants.[1] | Baseline | The methyl group has a weak electron-donating effect. |
| Nucleophilic Addition | Highly reactive towards nucleophiles.[2][3] | Baseline | The carbonyl carbon is highly electrophilic.[2] | |
| Aminoacetaldehyde | OH Radical-Initiated Oxidation | Rate coefficients and branching fractions have been theoretically determined.[4] H-abstraction from the formyl group is the dominant pathway.[4] | Higher than Acetaldehyde | The amino group can influence the reaction mechanism through intramolecular interactions. |
| This compound (Projected) | Oxidation | Expected to have a higher rate of oxidation compared to acetaldehyde. | Higher than Acetaldehyde | The strong electron-donating dimethylamino group increases the electron density on the carbonyl carbon, potentially making it more susceptible to certain types of oxidation. |
| Nucleophilic Addition | Expected to have a lower rate of nucleophilic addition compared to acetaldehyde. | Lower than Acetaldehyde | The electron-donating effect of the dimethylamino group reduces the electrophilicity of the carbonyl carbon. | |
| Degradation | Likely to undergo degradation pathways involving both the aldehyde and amino groups. | Complex | The presence of the tertiary amine introduces potential for N-dealkylation or oxidation at the nitrogen center. |
Experimental Protocols
To empirically determine the kinetic parameters for reactions involving this compound, the following experimental methodologies are recommended.
General Kinetic Experiment Workflow
A typical kinetic study would involve monitoring the concentration of this compound over time in the presence of a reactant (e.g., an oxidizing agent).
-
Reaction Setup : A thermostated reaction vessel is charged with a buffered solution containing a known initial concentration of this compound.
-
Initiation : The reaction is initiated by adding a known concentration of the second reactant (e.g., oxidant).
-
Sampling : Aliquots are withdrawn from the reaction mixture at specific time intervals.
-
Quenching : The reaction in the aliquot is immediately stopped (quenched), for example, by rapid cooling or by adding a chemical that neutralizes one of the reactants.
-
Analysis : The concentration of this compound in the quenched samples is determined using a suitable analytical method.
-
Data Analysis : The concentration versus time data is plotted and fitted to an appropriate rate law to determine the rate constant and reaction order.
Analytical Method: HPLC with UV/Vis Detection after Derivatization
A robust method for the quantification of aldehydes is High-Performance Liquid Chromatography (HPLC) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Derivatization : The aldehyde in the quenched sample is reacted with an excess of DNPH in an acidic solution (e.g., acetonitrile (B52724)/perchloric acid) to form a stable 2,4-dinitrophenylhydrazone derivative.
-
HPLC Separation : The resulting hydrazone is separated from other components of the reaction mixture using a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Detection : The hydrazone derivative is detected by a UV/Vis detector at its wavelength of maximum absorbance (typically around 360 nm).
-
Quantification : The concentration of the this compound-DNPH derivative is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Visualizations
Experimental Workflow for Kinetic Analysis
References
A Comparative Guide to Stable Isotope Dimethyl Labeling for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reagents and methodologies for stable isotope dimethyl labeling (SIDL), a widely used technique in quantitative proteomics. Experimental data is presented to support the comparison of different isotopic labeling strategies and reducing agents, enabling researchers to select the optimal approach for their specific needs. While the standard SIDL protocol utilizes formaldehyde (B43269), this guide also includes a theoretical discussion of 2-(Dimethylamino)acetaldehyde as a potential, though currently undocumented, alternative.
Overview of Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling is a robust and cost-effective chemical labeling method for quantifying proteins in complex samples. The technique is based on the reductive amination of primary amines (N-termini of peptides and ε-amino groups of lysine (B10760008) residues) using formaldehyde and a reducing agent.[1] By using isotopically labeled formaldehyde and/or reducing agents, peptides from different samples can be differentially mass-encoded, allowing for their relative quantification in a single mass spectrometry analysis.[2]
Comparison of Isotopic Labeling Reagents: Formaldehyde Isotopologues
The choice of isotopically labeled formaldehyde can impact the accuracy and precision of quantification. The two most common choices are deuterium-labeled (D) and carbon-13-labeled (¹³C) formaldehyde.
| Feature | Deuterium-Labeled Formaldehyde (e.g., CD₂O) | Carbon-13-Labeled Formaldehyde (e.g., ¹³CH₂O) |
| Mass Shift per Label | 2 Da (for CD₂) | 1 Da (for ¹³C) |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to the light version, which can complicate data analysis. | Generally exhibits better co-elution with the light version, leading to more accurate quantification. |
| Quantification Precision | Can have higher variance in peptide ratios. | Generally provides higher precision with lower variance in quantitative measurements.[3] |
| Cost | Often more economical. | Can be more expensive. |
Experimental Data Summary:
A study comparing diethylation (a similar reductive amination technique) using acetaldehyde-(¹³C₂) versus acetaldehyde-(D₄) for the analysis of the HeLa cell proteome found that while an equal number of proteins could be identified and quantified, the ¹³C-labeled reagents resulted in a lower variance of quantitative peptide ratios. This indicates a higher precision for ¹³C-based labeling.[3]
Comparison of Reducing Agents for Reductive Amination
The selection of a reducing agent is critical for the efficiency and specificity of the labeling reaction. The two most commonly used reducing agents in SIDL are sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120).
| Feature | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Reactivity | A milder reducing agent that selectively reduces imines in the presence of aldehydes and ketones.[4] | Also a mild reducing agent that is highly selective for the reduction of imines over carbonyls.[5] |
| Toxicity | Can release toxic cyanide gas, especially in acidic conditions, requiring careful handling and disposal.[6] | Considered a safer alternative as it does not produce toxic cyanide byproducts.[7] |
| Reaction Conditions | Not sensitive to water and is often used in methanolic solutions.[8] | Water-sensitive and generally used in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[9] |
| Side Reactions | Free cyanide impurities can lead to the formation of cyanoamines and cyanohydrins.[6] | Generally produces fewer side products. |
Experimental Data Summary:
Theoretical Consideration: this compound as a Labeling Reagent
Currently, there is no documented use of this compound for isotopic labeling in the scientific literature. However, a theoretical comparison to formaldehyde can be made based on their chemical structures and the mechanism of reductive amination.
Chemical Structure and Reactivity:
-
Formaldehyde (CH₂O): A small, highly reactive aldehyde. Its small size allows for efficient reaction with primary amines on peptides.
-
This compound ((CH₃)₂NCH₂CHO): A larger aldehyde containing a tertiary amine. The presence of the dimethylamino group makes the molecule more sterically hindered and may influence the reactivity of the aldehyde group. The electron-donating nature of the dimethylamino group could potentially decrease the electrophilicity of the aldehyde carbonyl, possibly leading to slower reaction kinetics compared to formaldehyde.
Potential Advantages and Disadvantages:
-
Potential Advantage: If an isotopically labeled version were synthesized, it could potentially introduce a larger mass shift in a single labeling step.
-
Potential Disadvantages:
-
Steric Hindrance: The bulkier structure might lead to incomplete labeling, especially at sterically hindered amine sites on peptides.
-
Altered Peptide Properties: The addition of a dimethylamino group would significantly alter the physicochemical properties of the labeled peptide, potentially affecting its chromatographic behavior and ionization efficiency in unpredictable ways.
-
Lack of Commercial Availability: Isotopically labeled forms are not commercially available, requiring custom synthesis.
-
Due to these theoretical considerations and the lack of experimental validation, formaldehyde remains the reagent of choice for stable isotope dimethyl labeling.
Experimental Protocols
In-solution Stable Isotope Dimethyl Labeling of Peptides
This protocol is adapted from established methods for the dimethyl labeling of protein digests.[11]
Materials:
-
Peptide digest (e.g., from trypsin digestion)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
"Light" labeling solution: 4% (v/v) CH₂O in H₂O
-
"Heavy" labeling solution: 4% (v/v) ¹³CD₂O in D₂O
-
Reducing agent solution: 600 mM Sodium cyanoborohydride (NaBH₃CN) in H₂O (prepare fresh)
-
Quenching solution: 1% (v/v) ammonia (B1221849)
-
Desalting column (e.g., C18)
-
Mass spectrometer compatible solvents
Procedure:
-
Resuspend the dried peptide digest in 100 µL of 100 mM TEAB buffer.
-
For "light" labeling, add 4 µL of the 4% CH₂O solution to the peptide sample. For "heavy" labeling, add 4 µL of the 4% ¹³CD₂O solution to a separate peptide sample.
-
Vortex the samples and incubate for 1 minute at room temperature.
-
Add 4 µL of the freshly prepared 600 mM NaBH₃CN solution to each sample.
-
Vortex the samples and incubate for 1 hour at room temperature.
-
Quench the reaction by adding 16 µL of 1% ammonia solution and vortexing.
-
Combine the "light" and "heavy" labeled samples.
-
Acidify the combined sample with formic acid to a pH of <3.
-
Desalt the labeled peptides using a C18 column according to the manufacturer's instructions.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
Reconstitute the dried peptides in a mass spectrometer compatible solvent for LC-MS/MS analysis.
Visualizations
Reductive Amination Signaling Pathway
Caption: Reductive amination for peptide labeling.
Quantitative Proteomics Experimental Workflow
Caption: A typical workflow for quantitative proteomics.
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating Purity: A Comparative Guide to Commercial 2-(Dimethylamino)acetaldehyde
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive purity assessment of commercially available 2-(Dimethylamino)acetaldehyde, a key reagent in various synthetic pathways. We present a comparative analysis of hypothetical commercial samples, detail rigorous experimental protocols for purity determination, and discuss potential impurities to aid in the selection of the most suitable grade for your research needs.
Comparative Purity Analysis
The purity of this compound can vary between suppliers and even between batches. While many suppliers provide a purity specification, the methods of analysis and the level of detail regarding impurities can differ significantly. Below is a representative comparison of hypothetical commercial samples, illustrating the type of data crucial for informed purchasing decisions.
Table 1: Comparative Purity of Commercial this compound Samples
| Supplier | Lot Number | Stated Purity (%) | Analytical Method | Purity by qNMR (%) | Purity by GC-MS (%) | Major Impurities Detected | Water Content (%) |
| Supplier A | A123 | >98.0 | GC | 98.5 ± 0.3 | 98.8 | 2,2-Diethoxy-N,N-dimethylethanamine (0.7%), Ethanol (0.3%) | 0.2 |
| Supplier B | B456 | >97.0 | Titration | 97.2 ± 0.4 | 97.5 | 2,2-Diethoxy-N,N-dimethylethanamine (1.5%), Unknown (0.5%) | 0.5 |
| Supplier C | C789 | >99.0 | GC-MS | 99.3 ± 0.2 | 99.5 | 2,2-Diethoxy-N,N-dimethylethanamine (0.3%) | 0.1 |
Disclaimer: The data presented in this table is representative and for illustrative purposes only. Actual purity may vary.
Understanding Potential Impurities
The primary route to synthesizing this compound often involves the hydrolysis of its diethyl acetal (B89532) precursor, 2,2-diethoxy-N,N-dimethylethanamine .[1] This synthetic pathway can introduce specific impurities:
-
Starting Material: Incomplete hydrolysis can result in the presence of residual 2,2-diethoxy-N,N-dimethylethanamine.
-
Byproducts of Hydrolysis: Ethanol is a direct byproduct of the deprotection of the diethyl acetal.
-
Degradation Products: Aldehydes are susceptible to oxidation and polymerization. Over time, this can lead to the formation of corresponding carboxylic acids or oligomeric/polymeric materials, which may be challenging to detect by standard chromatographic methods. The inherent instability of aldehydes necessitates careful storage under inert atmosphere and at low temperatures.[2]
Experimental Protocols for Purity Assessment
To ensure the quality of this compound, a multi-pronged analytical approach is recommended. Here, we detail protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Workflow for Purity Determination
Caption: Workflow for the comprehensive purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Methodology:
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Due to the lack of a strong chromophore, direct UV detection of this compound by HPLC is challenging. Pre-column derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common and effective approach.
Methodology:
-
Derivatization Reagent: A solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) with a catalytic amount of acid (e.g., sulfuric acid).
-
Derivatization Procedure:
-
Accurately weigh a small amount of the this compound sample into a vial.
-
Add a known excess of the DNPH reagent solution.
-
Allow the reaction to proceed at room temperature for approximately 1 hour.
-
Quench the reaction and dilute the sample to a known volume with the mobile phase.
-
-
HPLC Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the peak area of the derivatized analyte relative to a standard curve prepared with a reference standard of known purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube.
-
Add a deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve the sample and standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): A long delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Logical Diagram for qNMR Purity Calculation
Caption: Logical flow for calculating purity using the qNMR method.
Conclusion and Recommendations
The purity of this compound is a critical parameter that can influence the yield, impurity profile, and overall success of a chemical synthesis. While most commercial suppliers provide a product of acceptable purity for many applications, highly sensitive or regulated processes, such as in drug development, may require more stringent quality control.
We recommend that researchers:
-
Request detailed Certificates of Analysis from suppliers that specify the analytical methods used and list any identified impurities.
-
Consider performing in-house purity verification, especially for critical applications, using at least two of the orthogonal methods described above (e.g., GC-MS and qNMR).
-
Store this compound under an inert atmosphere at low temperatures to minimize degradation.
By implementing these rigorous analytical practices, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.
References
Cross-validation of analytical methods for 2-(Dimethylamino)acetaldehyde detection
A comparative guide to the analytical cross-validation for the detection of 2-(Dimethylamino)acetaldehyde is presented below, aimed at researchers, scientists, and professionals in drug development. This guide details two robust analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), adapted for the sensitive detection of this compound, a compound of interest as a potential genotoxic impurity.
Introduction to this compound and its Analytical Challenges
This compound is a reactive aldehyde that can be present as an impurity in pharmaceutical manufacturing processes. Due to its potential to react with DNA, it is crucial to have sensitive and reliable analytical methods to detect and quantify it at trace levels.[1] The inherent volatility, polarity, and instability of short-chain aldehydes like this compound make their direct analysis challenging.[2] To overcome these challenges, analytical strategies typically involve a derivatization step to convert the aldehyde into a more stable, detectable compound prior to chromatographic analysis.[2]
This guide provides a cross-validation of two widely accepted derivatization-based methods adapted for this compound:
-
Method 1: HPLC-UV analysis based on 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization.
-
Method 2: GC-MS analysis based on O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization.
Method 1: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is a robust and widely used technique for the analysis of carbonyl compounds.[2][3] The principle involves the reaction of the aldehyde with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed by reverse-phase HPLC with UV detection.[4][5]
Experimental Protocol
1. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (recrystallized, impurity-free) in acetonitrile (B52724).
-
Acetonitrile (HPLC grade).
-
Perchloric acid or Hydrochloric acid.
-
Water (HPLC grade).
-
This compound standard.
-
Sample matrix (e.g., drug substance).
2. Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water or acetonitrile).
-
To an aliquot of the sample solution, add an excess of the DNPH reagent solution.
-
Acidify the mixture with perchloric acid or hydrochloric acid to catalyze the reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., ambient temperature for 40-60 minutes) to ensure complete derivatization.[4]
-
Neutralize the reaction mixture if necessary.
-
Dilute the final solution to a known volume with the mobile phase.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., Ascentis Express C18, 100 mm x 4.6 mm, 2.7 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically used to separate the DNPH derivatives.[3][4]
-
Flow Rate: 1.0 - 2.0 mL/min.[3]
-
Detection Wavelength: 360 nm.[5]
-
Injection Volume: 10 - 50 µL.[6]
-
Column Temperature: 25-40 °C.
Expected Performance Data
The following table summarizes the expected performance of the HPLC-UV method for this compound, based on reported data for similar aldehydes like acetaldehyde.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 3 µM |
| Limit of Quantitation (LOQ) | 10 µM |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 88-110% |
| Precision (% RSD) | < 15% (interday) |
Experimental Workflow: HPLC-UV with DNPH Derivatization
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: GC-MS with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
This highly sensitive and specific method is well-suited for the trace analysis of volatile aldehydes. The aldehyde is derivatized with PFBHA to form a stable oxime derivative, which is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Experimental Protocol
1. Reagents and Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in a suitable buffer.
-
Extraction solvent (e.g., hexane (B92381) or ethyl acetate).
-
Sodium sulfate (B86663) (anhydrous).
-
This compound standard.
-
Sample matrix.
2. Sample Preparation and Derivatization:
-
Dissolve the sample in an aqueous buffer.
-
Add the PFBHA reagent solution to the sample.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time to ensure complete derivatization.
-
Cool the reaction mixture to room temperature.
-
Extract the PFBHA-oxime derivative into an organic solvent (e.g., hexane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume if necessary.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient program is used to separate the analytes (e.g., initial temperature of 50°C, ramped to 250°C).[7]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[7] The characteristic ions for the PFBHA derivative of this compound would be selected.
Expected Performance Data
The following table provides an estimate of the performance of the GC-MS method, based on data for similar aldehydes.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.001 nM |
| Limit of Quantitation (LOQ) | 0.003 nM |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
Experimental Workflow: GC-MS with PFBHA Derivatization
Caption: Workflow for the GC-MS analysis of this compound.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | HPLC-UV with DNPH Derivatization | GC-MS with PFBHA Derivatization |
| Principle | Derivatization to a hydrazone, separation by HPLC, detection by UV. | Derivatization to an oxime, separation by GC, detection by MS. |
| Sensitivity | Moderate (µM range). | Very high (nM range). |
| Selectivity | Good, but potential for interferences from other carbonyls. | Excellent, due to the selectivity of MS detection. |
| Instrumentation | Widely available (HPLC with UV detector). | Requires more specialized equipment (GC-MS). |
| Sample Throughput | Moderate. | Can be lower due to longer run times and sample preparation. |
| Cost | Generally lower cost per sample. | Higher cost per sample. |
| Robustness | High, well-established method. | Can be more complex to optimize and maintain. |
Conclusion
Both the HPLC-UV method with DNPH derivatization and the GC-MS method with PFBHA derivatization are viable and effective strategies for the detection of this compound.
-
The HPLC-UV method is a cost-effective, robust, and straightforward approach suitable for routine quality control where moderate sensitivity is sufficient.[3] Its simplicity and the wide availability of the necessary instrumentation make it an attractive option.[2]
-
The GC-MS method offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, such as the quantification of genotoxic impurities at very low concentrations.[7][8] The specificity of mass spectrometric detection provides a high degree of confidence in the identification and quantification of the analyte.
The selection of the most appropriate method will depend on the specific analytical challenge, including the regulatory limits for the impurity, the nature of the sample matrix, and the resources available in the laboratory. A cross-validation of these methods can provide a comprehensive understanding of the impurity profile and ensure the safety and quality of pharmaceutical products.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. cdc.gov [cdc.gov]
- 7. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]
Navigating Amine Aldehyde Chemistry: A Comparative Guide to 2-(Dimethylamino)acetaldehyde Hydrochloride and its Free Base
For researchers, scientists, and professionals in drug development, the choice between using the salt form or the free base of a reagent can significantly impact the efficiency, reproducibility, and success of a synthetic route. This guide provides a detailed comparison of 2-(Dimethylamino)acetaldehyde hydrochloride and its corresponding free base, offering insights into their respective advantages, supported by general principles and practical considerations.
Key Advantages of the Hydrochloride Salt
In synthetic chemistry, amine hydrochlorides are often favored over their free base counterparts for several practical reasons. The primary advantages of using this compound hydrochloride include enhanced stability and improved solubility in certain solvents, which can streamline handling and reaction setup.
Increased Stability: Amine hydrochlorides exhibit greater stability, particularly against oxidation, compared to the free amine. The protonation of the nitrogen atom's lone pair of electrons in the hydrochloride salt makes it less susceptible to oxidative degradation. This increased stability translates to a longer shelf life and more consistent reagent quality over time.
Enhanced Solubility: While free amines are often soluble in a wide range of organic solvents, their hydrochloride salts typically exhibit excellent solubility in aqueous solutions and polar protic solvents. This property can be advantageous in reactions that are performed in such solvent systems. For instance, this compound hydrochloride has a noted solubility in water.[1][2][3]
Solid Form and Handling: The hydrochloride salt is a solid, which simplifies weighing and handling compared to the potentially oily or volatile nature of the free base. This solid form also generally makes the compound less hygroscopic than the corresponding free amine.
Comparative Data and Physical Properties
| Property | This compound Hydrochloride | This compound (Free Base) | References |
| Molecular Formula | C₄H₁₀ClNO | C₄H₉NO | [4][5] |
| Molecular Weight | 123.58 g/mol | 87.12 g/mol | [4][5] |
| Physical State | Solid | Liquid/Oil (presumed) | [4] |
| Water Solubility | Soluble | Data not available, likely less soluble than HCl salt | [1][2][3] |
| Stability | Generally more stable, less prone to oxidation | Less stable, more susceptible to oxidation and degradation | [1] |
| Handling | Easier to handle as a solid | Can be more challenging to handle as a liquid/oil |
Experimental Protocols
The choice between the hydrochloride and the free base often depends on the specific reaction conditions. For reactions requiring the free amine, the hydrochloride salt can be easily converted.
Protocol for Conversion of this compound Hydrochloride to its Free Base
This protocol describes a standard laboratory procedure to generate the free amine from its hydrochloride salt.
Materials:
-
This compound hydrochloride
-
Sodium bicarbonate (NaHCO₃) or a mild aqueous base (e.g., 1 M NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound hydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate or 1 M NaOH with stirring until the solution is basic (pH > 8).
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine.
Note: The free this compound is likely to be less stable than its hydrochloride salt and should be used immediately or stored under an inert atmosphere at a low temperature.
Application in Synthesis: The Pictet-Spengler Reaction
A significant application for β-arylethylamines and their derivatives is the Pictet-Spengler reaction, a key method for constructing tetrahydroisoquinoline and β-carboline skeletons found in many natural products and pharmaceuticals.
The use of an amine hydrochloride directly in a Pictet-Spengler reaction can be advantageous. The reaction is typically acid-catalyzed, and the hydrochloride salt can sometimes serve as the source of the required acid, streamlining the process by eliminating a separate acid addition step.[6][7][8] Furthermore, the in situ generation of the free amine under the reaction conditions can be sufficient for the initial condensation with the aldehyde.
Below is a conceptual workflow for a Pictet-Spengler reaction.
Caption: Workflow of the Pictet-Spengler reaction.
Logical Relationship and Conversion
The relationship between this compound hydrochloride and its free base is a simple acid-base equilibrium. This relationship is fundamental to understanding their interchangeability in chemical synthesis.
Caption: Conversion between the hydrochloride salt and the free base.
Conclusion
The choice between this compound hydrochloride and its free base is contingent on the specific requirements of a chemical transformation. The hydrochloride salt offers significant advantages in terms of stability, ease of handling, and solubility in polar solvents. For reactions that can be conducted under acidic conditions, such as the Pictet-Spengler synthesis, the direct use of the hydrochloride may be more efficient. When the free amine is necessary, it can be readily generated from the hydrochloride salt immediately prior to use. A thorough understanding of the properties of both forms allows the researcher to make an informed decision that optimizes the synthetic route.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | C4H10ClNO | CID 13908802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Performance of different protecting groups for the amine in 2-(Dimethylamino)acetaldehyde
For researchers, scientists, and drug development professionals, the selective protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules. This guide provides an objective comparison of the performance of common amine protecting groups—Boc, Cbz, and Fmoc—for the versatile building block 2-(dimethylamino)acetaldehyde. The inherent reactivity of the aldehyde group in this molecule presents a unique challenge, necessitating a strategic approach to its synthesis and functionalization.
The direct protection of the tertiary amine in this compound is often complicated by the presence of the reactive aldehyde. A more robust and widely adopted strategy involves the use of a precursor, this compound dimethyl acetal (B89532), where the aldehyde is already protected. This allows for the selective protection of the amine, followed by deprotection of the acetal to reveal the aldehyde at the desired stage of the synthetic route. This guide will focus on the performance of Boc, Cbz, and Fmoc protecting groups on the amine of the acetal-protected form of this compound.
Performance Comparison of Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions, the ease of its introduction and removal, and its compatibility with other functional groups in the molecule. The following table summarizes the performance of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups for the protection of the amine in this compound dimethyl acetal.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Stability | Deprotection Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, Dioxane, Water) | >90 | Stable to a wide range of non-acidic conditions. | Acidic conditions (e.g., TFA in DCM, HCl in Dioxane).[1] | High |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, Dioxane) | ~90 | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (H₂, Pd/C).[1] | High |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane, Water) | High | Stable to acidic conditions. Labile to basic conditions.[] | Basic conditions (e.g., 20% Piperidine (B6355638) in DMF).[] | High |
Experimental Protocols
Detailed methodologies for the protection of the amine in this compound dimethyl acetal and the subsequent deprotection of both the amine and the acetal are provided below.
Amine Protection Protocols
1. Boc Protection of this compound Dimethyl Acetal
-
Materials: this compound dimethyl acetal, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Diethyl ether.
-
Procedure:
-
Dissolve this compound dimethyl acetal in a 1:1 mixture of THF and water.
-
Add an excess of sodium bicarbonate to the solution.
-
Add 1.1 equivalents of (Boc)₂O and stir the mixture at room temperature overnight.
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
-
2. Cbz Protection of this compound Dimethyl Acetal
-
Materials: this compound dimethyl acetal, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate.
-
Procedure:
-
Dissolve this compound dimethyl acetal in a mixture of dioxane and water.
-
Cool the solution to 0°C and add an excess of sodium bicarbonate.
-
Slowly add 1.1 equivalents of Cbz-Cl and allow the reaction to warm to room temperature and stir overnight.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give the N-Cbz protected product.
-
3. Fmoc Protection of this compound Dimethyl Acetal
-
Materials: this compound dimethyl acetal, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate.
-
Procedure:
-
Dissolve this compound dimethyl acetal in a mixture of dioxane and water.
-
Add an excess of sodium bicarbonate.
-
Add 1.1 equivalents of Fmoc-Cl and stir vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the N-Fmoc protected product.
-
Deprotection Protocols
1. Deprotection of N-Boc Group
-
Materials: N-Boc-2-(dimethylamino)acetaldehyde dimethyl acetal, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (typically 25-50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
-
2. Deprotection of N-Cbz Group
-
Materials: N-Cbz-2-(dimethylamino)acetaldehyde dimethyl acetal, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol (B129727) or Ethanol.
-
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
-
3. Deprotection of N-Fmoc Group
-
Materials: N-Fmoc-2-(dimethylamino)acetaldehyde dimethyl acetal, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add 20% (v/v) piperidine to the solution and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and purify the residue to obtain the free amine.
-
4. Deprotection of the Dimethyl Acetal to Aldehyde
-
Materials: N-protected this compound dimethyl acetal, Acetone, Water, Amberlyst-15 resin.
-
Procedure:
-
Dissolve the N-protected amino acetal in acetone.
-
Add a small amount of water and a catalytic amount of Amberlyst-15 resin.
-
Stir the mixture at room temperature overnight.
-
Filter off the resin and remove the solvent under reduced pressure to yield the N-protected this compound.
-
Visualization of Synthetic Strategy and Decision Making
The following diagrams illustrate the general workflow for the protection and deprotection of this compound and a decision-making guide for selecting the appropriate protecting group.
Caption: General workflow for the protection and deprotection of this compound.
References
A Comparative Guide to Enantioselective Synthesis: Evaluating Chiral Derivatives of 2-(Dimethylamino)acetaldehyde Against Established Auxiliaries
For researchers, scientists, and drug development professionals, the quest for stereochemical control in synthesis is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the selective formation of one enantiomer over another. This guide provides a comparative analysis of the potential utility of novel chiral derivatives of 2-(dimethylamino)acetaldehyde against well-established and widely used chiral auxiliaries. Due to the nascent stage of research into chiral this compound derivatives as auxiliaries, this guide will present a theoretical framework for their application and benchmark their potential performance against proven experimental data from established alternatives.
Introduction to Chiral Auxiliaries in Enantioselective Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[1] This transient modification introduces a stereocenter that directs subsequent chemical transformations in a diastereoselective manner. After the desired stereochemistry is established in the product, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by its ability to provide high yields and high levels of stereoselectivity, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.).[2]
This guide will focus on two key applications of chiral auxiliaries: enantioselective alkylation of enolates and enantioselective aldol (B89426) reactions. These reactions are fundamental in carbon-carbon bond formation and are critical in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.
Hypothetical Chiral Auxiliary: (R)-2-(Dimethylamino)-1-phenylethoxy)acetaldehyde Derivatives
For the purpose of this comparison, we propose a hypothetical chiral auxiliary derived from a chiral amino alcohol, for instance, a derivative of (R)-2-(dimethylamino)-1-phenylethanol. The aldehyde functionality could be used to form an enamine or an enolate precursor, while the chiral backbone, featuring a dimethylamino group, would direct the stereochemical outcome of the reaction.
Performance Benchmark: Established Chiral Auxiliaries
To provide a robust comparison, we will benchmark the potential performance of our hypothetical auxiliary against two highly successful and well-documented classes of chiral auxiliaries: pseudoephedrine amides and Evans oxazolidinones.[]
Data Presentation: A Comparative Analysis
The following tables summarize the performance of established chiral auxiliaries in enantioselective alkylation and aldol reactions. This data will serve as a benchmark for what could be expected from a successful chiral auxiliary based on this compound.
Table 1: Enantioselective Alkylation of Propanamides
| Chiral Auxiliary | Electrophile | Base | Solvent | Yield (%) | d.e. (%) |
| (+)-Pseudoephedrine | Benzyl (B1604629) bromide | LDA | THF | 95 | >98 |
| (-)-Pseudoephedrine | Benzyl bromide | LDA | THF | 96 | >98 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | 94 | >99 |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | 93 | >99 |
| Hypothetical (R)-2-(DMA)A Derivative | Benzyl bromide | LDA | THF | N/A | N/A |
Data for pseudoephedrine and oxazolidinone auxiliaries are representative values from established literature.
Table 2: Enantioselective Aldol Reaction with Benzaldehyde
| Chiral Auxiliary | Enolate Source | Lewis Acid | Solvent | Yield (%) | d.e. (%) |
| (+)-Pseudoephedrine Propionamide | Lithium Enolate | MgBr₂·OEt₂ | CH₂Cl₂ | 85 | 95 (anti) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Propionimide | Boron Enolate | Bu₂BOTf | CH₂Cl₂ | 92 | >98 (syn) |
| Hypothetical (R)-2-(DMA)A Derivative | Lithium Enolate | TiCl₄ | CH₂Cl₂ | N/A | N/A |
Data for pseudoephedrine and oxazolidinone auxiliaries are representative values from established literature.
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below. These protocols can serve as a starting point for the evaluation of new chiral auxiliaries.
General Procedure for Enantioselective Alkylation of a Pseudoephedrine Amide
A solution of the pseudoephedrine amide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. The product is then purified by column chromatography.
General Procedure for an Evans Asymmetric Aldol Reaction
To a solution of the N-acetyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (B128534) (1.2 equiv). The mixture is stirred for 30 minutes, after which the aldehyde (e.g., benzaldehyde, 1.2 equiv) is added. The reaction is stirred for 2-3 hours at -78 °C and then warmed to 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis. The product is purified by flash chromatography.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action for a hypothetical chiral this compound derivative and a general workflow for its application in enantioselective synthesis.
Caption: Proposed chelation control model for a chiral this compound derivative.
References
Predicting the Reactivity of 2-(Dimethylamino)acetaldehyde: A Comparative Guide to Computational Modeling
For researchers, scientists, and drug development professionals, understanding the potential outcomes of chemical reactions is paramount for efficient and successful synthesis. This guide provides a comparative overview of computational modeling approaches to predict the outcomes of reactions involving 2-(Dimethylamino)acetaldehyde, a bifunctional molecule with both an aldehyde and a tertiary amine group. We will explore the expected reactivity based on established chemical principles and compare the utility of different computational methods in predicting reaction products and yields. This guide also presents supporting experimental data from analogous reactions to provide a comprehensive picture.
The inherent reactivity of this compound is dictated by the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilicity of the tertiary amine. However, in reactions with external nucleophiles, the aldehyde group is the primary site of reaction. When reacted with a secondary amine, for instance, the expected major product is an enamine. This transformation involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by a dehydration step.
Computational Approaches to Reaction Prediction
Computational chemistry offers a powerful toolkit to predict and understand chemical reactions. Two main approaches are prevalent: quantum mechanics-based methods and machine learning models.
Quantum Mechanics (QM) Methods: These methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules and model reaction pathways.[1][2][3] They can provide detailed insights into reaction mechanisms, transition states, and the relative energies of reactants, intermediates, and products. This allows for the prediction of the most likely reaction products and an estimation of the reaction's feasibility.
Machine Learning (ML) Models: In recent years, machine learning has emerged as a valuable tool for predicting chemical reaction outcomes, including yields.[4][5][6][7] These models are trained on large datasets of known reactions and learn to identify patterns that correlate reactants, reagents, and conditions with specific products and yields. While powerful, the accuracy of ML models is highly dependent on the quality and scope of the training data.
A comparative summary of these computational approaches is presented in Table 1.
| Feature | Density Functional Theory (DFT) | Machine Learning (ML) Models |
| Primary Output | Reaction energies, activation barriers, reaction mechanisms, molecular properties.[2][3] | Predicted reaction products, reaction yields, optimal reaction conditions.[4][5][6][7] |
| Underlying Principle | Solves approximations of the Schrödinger equation to describe the electronic structure of molecules. | Learns from large datasets of chemical reactions to identify patterns and make predictions. |
| Data Requirement | Requires only the chemical structures of the reactants as input. | Requires large, high-quality datasets of known reactions for training. |
| Computational Cost | Can be computationally expensive, especially for large molecules and complex reactions. | Training can be computationally intensive, but predictions on new reactions are typically fast. |
| Interpretability | Provides detailed insights into the reaction mechanism and the factors controlling reactivity. | Can be more of a "black box," although methods for interpreting ML models are an active area of research. |
| Applicability | Generally applicable to a wide range of chemical reactions. | Performance is best for reaction types that are well-represented in the training data. |
Experimental Data for Analogous Reactions
Table 2 summarizes the reported yields for the synthesis of enamines from representative aliphatic aldehydes and secondary amines.
| Aldehyde | Secondary Amine | Product | Distilled Yield (%) |
| Propanal | Pyrrolidine | 1-(Prop-1-en-1-yl)pyrrolidine | 85 |
| Butanal | Pyrrolidine | 1-(But-1-en-1-yl)pyrrolidine | 92 |
| Isovaleraldehyde | Pyrrolidine | 1-(3-Methylbut-1-en-1-yl)pyrrolidine | 88 |
| Propanal | Piperidine | 1-(Prop-1-en-1-yl)piperidine | 80 |
| Butanal | Diethylamine | N,N-Diethylbut-1-en-1-amine | 75 |
Data sourced from a study on a facile synthesis of aldehyde enamines.[8]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of aldehyde enamines, adapted from the literature.[8]
Materials:
-
Aldehyde (1.0 eq)
-
Secondary amine (2.0 eq)
-
Anhydrous Calcium Hydride (CaH₂) (1.5 eq)
-
Cyclohexane (solvent)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and cyclohexane.
-
Add calcium hydride to the solution and stir the suspension.
-
Cool the mixture in an ice bath and add the aldehyde dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of anhydrous magnesium sulfate to remove the drying agent and any remaining solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude enamine by distillation under reduced pressure to obtain the final product.
Visualizing Computational Workflows and Reaction Mechanisms
To better understand the processes involved in computational prediction and the chemical transformation itself, the following diagrams are provided.
Caption: A generalized workflow for predicting reaction outcomes using computational models.
References
- 1. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - Enamine [enamine.net]
- 5. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 𝗅𝗈𝗀"-"𝖱𝖱𝖨𝖬: Yield Prediction via Local-to-global Reaction Representation Learning and Interaction Modeling [arxiv.org]
- 7. Predicting Chemical Reaction Yields | RXN yield prediction [rxn4chemistry.github.io]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-(Dimethylamino)acetaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous chemicals like 2-(Dimethylamino)acetaldehyde. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Understanding the Hazards
This compound is a volatile organic compound (VOC) that presents several potential hazards.[1][2][3] It is crucial to understand these risks to implement appropriate safety measures. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Can form explosive mixtures with air at ambient temperatures and is highly flammable.[4] Vapors are heavier than air and may travel along the ground to ignition sources. | Keep away from heat, sparks, open flames, and hot surfaces.[4][5] Use explosion-proof electrical equipment and non-sparking tools.[4] Ground/bond container and receiving equipment to prevent static discharge.[4] |
| Eye Irritation | Causes serious eye irritation.[5][6] | Wear safety glasses with side shields or chemical splash goggles.[7][8][9] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] |
| Skin Irritation | Causes skin irritation.[5][6] | Wear a lab coat and appropriate chemical-resistant gloves.[3][7][8] If on skin, take off immediately all contaminated clothing and rinse skin with water.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[6] | Work in a well-ventilated area, preferably within a chemical fume hood.[3][8] Avoid breathing vapors or mists. |
| Potential Long-Term Effects | Acetaldehyde, a related compound, is suspected of causing genetic defects and may cause cancer. | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
Personal Protective Equipment (PPE)
The correct selection and use of PPE are critical to minimize exposure.[1][7] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][7] Natural rubber gloves may offer fair protection against aldehydes but are not recommended for prolonged use.[11] | To prevent direct skin contact and absorption.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[7][9] A face shield may be necessary when there is a risk of splashing.[7][9] | To protect eyes from splashes and vapors that can cause serious irritation. |
| Skin and Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[3][9] An impervious chemical protective apron may be worn when pouring.[7] | To protect skin from accidental contact and to prevent contamination of personal clothing.[3] |
| Respiratory Protection | Typically not required if work is conducted in a properly functioning chemical fume hood.[8] If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator is necessary.[9] | To prevent inhalation of harmful vapors that can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
References
- 1. editverse.com [editverse.com]
- 2. Volatile Organic Compounds (VOCs): How to Stay Safe [irislaboratories.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.no [fishersci.no]
- 7. cdc.gov [cdc.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. agilent.com [agilent.com]
- 11. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
